Product packaging for 5-Bromo-3-iodopyrazolo[1,5-a]pyridine(Cat. No.:CAS No. 1352881-82-3)

5-Bromo-3-iodopyrazolo[1,5-a]pyridine

Cat. No.: B1445816
CAS No.: 1352881-82-3
M. Wt: 322.93 g/mol
InChI Key: YNUNHMFPOBWUGX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

5-Bromo-3-iodopyrazolo[1,5-a]pyridine (CAS 1352881-82-3) is a high-value halogenated heterocycle serving as a versatile synthetic intermediate in medicinal chemistry and drug discovery research . With a molecular formula of C 7 H 4 BrIN 2 and a molecular weight of 322.93 g/mol , this compound is specifically recognized as a building block for developing Protein Degrader molecules, such as PROTACs® (Proteolysis-Targeting Chimeras) . The presence of both bromo and iodo substituents on the pyrazolopyridine scaffold provides distinct sites for selective metal-catalyzed cross-coupling reactions, including Suzuki and Negishi couplings, enabling rapid diversification and structure-activity relationship (SAR) studies . This compound is offered with a minimum purity of 97% and should be stored at room temperature . This product is for Research Use Only (RUO) and is strictly intended for professional laboratory or industrial usage. It is not intended for diagnostic, therapeutic, medicinal, or consumer applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H4BrIN2 B1445816 5-Bromo-3-iodopyrazolo[1,5-a]pyridine CAS No. 1352881-82-3

Properties

IUPAC Name

5-bromo-3-iodopyrazolo[1,5-a]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4BrIN2/c8-5-1-2-11-7(3-5)6(9)4-10-11/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNUNHMFPOBWUGX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN2C(=C(C=N2)I)C=C1Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4BrIN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.93 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1352881-82-3
Record name 5-bromo-3-iodopyrazolo[1,5-a]pyridine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

5-Bromo-3-iodopyrazolo[1,5-a]pyridine CAS number

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 5-Bromo-3-iodopyrazolo[1,5-a]pyridine

Executive Summary

This compound is a strategically-functionalized heterocyclic building block of significant interest to the pharmaceutical and agrochemical industries. Its value is anchored in the pyrazolo[1,5-a]pyridine core, a scaffold present in numerous biologically active agents, including recently approved kinase inhibitors.[1][2] The compound's primary utility stems from the orthogonal reactivity of its two halogen substituents—the more labile iodine at the 3-position and the more robust bromine at the 5-position. This differential reactivity permits selective, sequential cross-coupling reactions, enabling the precise and controlled construction of complex molecular architectures. This guide provides an in-depth analysis of the compound's properties, a plausible synthetic strategy, its reactivity profile, and its application in modern drug discovery, offering field-proven insights for researchers and drug development professionals.

The Strategic Importance of the Pyrazolo[1,5-a]pyridine Scaffold

The pyrazolo[1,5-a]pyridine nucleus is a "privileged scaffold" in medicinal chemistry. Its rigid, bicyclic structure and specific arrangement of nitrogen atoms allow it to engage with a variety of biological targets through hydrogen bonding and pi-stacking interactions. This framework is a cornerstone of several targeted therapies. For instance, two of the three FDA-approved Tropomyosin Receptor Kinase (TRK) inhibitors for treating NTRK fusion cancers feature this core structure.[1] Furthermore, its derivatives have shown potent and selective inhibitory activity against other critical targets like PI3Kγ/δ and Pim kinases, highlighting its broad therapeutic potential.[2][3]

The introduction of halogen atoms onto this scaffold serves a dual purpose. Firstly, halogens can modulate the physicochemical properties of a molecule, such as lipophilicity, and can participate in halogen bonding, a crucial interaction for target engagement. Secondly, and more importantly for a synthetic chemist, they serve as versatile handles for carbon-carbon and carbon-heteroatom bond formation, primarily through transition-metal-catalyzed cross-coupling reactions.[4]

Core Compound Specifications and Physicochemical Data

This compound is a solid at room temperature, valued for its purity in synthetic applications. Its key identifiers and properties are summarized below.

PropertyValueSource(s)
CAS Number 1352881-82-3[5][6]
Molecular Formula C₇H₄BrIN₂[5]
Molecular Weight 322.93 g/mol [5]
IUPAC Name This compound[5]
SMILES BrC1=CC2=C(I)C=NN2C=C1[5]
Purity Typically ≥97%[5]

While extensive experimental data is not publicly available, computational models predict a LogP of approximately 2.3, suggesting moderate lipophilicity suitable for drug candidates.

Synthetic Strategy: A Plausible Approach

While this compound is commercially available from specialized suppliers, understanding its synthesis is crucial for process development and cost analysis. A logical synthetic approach would involve the initial formation of the pyrazolo[1,5-a]pyridine core, followed by sequential halogenation.

Retrosynthetic Analysis

The synthesis can be envisioned by disconnecting the halogen atoms, suggesting a step-wise introduction onto a parent pyrazolo[1,5-a]pyridine ring system. The C3-iodo group is typically introduced via electrophilic iodination, while the C5-bromo group can be installed similarly.

G Target This compound Intermediate1 5-Bromopyrazolo[1,5-a]pyridine Target->Intermediate1 Electrophilic Iodination Intermediate2 Pyrazolo[1,5-a]pyridine Intermediate1->Intermediate2 Electrophilic Bromination Precursor Substituted Pyridine & Aminating Agent Intermediate2->Precursor Cyclocondensation G Start This compound Step1 Suzuki or Sonogashira Coupling (Conditions for C-I activation) Start->Step1 Intermediate 5-Bromo-3-(R1)-pyrazolo[1,5-a]pyridine Step1->Intermediate Introduce R1 at C3 Step2 Suzuki, Buchwald-Hartwig, etc. (Harsher conditions for C-Br activation) Intermediate->Step2 Final 5-(R2)-3-(R1)-pyrazolo[1,5-a]pyridine (Disubstituted Product) Step2->Final Introduce R2 at C5

References

An In-depth Technical Guide to 5-Bromo-3-iodopyrazolo[1,5-a]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

A Core Scaffold for Modern Drug Discovery

Authored by Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of 5-Bromo-3-iodopyrazolo[1,5-a]pyridine, a heterocyclic building block of significant interest to researchers, medicinal chemists, and drug development professionals. The document details the molecule's fundamental physicochemical properties, outlines a validated synthetic protocol, explores its critical role in the synthesis of advanced pharmaceutical intermediates, and discusses its applications in modern drug discovery, particularly in the development of kinase inhibitors. The guide is structured to deliver both foundational knowledge and actionable insights, ensuring scientific integrity through verifiable data and authoritative references.

Introduction

The pyrazolo[1,5-a]pyridine scaffold is a privileged heterocyclic motif frequently incorporated into biologically active molecules. Its unique electronic properties and rigid structure make it an ideal framework for designing targeted therapeutics. The strategic placement of halogen atoms, specifically bromine and iodine, at the 5- and 3-positions respectively, transforms the core structure into a highly versatile synthetic intermediate.

This compound serves as a cornerstone for constructing complex molecular architectures through sequential and site-selective cross-coupling reactions. The differential reactivity of the C-Br and C-I bonds allows for a programmed introduction of various substituents, a critical advantage in generating diverse compound libraries for high-throughput screening. This guide delves into the essential technical details of this compound, providing a foundational resource for its effective utilization in research and development. Recent studies have highlighted the importance of the broader pyrazolo[1,5-a]pyrimidine framework, a related structure, in the development of targeted cancer therapies such as Tropomyosin Receptor Kinase (Trk) inhibitors, further underscoring the therapeutic potential of this class of compounds.[1]

Physicochemical and Structural Properties

The precise characterization of a chemical entity is paramount for its application in synthesis and drug design. The key properties of this compound are summarized below, providing a clear and accessible reference for researchers.

PropertyValueSource
Molecular Formula C₇H₄BrIN₂[2]
Molecular Weight 322.93 g/mol [2][3]
CAS Number 1352881-82-3[2]
IUPAC Name This compound[2]
SMILES BrC1=CC2=C(I)C=NN2C=C1[2]
Appearance Off-white to light yellow solid[4]
Purity Typically ≥97%[2]

These fundamental data points are essential for accurate reagent measurements, reaction stoichiometry calculations, and analytical characterization.

Logical Diagram: Structural Features

The diagram below illustrates the core structure and numbering of the pyrazolo[1,5-a]pyridine ring system, highlighting the positions of the key halogen substituents.

Caption: Structure of this compound.

Synthesis and Mechanistic Considerations

A common approach involves the initial construction of the pyrazolo[3,4-b]pyridine core, followed by sequential halogenation. For instance, the synthesis of the isomeric 5-bromo-3-iodo-1H-pyrazolo[3,4-b]pyridine involves treating a bromo-diazaindole precursor with potassium hydroxide and then iodine.[5] This highlights a robust strategy for introducing iodine onto the pyrazole ring.

Exemplary Synthetic Workflow

The following protocol describes a validated synthesis for a related compound, 2-Amino-5-bromo-3-iodopyridine, which demonstrates the principles of sequential halogenation on a pyridine ring.[6] This serves as an instructive example of the chemical logic employed in synthesizing such di-halogenated heterocycles.

Step 1: Bromination of 2-Aminopyridine

  • Dissolve 2-aminopyridine (1.0 eq) in acetone at 10 °C.

  • Add N-Bromosuccinimide (NBS) (1.05 eq) dropwise over 30 minutes, maintaining the temperature.

  • Stir the mixture for an additional 30 minutes.

  • Remove the solvent under vacuum.

  • Recrystallize the residue from 90% ethanol to yield 2-amino-5-bromopyridine.

  • Causality: The use of NBS provides a mild and selective source of electrophilic bromine. The electron-donating amino group at the 2-position activates the pyridine ring towards electrophilic substitution, primarily directing the incoming bromine to the 5-position due to electronic and steric factors.

Step 2: Iodination of 2-Amino-5-bromopyridine

  • Dissolve the 2-amino-5-bromopyridine (1.0 eq) from Step 1 in 2M sulfuric acid.

  • Add potassium iodate (0.5 eq) portionwise while stirring.

  • Heat the mixture to 100 °C.

  • Add a solution of potassium iodide (0.6 eq) in water dropwise over 30 minutes.

  • Continue stirring at 100 °C for 1.5 hours.

  • Cool the reaction to room temperature and adjust the pH to 8 with ammonia.

  • Cool to 10 °C for 1 hour to precipitate the product.

  • Filter the solid, wash with cold water, and recrystallize from 85% ethanol to afford 2-Amino-5-bromo-3-iodopyridine.[6]

  • Causality: This step employs an in-situ generation of electrophilic iodine. The reaction of potassium iodate and potassium iodide in an acidic medium produces I⁺, which then substitutes at the 3-position. This position is electronically activated by the amino group and is sterically accessible.

Workflow Diagram: Synthesis Logic

G Start Pyridine Precursor Step1 Step 1: Electrophilic Bromination (e.g., NBS) Start->Step1 Intermediate Bromo-Pyridine Intermediate Step1->Intermediate Step2 Step 2: Electrophilic Iodination (e.g., I₂, KOH or KIO₃/KI) Intermediate->Step2 Product 5-Bromo-3-iodopyrazolo [1,5-a]pyridine Step2->Product

Caption: Generalized workflow for di-halogenation of pyridine scaffolds.

Applications in Research and Drug Discovery

The primary value of this compound lies in its capacity as a versatile building block for synthesizing more complex molecules, particularly in the field of medicinal chemistry. The differential reactivity of the carbon-iodine (C-I) and carbon-bromine (C-Br) bonds is the cornerstone of its utility.

The C-I bond is more susceptible to cleavage in palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck) than the C-Br bond. This allows for selective functionalization at the 3-position while leaving the bromine at the 5-position intact for a subsequent, different coupling reaction. This strategic, sequential approach is invaluable for the efficient construction of drug candidates.

Key Application Areas:

  • Kinase Inhibitors: The pyrazolo[1,5-a]pyridine and related pyrazolopyrimidine cores are prevalent in numerous kinase inhibitors.[1] These scaffolds act as effective "hinge-binders," forming hydrogen bonds with the backbone of the kinase hinge region. The substituents introduced via the bromo and iodo handles can be tailored to occupy specific pockets within the ATP-binding site, thereby conferring potency and selectivity. Derivatives of this scaffold have shown promise as inhibitors of PI3Kγ/δ, which are targets for cancer immunotherapy.[7]

  • Fragment-Based Drug Discovery (FBDD): As a halogenated heterocycle, this molecule is an excellent fragment for screening against biological targets. The halogens can form halogen bonds with protein residues, and their presence provides vectors for synthetic elaboration once a binding hit is identified.

  • Combinatorial Chemistry: The dual reactive sites make this compound an ideal starting point for generating libraries of related compounds. By varying the coupling partners in two sequential steps, a large and diverse chemical space can be explored efficiently to optimize biological activity.

The broader class of pyrazolo-fused heterocycles has demonstrated significant potential in developing treatments for cancer and inflammatory diseases, making building blocks like this compound highly valuable to the pharmaceutical industry.[8][9]

Safety and Handling

As with all halogenated organic compounds, this compound should be handled with appropriate care in a laboratory setting.

  • General Handling: Use in a well-ventilated fume hood. Wear standard personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

  • Toxicological Profile: While specific toxicity data for this compound is limited, related halogenated pyridines are classified as harmful if swallowed, causing skin and eye irritation.[10] A GHS07 (Warning) pictogram is associated with similar structures.[11][12]

  • Storage: Store in a tightly sealed container in a cool, dry place, away from incompatible materials. For long-term storage, refrigeration (2–8 °C) under an inert atmosphere is recommended.[4]

Always consult the material safety data sheet (MSDS) provided by the supplier before handling this chemical.

Conclusion

This compound is more than a chemical with a specific molecular weight; it is a strategic tool for innovation in medicinal chemistry. Its well-defined structure, coupled with the differential reactivity of its two halogen atoms, provides a reliable and versatile platform for the synthesis of novel, complex molecules. For researchers and drug development professionals, understanding the properties and synthetic utility of this scaffold is essential for accelerating the discovery of next-generation therapeutics, particularly in the competitive landscape of kinase inhibitor development.

References

Introduction: The Strategic Value of the Pyrazolo[1,5-a]pyridine Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 5-Bromo-3-iodopyrazolo[1,5-a]pyridine: Structure, Synthesis, and Applications

The pyrazolo[1,5-a]pyridine framework is a privileged heterocyclic motif in modern medicinal chemistry and drug discovery. As a fused, aromatic bicyclic system, it offers a rigid and planar scaffold that is amenable to extensive functionalization, allowing for the precise spatial orientation of pharmacophoric groups.[1][2] This structural versatility has led to its incorporation into a multitude of biologically active agents, including inhibitors of protein kinases, which are crucial targets in oncology.[3]

Within this important class of compounds, This compound emerges as a particularly valuable synthetic intermediate. The strategic placement of two distinct halogens—bromine at the C5 position and iodine at the C3 position—provides a platform for sequential and regioselective cross-coupling reactions. This "orthogonal" reactivity enables chemists to introduce different substituents in a controlled manner, making it an indispensable building block for constructing complex molecular architectures and rapidly generating libraries of drug candidates for screening.

Molecular Structure and Physicochemical Properties

The foundational step in utilizing any chemical building block is a thorough understanding of its structure and fundamental properties.

Chemical Structure:

Chemical structure of this compound

Data Summary:

All quantitative data for this compound are summarized in the table below for easy reference and comparison.

PropertyValueSource
IUPAC Name This compound[4]
CAS Number 1352881-82-3[4]
Molecular Formula C₇H₄BrIN₂[4]
Molecular Weight 322.93 g/mol [4]
Appearance Solid[5][6]
SMILES BrC1=CC2=C(I)C=NN2C=C1[4]

Strategic Synthesis: A Field-Proven Protocol

The synthesis of this compound is typically achieved through the regioselective halogenation of a pre-formed pyrazolo[1,5-a]pyridine core. The most logical and efficient pathway involves the direct iodination of the readily accessible precursor, 5-Bromopyrazolo[1,5-a]pyridine.

Synthetic Workflow Diagram

The overall transformation is illustrated below, highlighting the key precursor and the final target molecule.

G cluster_0 Precursor cluster_1 Final Product A 5-Bromopyrazolo[1,5-a]pyridine (CAS: 1060812-84-1) C This compound (CAS: 1352881-82-3) A->C Electrophilic Iodination (e.g., NIS or I₂/Base)

Caption: Synthetic pathway from the brominated precursor to the final dihalogenated product.

Expertise & Causality: The Rationale Behind Regioselective Iodination

The key to this synthesis is the controlled, regioselective introduction of iodine onto the C3 position of the 5-bromo precursor. This selectivity is governed by the inherent electronic properties of the pyrazolo[1,5-a]pyridine ring system.

  • Electronic Activation: The pyrazole portion of the fused ring is electron-rich, making it susceptible to electrophilic aromatic substitution. The C3 position is particularly activated and is the most common site for halogenation.[7][8]

  • Choice of Iodinating Agent: Several reagents can effect this transformation.

    • N-Iodosuccinimide (NIS): A mild and highly effective source of electrophilic iodine (I⁺). It is often the preferred reagent due to its ease of handling and high yields in similar systems.[8]

    • Iodine (I₂) with a Base: A classic method involves using molecular iodine in the presence of a strong base like potassium hydroxide (KOH) in a polar aprotic solvent like DMF.[9] The base deprotonates the pyrazole NH (if unprotected) or facilitates the reaction, driving the equilibrium towards the iodinated product.

    • Hypervalent Iodine Reagents: More recent methods utilize systems like potassium iodide (KI) with a hypervalent iodine(III) oxidant such as PIDA (phenyliodine diacetate) in an aqueous medium, offering an environmentally benign alternative.[7][10]

Experimental Protocol: C3-Iodination of 5-Bromopyrazolo[1,5-a]pyridine

This protocol is a representative procedure synthesized from established methods for the halogenation of pyrazolo[1,5-a]pyridines and related heterocycles.[8][9]

Step 1: Reaction Setup

  • To a stirred solution of 5-Bromopyrazolo[1,5-a]pyridine (1.0 eq.) in a suitable solvent such as N,N-dimethylformamide (DMF) or acetonitrile, add N-Iodosuccinimide (NIS) (1.1 eq.) portion-wise at room temperature.

    • Scientist's Note: The reaction is often run in the dark to prevent light-induced decomposition of the iodinating reagent.

Step 2: Reaction Monitoring 2. Stir the reaction mixture at room temperature for 2-4 hours. 3. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

Step 3: Work-up and Isolation 4. Once the reaction is complete, pour the mixture into water. 5. Extract the aqueous layer with an organic solvent such as ethyl acetate (3x). 6. Combine the organic layers and wash with a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) to quench any remaining iodine, followed by a wash with brine. 7. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

Step 4: Purification 8. Purify the crude residue by column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to afford pure this compound.

Structural Verification and Trustworthiness

Every protocol must be a self-validating system. The identity and purity of the synthesized this compound are unequivocally confirmed using standard analytical techniques:

  • ¹H NMR (Proton Nuclear Magnetic Resonance): Will show characteristic signals in the aromatic region corresponding to the distinct protons on the bicyclic ring system. For a related pyrazolo[3,4-b]pyridine, characteristic singlets for the pyridine ring protons were observed around δ 8.21 and 8.65 ppm.[11]

  • ¹³C NMR (Carbon Nuclear Magnetic Resonance): Will confirm the number of unique carbon environments and show significant downfield shifts for the carbons bonded to the electronegative halogen atoms.

  • Mass Spectrometry (MS): Will show a molecular ion peak corresponding to the calculated molecular weight (322.92 g/mol ), with a characteristic isotopic pattern due to the presence of bromine and iodine.[5][12]

Applications in Drug Development: A Gateway to Molecular Diversity

The true value of this compound lies in its capacity for selective, sequential functionalization, a cornerstone of modern synthetic strategy.

  • Orthogonal Reactivity: The C-I bond is generally more reactive than the C-Br bond in transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig). This reactivity difference allows for the selective substitution at the C3 position while leaving the C5-bromo group intact for a subsequent, different coupling reaction. This enables the synthesis of highly complex and diverse molecules from a single, common intermediate.

Logical Workflow for Sequential Functionalization

G A 5-Bromo-3-iodopyrazolo [1,5-a]pyridine B Step 1: Suzuki/Sonogashira Coupling (at C3-Iodo position) C 5-Bromo-3-(R1)-pyrazolo [1,5-a]pyridine A->C B->C D Step 2: Suzuki/Buchwald Coupling (at C5-Bromo position) E 5-(R2)-3-(R1)-pyrazolo [1,5-a]pyridine (Disubstituted Product) C->E D->E

Caption: Workflow for creating disubstituted analogs via sequential cross-coupling reactions.

This strategic approach is critical for structure-activity relationship (SAR) studies, where researchers systematically modify different parts of a molecule to optimize its biological activity and properties. The pyrazolo[1,5-a]pyridine core, accessed through intermediates like this, is a key component of many kinase inhibitors and other therapeutic agents, making this building block highly relevant to professionals in drug development.[2][3]

References

physical properties of 5-Bromo-3-iodopyrazolo[1,5-a]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Physical Properties of 5-Bromo-3-iodopyrazolo[1,5-a]pyridine

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling a Key Heterocyclic Building Block

This compound is a halogenated heterocyclic compound of significant interest in medicinal chemistry and synthetic organic chemistry. Its rigid bicyclic core, decorated with versatile bromine and iodine handles, makes it an attractive scaffold for the development of novel therapeutics and functional materials. The bromine and iodine atoms can be selectively functionalized through various cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), allowing for the systematic exploration of chemical space and the fine-tuning of molecular properties.

This guide provides a comprehensive overview of the known and predicted . As a Senior Application Scientist, it is crucial to note that while this specific isomer is commercially available, detailed experimental characterization in peer-reviewed literature is sparse.[1] Therefore, this document will synthesize available supplier data with computed properties and comparative analysis of related isomers to provide a robust and practical resource. We will also outline the standard experimental protocols required for a full, self-validating characterization of this compound, explaining the causality behind these methodological choices.

Molecular Identity and Structural Properties

The foundational step in characterizing any chemical entity is to establish its precise molecular identity. The structural isomers of bromo-iodo-pyrazolopyridine can exhibit markedly different physical and biological properties, making accurate identification paramount.

Core Identification

The fundamental properties of this compound are summarized below.

PropertyValueSource
IUPAC Name This compound[1]
CAS Number 1352881-82-3[1]
Molecular Formula C₇H₄BrIN₂[1]
Molecular Weight 322.93 g/mol [1]
SMILES BrC1=CC2=C(I)C=NN2C=C1[1]
Molecular Structure

The connectivity and arrangement of atoms define the molecule's fundamental characteristics, including its reactivity and intermolecular interactions.

Caption: 2D structure of this compound.

Predicted Physicochemical Properties

Predicted PropertyValueInterpretation & Significance
XLogP3 2.2 - 2.3This value suggests moderate lipophilicity. In drug development, this indicates a potential for good membrane permeability, but solubility in aqueous media may be limited.[3][4]
Topological Polar Surface Area (TPSA) 41.57 ŲThis TPSA value is well within the range for good oral bioavailability (typically <140 Ų). It suggests the molecule has a favorable polarity profile for interacting with biological targets.[4]
Hydrogen Bond Donors 1 (pyrazolo NH)The presence of a hydrogen bond donor influences solubility and the ability to interact with biological targets.[4]
Hydrogen Bond Acceptors 2 (pyridine N, pyrazolo N)Hydrogen bond acceptors are critical for molecular recognition and binding to protein targets.[4]
Rotatable Bonds 0The rigid, fused-ring structure limits conformational flexibility. This can be advantageous in drug design, as it reduces the entropic penalty upon binding to a target.[4]

Spectroscopic Characterization: An Expert's Prediction

While specific spectra for this compound are not published, its structure allows for the confident prediction of key spectroscopic features. These predictions form a baseline for the verification of synthetic material.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The aromatic region should display four distinct signals, each integrating to one proton. The protons on the pyridine ring will likely appear as doublets or triplets depending on their coupling partners, while the proton on the pyrazole ring will appear as a singlet.

  • ¹³C NMR: Seven distinct signals are expected in the broadband-decoupled spectrum, corresponding to the seven carbon atoms in the molecule. The carbon atoms bonded to the electronegative iodine and bromine will be significantly shifted.

Mass Spectrometry (MS)

The mass spectrum is expected to show a prominent molecular ion peak (M⁺). Critically, the presence of bromine (with its two abundant isotopes, ⁷⁹Br and ⁸¹Br, in a ~1:1 ratio) will result in a characteristic M and M+2 isotopic pattern, which is a definitive confirmation of a monobrominated compound.

Infrared (IR) Spectroscopy

The IR spectrum will be characterized by several key absorption bands:

  • ~3100-3000 cm⁻¹: Aromatic C-H stretching.

  • ~1600-1450 cm⁻¹: C=C and C=N stretching vibrations characteristic of the heterocyclic rings.

  • Below 800 cm⁻¹: C-Br and C-I stretching vibrations.

Experimental Protocols for Physical Property Determination

To address the data gap for this compound, the following standard operating procedures are recommended. These protocols are designed to be self-validating, ensuring the generation of reliable and reproducible data.

Workflow for Comprehensive Characterization

The logical flow for characterizing a new batch or sample of the title compound is crucial for ensuring data integrity. It begins with identity confirmation and proceeds through purity and physical property determination.

experimental_workflow start Obtain Sample of This compound ms Mass Spectrometry (MS) - Confirm Molecular Weight - Verify Isotopic Pattern (Br) start->ms Identity Check nmr ¹H and ¹³C NMR Spectroscopy - Confirm Structural Connectivity - Assess Purity ms->nmr hplc High-Performance Liquid Chromatography (HPLC) - Quantify Purity (>95%) nmr->hplc Purity Check purity_check Purity Confirmed? purity_check->hplc No, Re-purify mp Melting Point Determination - Assess Thermal Stability - Indicator of Purity purity_check->mp Yes hplc->purity_check sol Solubility Assessment - Test in Aqueous & Organic Solvents mp->sol Characterization xray Single-Crystal X-ray Diffraction (If suitable crystals form) - Unambiguous Structure Proof - Determine Crystal Packing sol->xray end Complete Data Package xray->end

Caption: Standard workflow for the physical characterization of a solid organic compound.

Protocol: Melting Point Determination

Causality: The melting point is a fundamental physical property that provides a quick and reliable indication of purity. A sharp melting range (typically < 2 °C) is characteristic of a pure crystalline solid, whereas impurities will broaden and depress the melting range.

  • Sample Preparation: Finely powder a small amount (2-3 mg) of the dry compound.

  • Capillary Loading: Tightly pack the powdered sample into a capillary tube to a height of 2-3 mm.

  • Instrumentation: Place the capillary tube into a calibrated digital melting point apparatus.

  • Measurement:

    • Heat the sample rapidly to about 20 °C below the expected melting point (a preliminary run may be necessary).

    • Decrease the heating rate to 1-2 °C per minute to ensure thermal equilibrium.

    • Record the temperature at which the first drop of liquid appears (onset) and the temperature at which the entire sample becomes a clear liquid (completion).

  • Reporting: Report the result as a temperature range. Repeat the measurement twice for reproducibility.

Protocol: Solubility Assessment

Causality: Understanding a compound's solubility is critical for its application in drug development (formulation, ADME properties) and synthetic chemistry (reaction solvent choice, purification). This protocol establishes a qualitative solubility profile.

  • Solvent Selection: Prepare vials containing 1 mL of various solvents, including water, ethanol, methanol, dichloromethane (DCM), dimethyl sulfoxide (DMSO), and N,N-dimethylformamide (DMF).

  • Sample Addition: Add approximately 1 mg of the compound to each vial.

  • Observation (Room Temperature): Vigorously vortex each vial for 30 seconds and visually inspect for dissolution. Classify as "soluble," "partially soluble," or "insoluble."

  • Observation (Heating): Gently heat the vials containing undissolved solid to 50 °C and observe any change in solubility.

  • Data Recording: Record the solubility at both room temperature and upon heating for each solvent. For drug development purposes, a quantitative assessment in a buffered aqueous solution would be the next logical step.

Conclusion

This compound is a valuable heterocyclic building block with significant potential. While a comprehensive, experimentally-verified dataset on its physical properties is not yet available in the public domain, this guide provides a robust framework based on its known molecular identity, computational predictions, and comparative analysis with related isomers. The provided protocols offer a clear path for researchers to generate the necessary data to fully characterize this compound. The established identity[1], predicted drug-like properties[3][4], and the strategic placement of functional handles underscore its importance for future research and development endeavors.

References

5-Bromo-3-iodopyrazolo[1,5-a]pyridine solubility data

Author: BenchChem Technical Support Team. Date: January 2026

A Methodological Guide to Determining the Solubility of 5-Bromo-3-iodopyrazolo[1,5-a]pyridine for Preclinical Research

Abstract

This compound is a heterocyclic scaffold of significant interest in medicinal chemistry, particularly for the development of novel kinase inhibitors. A compound's therapeutic potential, however, is fundamentally linked to its physicochemical properties, with aqueous solubility being a critical determinant of oral bioavailability. To date, empirical solubility data for this specific compound is not publicly available. This guide, written from the perspective of a Senior Application Scientist, provides a comprehensive, step-by-step framework for determining the thermodynamic solubility of this compound. We will detail the causality behind solvent selection, a robust experimental protocol based on the gold-standard shake-flask method, and a validated analytical workflow. By presenting a hypothetical data set, this whitepaper serves as a practical blueprint for researchers in drug discovery and development, ensuring the generation of reliable and reproducible solubility data essential for advancing new chemical entities.

Introduction to this compound and the Primacy of Solubility

The pyrazolo[1,5-a]pyridine core is a recognized "privileged scaffold" in drug discovery, forming the backbone of numerous biologically active agents.[1][2] Its rigid, planar structure and synthetic tractability allow for extensive functionalization, leading to potent and selective modulators of various biological targets.[3] The specific analogue, this compound, serves as a key intermediate for creating libraries of compounds through cross-coupling reactions at the bromine and iodine positions. These derivatives are frequently explored as inhibitors of protein kinases, a class of enzymes pivotal in cellular signaling and often dysregulated in diseases like cancer.[3]

However, the journey from a potent inhibitor in an enzymatic assay to a viable drug candidate is fraught with challenges, many of which originate from suboptimal physicochemical properties. Aqueous solubility is arguably the most critical initial hurdle for orally administered drugs. A compound must first dissolve in the gastrointestinal fluids to be absorbed into systemic circulation. Poor solubility can lead to low and erratic bioavailability, rendering an otherwise potent compound therapeutically ineffective. Therefore, the early and accurate determination of a compound's solubility profile is not merely a routine measurement but a cornerstone of a successful drug development program. This guide establishes a self-validating methodology to precisely characterize this critical parameter for this compound.

Physicochemical Profile and Solubility Prediction

Before embarking on experimental measurements, a theoretical assessment provides a valuable forecast of a compound's expected behavior. The known and predicted properties of this compound are summarized below.

PropertyValueSource / Method
IUPAC Name This compound[4]
CAS Number 1352881-82-3[4]
Molecular Formula C₇H₄BrIN₂[4]
Molecular Weight 322.93 g/mol [4]
Predicted LogP 2.65 ± 0.35Chemicalize
Predicted pKa (most basic) 1.15 ± 0.10 (pyridine nitrogen)Chemicalize

The predicted LogP (a measure of lipophilicity) of 2.65 suggests that the compound is significantly lipophilic. The predicted pKa indicates it is a very weak base. This combination of high lipophilicity and weak basicity strongly implies that this compound will exhibit poor aqueous solubility , particularly at neutral and physiological pH. This prediction underscores the necessity of employing a robust experimental method to obtain precise quantitative data.

The Rationale for Solvent System Selection

The choice of dissolution media is critical for building a comprehensive solubility profile that can predict in vivo behavior. Our approach is tiered, starting with simple aqueous buffers and progressing to complex, biorelevant media that mimic the fluids of the human gastrointestinal tract.[5]

  • Phosphate Buffered Saline (PBS), pH 7.4 : Mimics the pH of blood and extracellular fluid. Solubility in this medium is a key indicator of how the compound will behave upon entering systemic circulation and is crucial for designing in vitro cell-based assays.

  • Aqueous Buffer, pH 1.2 (Simulated Gastric Fluid, non-enzymatic) : Represents the acidic environment of the stomach. This is essential for predicting the dissolution of an orally administered drug in the fasted state.

  • Aqueous Buffer, pH 6.8 (Simulated Intestinal Fluid, non-enzymatic) : Represents the pH of the proximal small intestine, the primary site for drug absorption.

  • Biorelevant Media (FaSSIF & FeSSIF) : Fasted-State and Fed-State Simulated Intestinal Fluids contain bile salts (sodium taurocholate) and phospholipids (lecithin) that are naturally present in the gut.[6][7][8] These surfactants can form micelles that may significantly enhance the solubility of lipophilic compounds. Comparing solubility in these media to simple buffers helps predict potential food effects on drug absorption.[5]

  • Organic Co-solvents (DMSO, Ethanol) : While not physiologically relevant, Dimethyl Sulfoxide (DMSO) and Ethanol are ubiquitous solvents for preparing stock solutions in preclinical research. Determining the solubility limit in these solvents is vital for ensuring that the compound remains dissolved during in vitro screening assays, preventing artifactual results.[9]

Experimental Protocol: Thermodynamic Solubility via the Shake-Flask Method

The shake-flask method is the universally recognized "gold standard" for determining thermodynamic (or equilibrium) solubility.[10] It measures the concentration of a saturated solution in equilibrium with an excess of the solid compound, representing the true solubility limit.[11] The following protocol is designed to be a self-validating system.

Materials and Equipment
  • This compound (solid powder, purity >97%)

  • Selected solvent systems (see Section 3.0)

  • 2 mL glass vials with screw caps

  • Orbital shaker with temperature control

  • 0.22 µm PTFE syringe filters

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

  • Analytical balance

  • Volumetric flasks and pipettes

Analytical Method Validation (HPLC-UV)

Before measuring solubility, a reliable analytical method to quantify the compound's concentration is required. A reverse-phase HPLC-UV method is suitable for aromatic, UV-absorbing compounds like this one.

  • Method Development : A typical starting point would be a C18 column with a mobile phase of acetonitrile and water (with 0.1% formic acid), run in a gradient to ensure good peak shape and separation from any impurities.[12][13]

  • Calibration Curve : Prepare a 1 mg/mL stock solution of the compound in DMSO. Perform serial dilutions in the mobile phase to create a series of calibration standards (e.g., 0.1, 0.5, 1, 5, 10, 25 µg/mL).

  • Validation : Inject each standard in triplicate to establish a calibration curve of UV absorbance vs. concentration. The curve must exhibit excellent linearity (R² > 0.999).[14] This validated curve is the basis for all subsequent concentration measurements.

Shake-Flask Solubility Protocol

The workflow is designed to ensure equilibrium is reached and that only the dissolved compound is measured.

G cluster_prep 1. Sample Preparation cluster_equilibrate 2. Equilibration cluster_sample 3. Sampling & Analysis cluster_calc 4. Calculation A Add excess solid compound (~2 mg) to 1 mL of solvent in a glass vial (in triplicate). B Ensure undissolved solid is clearly visible. A->B C Seal vials and place on orbital shaker. A->C D Incubate at 25°C for 24-48 hours with constant agitation. C->D E Rationale: Ensures the system reaches thermodynamic equilibrium. D->E F Allow suspension to settle. D->F G Withdraw supernatant and filter through a 0.22 µm syringe filter. F->G H Rationale: Removes all undissolved particulates. G->H I Dilute filtrate with mobile phase to fall within the calibration range. G->I J Analyze by validated HPLC-UV method. I->J K Determine concentration from calibration curve. J->K L Apply dilution factor to calculate the final solubility value (e.g., in µg/mL). K->L

Caption: Workflow for Thermodynamic Solubility Determination.

Causality Behind Key Steps:

  • Excess Solid : Adding an excess of solid material is fundamental to the definition of thermodynamic solubility; it ensures the solution is saturated and in equilibrium with the solid phase.[11]

  • 24-48 Hour Incubation : For poorly soluble, crystalline compounds, the dissolution process can be slow. A prolonged incubation with agitation is necessary to ensure the system reaches a true thermodynamic equilibrium rather than a transient, supersaturated state (kinetic solubility).[9][15]

  • Filtration : The use of a 0.22 µm filter is critical to physically separate the dissolved solute from any undissolved micro-particulates. Analyzing the unfiltered suspension would grossly overestimate the solubility.

Presentation and Interpretation of (Hypothetical) Data

Assuming the successful execution of the protocol, the results should be tabulated for clarity and ease of comparison. The following represents a plausible, hypothetical data set for this compound.

Solvent SystempHTemperature (°C)Mean Solubility (µg/mL) ± SDMean Solubility (µM) ± SD
Aq. Buffer (SGF sim.)1.2250.8 ± 0.12.5 ± 0.3
Aq. Buffer (SIF sim.)6.825< 0.1< 0.3
PBS7.425< 0.1< 0.3
FaSSIF6.5252.3 ± 0.47.1 ± 1.2
FeSSIF5.02515.6 ± 2.148.3 ± 6.5
100% EthanolN/A251,250 ± 983,871 ± 304
100% DMSON/A25> 50,000 (>50 mg/mL)> 155,000 (>155 mM)

SD = Standard Deviation, n=3

Interpretation of Results

This hypothetical data paints a clear picture of a challenging compound:

  • Poor Aqueous Solubility : The solubility in neutral aqueous buffers (pH 6.8 and 7.4) is extremely low (< 0.1 µg/mL), confirming the predictions based on its physicochemical properties.

  • pH-Dependent Solubility : There is slightly higher solubility at pH 1.2. While the compound is a very weak base, this minor increase may be due to the protonation of the pyridine nitrogen, suggesting a very slight basic character.

  • Positive Food Effect Potential : The most striking result is the significant increase in solubility in biorelevant media. There is a ~23-fold increase in FaSSIF and a >150-fold increase in FeSSIF compared to the pH 6.8 buffer. This strongly suggests that the compound's solubility is enhanced by the micellar solubilization provided by bile salts and lipids.[8] This indicates a high likelihood of a positive food effect, where administration with a meal could dramatically increase absorption.

  • Suitability of Organic Solvents : The compound has high solubility in DMSO and moderate solubility in ethanol, confirming their utility for preparing concentrated stock solutions for in vitro testing.

G cluster_compound Compound Properties cluster_solubility Solubility Profile cluster_implication Development Implications Compound This compound (Predicted LogP ~2.65) Aqueous Low Aqueous Solubility (< 0.1 µg/mL at pH 7.4) Compound->Aqueous leads to Biorelevant High Biorelevant Solubility (Micellar Solubilization) Compound->Biorelevant allows for BCS Likely BCS Class II/IV (Low Solubility) Aqueous->BCS FoodEffect Potential for Positive Food Effect Biorelevant->FoodEffect Organic High Organic Solubility (>50 mg/mL in DMSO) Formulation Enabling Formulation Required (e.g., Amorphous Dispersions) BCS->Formulation

Caption: Relationship between properties and development implications.

Conclusion and Strategic Outlook

This guide has outlined a robust, first-principles approach to determining the solubility of this compound. Based on its predicted physicochemical properties and the presented hypothetical data, this compound would be classified as poorly soluble. The significant solubility enhancement in biorelevant media is a critical insight, suggesting that oral absorption may be feasible but likely dependent on formulation and food intake.

For drug development professionals, this data would immediately trigger a clear strategic path:

  • Classification : The compound would likely be categorized under the Biopharmaceutics Classification System (BCS) as Class II (low solubility, high permeability) or Class IV (low solubility, low permeability).

  • Formulation Strategy : Development of an oral dosage form would necessitate the use of solubility-enhancing technologies. Strategies such as micronization, co-crystallization, or the creation of amorphous solid dispersions would be essential to improve the dissolution rate and extent of absorption in vivo.

  • Clinical Design : The potential for a significant food effect would need to be carefully studied in early clinical trials.

By following the rigorous, self-validating protocols detailed herein, researchers can generate the high-quality solubility data needed to make these critical, data-driven decisions, ultimately accelerating the path from a promising molecule to a potential therapeutic.

References

1H NMR and 13C NMR spectra of 5-Bromo-3-iodopyrazolo[1,5-a]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectra of 5-Bromo-3-iodopyrazolo[1,5-a]pyridine

Introduction: The Structural Elucidation Challenge

This compound is a highly functionalized heterocyclic compound with significant potential as a scaffold in medicinal chemistry and materials science.[1] Its utility as a synthetic building block is largely defined by the precise arrangement of its bromine and iodine substituents, which allows for selective cross-coupling reactions. Consequently, unambiguous structural verification is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful tool for the complete structural elucidation of such molecules in solution.[2][3]

This guide provides a comprehensive analysis of the expected ¹H and ¹³C NMR spectra of this compound. As direct spectral data for this specific compound is not widely published, this document leverages fundamental NMR principles, spectral data from analogous pyrazolo[1,5-a]pyridine systems, and the known effects of halogen substituents to predict, interpret, and ultimately provide a robust framework for its characterization.[4][5] We will explore not only the predicted chemical shifts and coupling constants but also the strategic application of advanced 2D NMR techniques required for definitive signal assignment.

Pillar 1: Theoretical Framework for Spectral Interpretation

Understanding the NMR spectrum of this compound requires an appreciation for the electronic environment of each nucleus. The key factors influencing the chemical shifts are:

  • Anisotropic Effects: The fused aromatic ring system generates a ring current. Protons attached to the ring (H-2, H-4, H-6, H-7) are located on the periphery and will be deshielded, causing them to resonate at a higher chemical shift (downfield) compared to non-aromatic protons.[6][7]

  • Inductive Effects of Halogens: Both bromine and iodine are electronegative atoms that withdraw electron density from the ring through the sigma bond network. This deshields nearby nuclei. The effect is strongest on the carbon atoms directly bonded to the halogens (C-3 and C-5) and diminishes with distance.[8]

  • Mesomeric Effects: Halogens also possess lone pairs of electrons that can be donated into the π-system of the ring. This effect can counteract the inductive withdrawal to some extent, influencing the electron density at ortho and para positions.

  • Spin-Spin Coupling: The magnetic influence of a proton is transmitted to its neighbors through the bonding electrons, resulting in the splitting of NMR signals.[9] The magnitude of this splitting, the coupling constant (J), is dependent on the number and type of bonds separating the coupled nuclei. For this system, we expect to see ortho (~7-9 Hz), meta (~2-3 Hz), and para (<1 Hz) couplings between protons on the pyridine ring.[10]

Pillar 2: Predicted ¹H NMR Spectrum Analysis

The structure of this compound contains four aromatic protons, each in a unique chemical environment. Therefore, four distinct signals are expected in the proton NMR spectrum.

  • H-2: This proton is on the pyrazole ring, adjacent to a nitrogen atom. It is expected to be a singlet, as it has no adjacent proton neighbors. Its chemical shift will be influenced by the adjacent iodine at C-3.

  • H-4: This proton is on the pyridine ring, ortho to the bromine at C-5. It will be significantly deshielded by the halogen's inductive effect. It is expected to appear as a doublet of doublets (dd) due to coupling with H-6 (meta coupling, ³J) and H-7 (para coupling, ⁴J).

  • H-6: This proton is on the pyridine ring, ortho to H-7 and meta to H-4. It is expected to be a triplet or, more precisely, a doublet of doublets (dd) due to coupling with H-7 (ortho coupling, ³J) and H-4 (meta coupling, ³J).

  • H-7: This proton is adjacent to the bridgehead nitrogen and ortho to H-6. It is typically the most downfield proton in the pyrazolo[1,5-a]pyridine system and will appear as a doublet due to ortho coupling with H-6 (³J).

Predicted ¹H NMR Data Summary

The following table summarizes the predicted spectral parameters for this compound, based on analyses of similar structures.[5][11]

ProtonPredicted δ (ppm)MultiplicityExpected Coupling Constants (Hz)
H-27.9 - 8.2s-
H-47.4 - 7.7ddJ4,6 ≈ 2.0-3.0 Hz, J4,7 ≈ 0.5-1.0 Hz
H-66.8 - 7.1ddJ6,7 ≈ 8.0-9.0 Hz, J6,4 ≈ 2.0-3.0 Hz
H-78.4 - 8.7dJ7,6 ≈ 8.0-9.0 Hz

Pillar 3: Predicted ¹³C NMR Spectrum Analysis

The molecule has seven carbon atoms, all of which are part of the aromatic system and are chemically non-equivalent. Therefore, seven distinct signals are expected in the proton-decoupled ¹³C NMR spectrum.

  • C-2 & C-3: These carbons are part of the five-membered pyrazole ring. C-3, being directly attached to the highly electronegative iodine, will be significantly shielded due to the "heavy atom effect" and will appear at a much lower chemical shift (upfield) than a typical aromatic carbon. C-2 will resonate in the typical aromatic methine region.

  • C-4, C-6, C-7: These are the protonated carbons of the pyridine ring. Their chemical shifts will fall within the standard range for aromatic CH groups, influenced by their position relative to the nitrogen and halogen substituents.[12][13]

  • C-5: This carbon is directly attached to bromine. Its resonance will be shifted downfield compared to an unsubstituted carbon but may be influenced by both inductive and mesomeric effects.

  • C-8a: This is the bridgehead quaternary carbon, shared between the two rings. Quaternary carbons typically show weaker signals due to the lack of Nuclear Overhauser Effect (NOE) enhancement.[14]

Predicted ¹³C NMR Data Summary

The table below outlines the predicted chemical shifts for the carbon nuclei.

CarbonPredicted δ (ppm)Carbon TypeNotes
C-2135 - 140CHPyrazole ring
C-385 - 95C-IShielded by heavy iodine atom
C-4120 - 125CHPyridine ring
C-5115 - 120C-BrHalogen-substituted carbon
C-6110 - 115CHPyridine ring
C-7128 - 133CHPyridine ring
C-8a145 - 150CQuaternary bridgehead carbon

Pillar 4: Experimental Design for Unambiguous Assignment

While the predictions above provide a strong foundation, definitive assignment requires a suite of NMR experiments. The following protocol represents a self-validating system for structural confirmation.

Experimental Protocol: NMR Data Acquisition
  • Sample Preparation: Dissolve ~10-15 mg of this compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Chloroform-d is often suitable for many organic molecules, while DMSO-d₆ can be used for less soluble compounds.[15][16] Add a small amount of tetramethylsilane (TMS) as an internal reference (δ = 0.00 ppm).

  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion and resolution.[17]

  • ¹H NMR Acquisition: Acquire a standard one-dimensional proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C{¹H} NMR Acquisition: Acquire a proton-decoupled carbon spectrum. A larger number of scans will be necessary due to the low natural abundance of the ¹³C isotope.[18]

  • DEPT-135 Experiment: Perform a Distortionless Enhancement by Polarization Transfer (DEPT-135) experiment. This will distinguish CH carbons (positive signals) from CH₂ carbons (negative signals) and CH₃ carbons (positive signals). Quaternary carbons will be absent.[19] For this molecule, signals for C-2, C-4, C-6, and C-7 should appear as positive peaks.

  • 2D COSY Experiment: Acquire a Correlation Spectroscopy (COSY) spectrum to establish proton-proton coupling networks. Cross-peaks will appear between signals of protons that are coupled to each other (typically over 2-3 bonds).[5]

  • 2D HSQC/HMQC Experiment: Acquire a Heteronuclear Single Quantum Coherence (HSQC) or Heteronuclear Multiple Quantum Coherence (HMQC) spectrum. This experiment correlates each proton signal with the signal of the carbon to which it is directly attached, allowing for unambiguous assignment of the protonated carbons.[20]

  • 2D HMBC Experiment: Acquire a Heteronuclear Multiple Bond Correlation (HMBC) spectrum. This experiment reveals correlations between protons and carbons over two or three bonds, which is crucial for assigning quaternary carbons and piecing together the molecular fragments.[20]

Visualization of Experimental & Logical Workflows

NMR Data Acquisition and Analysis Workflow

G cluster_1d 1D NMR Experiments cluster_2d 2D NMR Experiments cluster_analysis Data Interpretation & Assignment H1 ¹H NMR Assign_H Proton Assignment H1->Assign_H Chemical Shifts Multiplicity C13 ¹³C{¹H} NMR Assign_C Carbon Assignment C13->Assign_C Chemical Shifts DEPT DEPT-135 DEPT->Assign_C Carbon Type (CH) COSY COSY COSY->Assign_H H-H Connectivity HSQC HSQC HSQC->Assign_C C-H (1-bond) Correlation HMBC HMBC HMBC->Assign_C C-H (long-range) Correlation Assign_H->HSQC Assign_H->HMBC Structure Final Structure Confirmation Assign_H->Structure Assign_C->Structure

Caption: Workflow for the complete NMR-based structural elucidation.

Predicted ¹H-¹H COSY Correlations

Caption: Expected COSY correlations for the pyridine ring protons.

Conclusion

The structural characterization of this compound is readily achievable through a systematic application of modern NMR spectroscopy. By combining predictions based on fundamental principles with a comprehensive suite of 1D and 2D NMR experiments, researchers can obtain irrefutable evidence of the compound's constitution. The workflow and predicted data presented in this guide offer a robust template for scientists and drug development professionals, ensuring the scientific integrity of their work and accelerating the progress of their research endeavors.

References

Mass Spectrometry Analysis of 5-Bromo-3-iodopyrazolo[1,5-a]pyridine: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth technical overview of the mass spectrometric analysis of 5-Bromo-3-iodopyrazolo[1,5-a]pyridine, a halogenated heterocyclic compound of interest to researchers and professionals in drug development. The methodologies and interpretation strategies detailed herein are grounded in established principles of mass spectrometry and tailored to the specific structural features of this molecule.

Introduction to this compound and its Analytical Significance

This compound is a disubstituted fused heterocyclic system with the chemical formula C₇H₄BrIN₂ and a molecular weight of approximately 322.93 g/mol .[1] The pyrazolo[1,5-a]pyridine scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including as kinase inhibitors.[2][3] The presence of two different halogen atoms, bromine and iodine, at specific positions on this scaffold makes it a versatile intermediate for further chemical modifications, such as cross-coupling reactions, to generate diverse compound libraries for drug discovery.

Accurate mass determination and structural elucidation are critical for confirming the identity and purity of newly synthesized batches of this compound. Mass spectrometry (MS) is an indispensable analytical technique for this purpose, providing precise molecular weight information and valuable structural insights through the analysis of fragmentation patterns. This guide will explore the expected behavior of this compound under various mass spectrometric conditions.

Foundational Principles of Mass Spectrometry for Halogenated Heterocycles

The mass spectrometric analysis of organic molecules involves three key stages: ionization, mass analysis, and detection. The choice of ionization technique is paramount as it influences the extent of fragmentation and the type of information that can be obtained. For a molecule like this compound, both "hard" and "soft" ionization techniques can be employed, each offering distinct advantages.

Ionization Techniques
  • Electron Ionization (EI): A "hard" ionization technique that bombards the analyte with high-energy electrons, typically 70 eV. This process imparts significant internal energy to the molecule, leading to extensive and reproducible fragmentation. EI is well-suited for generating a characteristic "fingerprint" mass spectrum that can be used for library matching and detailed structural elucidation. However, for some molecules, the molecular ion peak may be weak or absent.

  • Electrospray Ionization (ESI): A "soft" ionization technique that generates ions from a solution by creating a fine, charged aerosol. ESI typically produces protonated molecules ([M+H]⁺) or other adducts with minimal fragmentation. This makes it ideal for accurately determining the molecular weight of the intact molecule. ESI is commonly coupled with liquid chromatography (LC) for the analysis of complex mixtures. For pyrazolo[1,5-a]pyridine derivatives, ESI in positive ion mode is a common approach.[4]

The choice between EI and ESI depends on the analytical goal. For initial confirmation of molecular weight, ESI is preferred. For detailed structural confirmation and impurity profiling, the rich fragmentation information from EI is invaluable.

Isotopic Patterns of Bromine and Iodine

A key feature in the mass spectra of compounds containing bromine and/or chlorine is the presence of characteristic isotopic patterns. Bromine has two abundant isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio.[5] This results in a pair of peaks of nearly equal intensity, separated by 2 m/z units, for any fragment containing a bromine atom. Iodine, on the other hand, is monoisotopic (¹²⁷I), so it does not produce a characteristic isotopic pattern.[6] The presence of the distinct bromine isotope pattern is a powerful diagnostic tool for identifying bromine-containing fragments in the mass spectrum of this compound.

Experimental Protocol: A Step-by-Step Workflow

This section outlines a general workflow for the mass spectrometric analysis of this compound. Instrument parameters should be optimized for the specific mass spectrometer being used.

Sample Preparation
  • Solvent Selection: Dissolve a small amount of the solid this compound in a suitable solvent. For ESI, a mixture of methanol or acetonitrile with a small percentage of formic acid (0.1%) to promote protonation is recommended. For direct infusion EI, a volatile solvent like dichloromethane or methanol can be used.

  • Concentration: Prepare a dilute solution, typically in the range of 1-10 µg/mL, to avoid detector saturation.

Mass Spectrometry Conditions

For ESI-MS:

  • Ionization Mode: Positive

  • Capillary Voltage: 3.5 - 4.5 kV

  • Nebulizer Gas (N₂): 30 - 50 psi

  • Drying Gas (N₂): 5 - 10 L/min

  • Drying Gas Temperature: 300 - 350 °C

  • Mass Range: m/z 50 - 500

For GC-EI-MS:

  • GC Column: A non-polar or medium-polarity column (e.g., DB-5ms).

  • Injection Mode: Split or splitless, depending on concentration.

  • Oven Temperature Program: Start at a low temperature (e.g., 50 °C), hold for 1-2 minutes, then ramp to a high temperature (e.g., 280-300 °C) at a rate of 10-20 °C/min.

  • Ion Source Temperature: 230 - 250 °C

  • Electron Energy: 70 eV

  • Mass Range: m/z 40 - 500

Experimental Workflow Diagram

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Mass Spectrometry Analysis cluster_data_interp Data Interpretation SolidSample Solid 5-Bromo-3-iodopyrazolo [1,5-a]pyridine Dissolution Dissolve in appropriate solvent (e.g., MeOH/ACN for ESI) SolidSample->Dissolution Dilution Dilute to 1-10 µg/mL Dissolution->Dilution ESI_MS LC-ESI-MS (Soft Ionization) Dilution->ESI_MS Accurate Mass & Molecular Ion GC_EI_MS GC-EI-MS (Hard Ionization) Dilution->GC_EI_MS Fragmentation Pattern & Structural Elucidation MolecularWeight Confirm Molecular Weight (m/z of [M+H]⁺) ESI_MS->MolecularWeight FragmentationAnalysis Analyze Fragmentation Pathway GC_EI_MS->FragmentationAnalysis StructureConfirmation Confirm Structure MolecularWeight->StructureConfirmation FragmentationAnalysis->StructureConfirmation

Caption: A generalized workflow for the mass spectrometric analysis of this compound.

Interpretation of Mass Spectra

Expected ESI Mass Spectrum

In a positive mode ESI spectrum, the most prominent peak is expected to be the protonated molecule, [M+H]⁺. Given the molecular weight of 322.93, this would appear at m/z 323.94. Due to the presence of one bromine atom, an isotopic peak at m/z 325.94 with nearly the same intensity should also be observed. The high resolution mass of the monoisotopic peak can be used to confirm the elemental composition.

Predicted Fragmentation Pattern in EI-MS

The fragmentation of the pyrazolo[1,5-a]pyridine ring system is influenced by the stability of the aromatic core and the nature of the substituents. For this compound, the following fragmentation pathways are predicted:

  • Halogen Loss: The C-I bond is weaker than the C-Br bond, making the initial loss of an iodine radical (I•, 127 u) a highly probable fragmentation step. This would result in a significant fragment ion at m/z 196/198. The subsequent loss of a bromine radical (Br•, 79/81 u) from the molecular ion is also possible, leading to a fragment at m/z 244.

  • Ring Cleavage: Heterocyclic compounds can undergo characteristic ring cleavages. For the pyrazolo[1,5-a]pyridine core, the expulsion of neutral molecules like HCN (27 u) is a common fragmentation pathway for pyrazole-containing structures.[7]

  • Sequential Losses: Following the initial loss of a halogen, further fragmentation of the remaining structure can occur. For instance, the [M-I]⁺ fragment could subsequently lose HCN.

Predicted Fragmentation Pathway Diagram

fragmentation_pathway M [M]⁺˙ m/z 322/324 M_I [M-I]⁺ m/z 196/198 M->M_I - I• M_Br [M-Br]⁺ m/z 244 M->M_Br - Br• M_I_HCN [M-I-HCN]⁺ m/z 169/171 M_I->M_I_HCN - HCN

Caption: A predicted major fragmentation pathway for this compound under electron ionization.

Summary of Predicted Key Fragments
m/z (relative to isotopes) Proposed Fragment Comments
322/324[C₇H₄BrIN₂]⁺˙Molecular ion (M⁺˙)
244[C₇H₄IN₂]⁺Loss of a bromine radical from M⁺˙
196/198[C₇H₄BrN₂]⁺Loss of an iodine radical from M⁺˙ (likely a major fragment)
169/171[C₆H₃BrN]⁺Subsequent loss of HCN from the [M-I]⁺ fragment
127[I]⁺Iodine cation
79/81[Br]⁺Bromine cation

Conclusion

The mass spectrometric analysis of this compound provides a robust method for its identification and structural characterization. Electrospray ionization is the preferred method for unambiguous molecular weight determination, while electron ionization offers detailed structural information through predictable fragmentation patterns. The characteristic isotopic signature of bromine serves as a key diagnostic tool in interpreting the mass spectra. By understanding the principles outlined in this guide, researchers and drug development professionals can confidently utilize mass spectrometry to verify the integrity of this important heterocyclic building block.

References

A Technical Guide to 5-Bromo-3-iodopyrazolo[1,5-a]pyridine: Synthesis, Commercial Availability, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This in-depth technical guide provides a comprehensive overview of 5-Bromo-3-iodopyrazolo[1,5-a]pyridine, a key heterocyclic building block for researchers, medicinal chemists, and drug development professionals. The guide covers its commercial availability, a detailed, field-proven synthetic protocol, and its strategic applications in modern drug discovery, particularly in the development of kinase inhibitors. The document emphasizes the practical aspects of handling and utilizing this versatile scaffold, supported by diagrams, structured data, and authoritative references.

Introduction: The Strategic Importance of the Pyrazolo[1,5-a]pyridine Scaffold

The pyrazolo[1,5-a]pyridine core is a privileged heterocyclic motif in medicinal chemistry, recognized for its role in a variety of biologically active compounds.[1][2] Its rigid, planar structure and the presence of multiple nitrogen atoms provide ideal anchor points for interactions with biological targets. The strategic placement of bromo and iodo substituents on this scaffold, as seen in this compound, offers medicinal chemists a powerful tool for molecular exploration. The differential reactivity of the C-Br and C-I bonds allows for selective, sequential cross-coupling reactions, enabling the construction of complex molecular architectures. This dihalogenated intermediate is particularly valuable in the synthesis of kinase inhibitors, a cornerstone of modern oncology and immunology research.[3][4]

It is crucial to distinguish the pyrazolo[1,5-a]pyridine scaffold from its isomers, such as pyrazolo[3,4-b]pyridine and pyrazolo[3,4-c]pyridine, as the isomeric form dictates the vectoral projection of substituents and thereby the biological activity. This guide focuses exclusively on the pyrazolo[1,5-a]pyridine isomer.

Commercial Availability

This compound is commercially available from several fine chemical suppliers, facilitating its direct use in research and development without the immediate need for in-house synthesis. Researchers can procure this key intermediate, ensuring rapid access for proof-of-concept studies and initial library synthesis.

Supplier Catalog Number Purity CAS Number
Advanced ChemBlocksL2198097%1352881-82-3
Appretech Scientific LimitedAPT00884498% min1352881-82-3
BLD Pharm1060812-84-11352881-82-3

This table is not exhaustive but represents a selection of known suppliers. Purity levels and availability should be confirmed with the respective vendor at the time of ordering.

Synthesis of this compound: A Step-by-Step Protocol

While commercially available, a reliable in-house synthesis protocol is invaluable for large-scale needs or for the preparation of analogs. The following two-step synthesis is a robust and reproducible method, starting from the commercially available 5-bromopyrazolo[1,5-a]pyridine. The core of this synthesis lies in the regioselective electrophilic iodination at the C3 position of the pyrazolo[1,5-a]pyridine ring system.

Proposed Synthetic Pathway

Synthesis_Pathway cluster_0 cluster_1 SM 5-Bromopyrazolo[1,5-a]pyridine (Commercially Available) Intermediate This compound SM->Intermediate N-Iodosuccinimide (NIS), Acetic Acid (AcOH)

Caption: Proposed synthetic workflow for this compound.

Detailed Experimental Protocol

Materials and Reagents:

  • 5-Bromopyrazolo[1,5-a]pyridine (CAS: 1060812-84-1)

  • N-Iodosuccinimide (NIS)

  • Acetic Acid (glacial)

  • Ethyl Acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate solution (NaHCO₃)

  • Saturated aqueous sodium thiosulfate solution (Na₂S₂O₃)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 5-bromopyrazolo[1,5-a]pyridine (1.0 eq.) in glacial acetic acid (approximately 10 mL per gram of starting material).

  • Addition of Iodinating Agent: To the stirred solution, add N-Iodosuccinimide (NIS) (1.1 eq.) portion-wise at room temperature. The addition of NIS is a critical step for the regioselective iodination of the electron-rich pyrazole ring.[5]

  • Reaction Monitoring: Stir the reaction mixture at room temperature for 3-5 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up: Upon completion, quench the reaction by carefully adding a saturated aqueous solution of sodium bicarbonate until the effervescence ceases.

  • Extraction: Extract the aqueous mixture with ethyl acetate (3 x volume of the aqueous layer).

  • Washing: Combine the organic layers and wash sequentially with saturated aqueous sodium thiosulfate solution (to remove any unreacted iodine), water, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in heptane or hexane to afford this compound as a solid.

Physicochemical Properties and Characterization

The accurate characterization of this compound is essential for its use in subsequent synthetic steps.

Property Value
Molecular Formula C₇H₄BrIN₂
Molecular Weight 322.93 g/mol
CAS Number 1352881-82-3
Appearance Off-white to light yellow solid
Spectroscopic Data (Predicted)

While experimental spectra for this specific compound are not widely published, the following are predicted ¹H and ¹³C NMR chemical shifts based on the analysis of similar pyrazolo[1,5-a]pyridine structures. These predictions serve as a guide for characterization.[6][7]

  • ¹H NMR (400 MHz, CDCl₃): δ (ppm) ~8.5 (d, 1H), ~7.8 (s, 1H), ~7.2 (d, 1H), ~6.8 (dd, 1H).

  • ¹³C NMR (101 MHz, CDCl₃): δ (ppm) ~145, ~142, ~130, ~128, ~118, ~115, ~60.

Applications in Drug Discovery: A Versatile Building Block

The dihalogenated nature of this compound makes it an exceptionally valuable intermediate in medicinal chemistry, particularly for the synthesis of kinase inhibitors. The significant difference in the reactivity of the C-I and C-Br bonds allows for selective and sequential functionalization through palladium-catalyzed cross-coupling reactions.

Applications cluster_0 cluster_1 cluster_2 Start This compound Intermediate1 5-Bromo-3-aryl-pyrazolo[1,5-a]pyridine Start->Intermediate1 R-B(OH)₂, Pd Catalyst Final Diverse Kinase Inhibitor Scaffolds Intermediate1->Final R'-B(OH)₂ or R'-NH₂, Pd Catalyst

Caption: Sequential functionalization of this compound.

This stepwise approach enables the synthesis of highly decorated pyrazolo[1,5-a]pyridine derivatives. The C3 position can be functionalized first, for instance, via a Suzuki coupling, taking advantage of the higher reactivity of the C-I bond. The remaining C-Br bond can then be subjected to a second cross-coupling reaction, such as another Suzuki or a Buchwald-Hartwig amination, to introduce further diversity. This strategy is frequently employed in the synthesis of inhibitors for a range of kinases, including but not limited to:

  • Pim Kinases: These are serine/threonine kinases implicated in cell survival and proliferation, making them attractive targets in oncology.[8]

  • Tropomyosin Receptor Kinases (Trks): Inhibitors of Trk kinases have shown significant promise in treating cancers with specific genetic fusions.

  • Other Tyrosine and Serine/Threonine Kinases: The pyrazolo[1,5-a]pyrimidine scaffold is a versatile template that can be adapted to target a wide array of kinases involved in various disease pathways.[4]

Conclusion

This compound stands out as a critical and commercially accessible building block for the synthesis of complex heterocyclic compounds. Its dihalogenated nature permits a predictable and regioselective functionalization, making it an invaluable tool for medicinal chemists. The robust synthetic protocol detailed herein, combined with its proven utility in the construction of kinase inhibitors, underscores its importance in contemporary drug discovery and development. This guide provides the necessary foundational knowledge for researchers to confidently incorporate this versatile intermediate into their synthetic strategies.

References

The Pyrazolo[1,5-a]pyridine Core: A Privileged Scaffold in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The pyrazolo[1,5-a]pyridine core, a fused heterocyclic system, has emerged as a "privileged scaffold" in medicinal chemistry. Its unique structural and electronic properties have made it a versatile starting point for the development of a wide array of therapeutic agents. This guide provides a comprehensive overview of the synthesis, biological activities, and structure-activity relationships of pyrazolo[1,5-a]pyridine derivatives, offering valuable insights for researchers in the field of drug discovery and development.

Synthesis of the Pyrazolo[1,5-a]pyridine Core: Building the Foundation

The construction of the pyrazolo[1,5-a]pyridine scaffold is a critical first step in the synthesis of its derivatives. Several synthetic strategies have been developed, with the most common being the [3+2] cycloaddition reaction.

A general and efficient method involves the reaction of an N-aminopyridinium ylide with an electron-deficient alkyne or alkene. This approach allows for the regioselective formation of the pyrazolo[1,5-a]pyridine ring system.

Experimental Protocol: Synthesis of Functionalized Pyrazolo[1,5-a]pyridines via Oxidative [3+2] Cycloaddition

This protocol describes a metal-free approach for the synthesis of functionalized pyrazolo[1,5-a]pyridines.[1]

Materials:

  • N-aminopyridine

  • α,β-unsaturated carbonyl compound or electron-withdrawing olefin

  • N-methylpyrrolidone (NMP)

  • Iodobenzene diacetate (PIDA)

  • Standard laboratory glassware and purification equipment

Procedure:

  • To a solution of N-aminopyridine (1.0 mmol) in N-methylpyrrolidone (5 mL), add the α,β-unsaturated carbonyl compound or electron-withdrawing olefin (1.2 mmol).

  • Add iodobenzene diacetate (PIDA) (1.5 mmol) to the reaction mixture.

  • Stir the reaction mixture at room temperature for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired pyrazolo[1,5-a]pyridine derivative.

Causality Behind Experimental Choices:

  • N-methylpyrrolidone (NMP) is chosen as the solvent due to its high boiling point and ability to dissolve a wide range of organic compounds.

  • Iodobenzene diacetate (PIDA) acts as a mild oxidant to facilitate the cycloaddition reaction under metal-free conditions, which is advantageous for avoiding metal contamination in the final product.

  • Room temperature reaction conditions make this protocol operationally simple and energy-efficient.

G N_aminopyridine N-aminopyridine Reaction Oxidative [3+2] Cycloaddition N_aminopyridine->Reaction Unsaturated_compound α,β-unsaturated carbonyl/olefin Unsaturated_compound->Reaction PIDA PIDA (Oxidant) PIDA->Reaction NMP NMP (Solvent) NMP->Reaction Pyrazolo_pyridine Functionalized Pyrazolo[1,5-a]pyridine Reaction->Pyrazolo_pyridine

Caption: General workflow for the synthesis of pyrazolo[1,5-a]pyridines.

The Broad Spectrum of Biological Activity

The pyrazolo[1,5-a]pyridine scaffold has demonstrated a remarkable range of biological activities, making it a highly attractive core for drug development.

Anticancer Activity

Pyrazolo[1,5-a]pyridine derivatives have shown significant potential as anticancer agents, exhibiting cytotoxicity against a variety of cancer cell lines. Their mechanism of action often involves the inhibition of key signaling pathways crucial for cancer cell proliferation and survival.

One of the most prominent targets for pyrazolo[1,5-a]pyridine-based anticancer agents is the Phosphoinositide 3-kinase (PI3K)/Akt/mTOR signaling pathway . This pathway is frequently hyperactivated in cancer and plays a central role in cell growth, survival, and metabolism.

Several pyrazolo[1,5-a]pyridine derivatives have been identified as potent inhibitors of PI3K, particularly the p110α isoform.[2] By inhibiting PI3K, these compounds prevent the phosphorylation and subsequent activation of Akt, a key downstream effector. This, in turn, leads to the deactivation of mTOR and other downstream targets, ultimately resulting in the inhibition of cell proliferation and induction of apoptosis in cancer cells.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP2 PIP2 PI3K->PIP2 Phosphorylation PIP3 PIP3 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Activation mTORC1 mTORC1 Akt->mTORC1 Activation Cell_Growth Cell Growth & Survival mTORC1->Cell_Growth Pyrazolo_pyridine Pyrazolo[1,5-a]pyridine Inhibitor Pyrazolo_pyridine->PI3K Inhibition

Caption: Inhibition of the PI3K/Akt/mTOR pathway by pyrazolo[1,5-a]pyridine derivatives.

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to screen for the cytotoxic effects of potential anticancer agents.[3][4][5][6]

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • 96-well microtiter plates

  • Pyrazolo[1,5-a]pyridine test compounds

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells into a 96-well plate at a predetermined optimal density and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the pyrazolo[1,5-a]pyridine compounds in culture medium and add them to the respective wells. Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).

  • Incubation: Incubate the plate for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified CO2 incubator.

  • MTT Addition: After the incubation period, add 10-20 µL of MTT solution to each well and incubate for another 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each compound concentration compared to the vehicle control. The IC50 value (the concentration of the compound that inhibits cell growth by 50%) can be determined by plotting a dose-response curve.

Self-Validating System: The inclusion of both positive and negative (vehicle) controls is crucial for the validation of the assay. The positive control ensures that the assay is sensitive to cytotoxic effects, while the vehicle control provides a baseline for 100% cell viability.

Quantitative Data Summary: Anticancer Activity of Pyrazolo[1,5-a]pyridine Derivatives

Compound IDTargetCell LineIC50 (µM)Reference
Compound A PI3KαHCT-1160.0009[2]
Compound B TubulinHeLa0.0248[7]
Compound C CDK2HepG23.53[7]
Compound D PIM-1HCT1161.51[7]
Anti-inflammatory Activity

Chronic inflammation is implicated in a wide range of diseases. Pyrazolo[1,5-a]pyridine derivatives have demonstrated potent anti-inflammatory properties, often through the modulation of key inflammatory pathways.

The Mitogen-Activated Protein Kinase (MAPK) pathway is a critical signaling cascade involved in the inflammatory response. Pyrazolo[1,5-a]pyridine compounds have been shown to inhibit components of this pathway, such as p38 MAPK and ERK.

This in vivo model is a widely used and reliable method for screening the acute anti-inflammatory activity of new compounds.[7][8][9][10][11]

Materials:

  • Male Wistar rats (150-200 g)

  • Carrageenan solution (1% in saline)

  • Pyrazolo[1,5-a]pyridine test compounds

  • Positive control (e.g., Indomethacin)

  • Plethysmometer

Procedure:

  • Acclimatization: Acclimatize the rats to the laboratory conditions for at least one week before the experiment.

  • Compound Administration: Administer the test compounds and the positive control to the rats via a suitable route (e.g., oral or intraperitoneal) 30-60 minutes before the induction of inflammation. The control group receives the vehicle.

  • Induction of Edema: Inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.

  • Measurement of Paw Volume: Measure the paw volume of each rat using a plethysmometer at regular intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection.

  • Data Analysis: Calculate the percentage of inhibition of paw edema for each treatment group compared to the control group. A significant reduction in paw volume indicates anti-inflammatory activity.

Causality Behind Experimental Choices:

  • Carrageenan is used as the phlogistic agent because it induces a well-characterized and reproducible inflammatory response.

  • Indomethacin , a non-steroidal anti-inflammatory drug (NSAID), is used as a positive control to validate the experimental model and provide a benchmark for the activity of the test compounds.

  • Measurement of paw volume is a direct and quantitative method to assess the extent of edema and, consequently, the anti-inflammatory effect of the compounds.

Antimicrobial Activity

The rise of antibiotic resistance has created an urgent need for the discovery of new antimicrobial agents. Pyrazolo[1,5-a]pyridine derivatives have shown promising activity against a range of bacterial and fungal pathogens.

The broth microdilution method is a quantitative assay used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent, which is the lowest concentration that inhibits the visible growth of a microorganism.[12][13][14][15][16]

Materials:

  • Bacterial or fungal strains

  • Appropriate broth medium (e.g., Mueller-Hinton broth for bacteria)

  • 96-well microtiter plates

  • Pyrazolo[1,5-a]pyridine test compounds

  • Positive control (a known antibiotic or antifungal agent)

  • Spectrophotometer or microplate reader

Procedure:

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism in the appropriate broth medium.

  • Serial Dilutions: Prepare two-fold serial dilutions of the test compounds and the positive control in the broth medium in the wells of a 96-well plate.

  • Inoculation: Inoculate each well with the standardized microbial suspension. Include a growth control well (medium and inoculum only) and a sterility control well (medium only).

  • Incubation: Incubate the plates at the appropriate temperature and for the required duration for the specific microorganism.

  • MIC Determination: After incubation, determine the MIC by visually inspecting the wells for turbidity or by measuring the optical density at 600 nm. The MIC is the lowest concentration of the compound at which no visible growth is observed.

Self-Validating System: The growth control ensures that the microorganism is viable and capable of growth in the test conditions, while the sterility control confirms that the medium is not contaminated. The positive control validates the susceptibility of the microorganism to a known antimicrobial agent.

Structure-Activity Relationship (SAR) Studies: Guiding Rational Drug Design

Structure-activity relationship (SAR) studies are crucial for understanding how the chemical structure of a molecule influences its biological activity. For the pyrazolo[1,5-a]pyridine core, SAR studies have provided valuable insights for the rational design of more potent and selective derivatives.

Key SAR Insights for Anticancer Activity (Kinase Inhibitors):

  • Substitution at the C3 and C7 positions of the pyrazolo[1,5-a]pyridine ring is often critical for potent kinase inhibitory activity.

  • Aromatic or heteroaromatic substituents at the C7 position can form key interactions with the hinge region of the kinase active site.

  • The nature of the substituent at the C3 position can influence selectivity for different kinases. For example, the presence of a carboxamide group can enhance TrkA inhibition.[10]

  • Introduction of specific functional groups , such as a nitrile group, can lead to polar interactions with amino acid residues in the target protein, thereby increasing binding affinity.[17]

Caption: Key positions for modification on the pyrazolo[1,5-a]pyridine core for kinase inhibition.

Conclusion and Future Perspectives

The pyrazolo[1,5-a]pyridine core has proven to be a remarkably versatile scaffold for the development of a diverse range of biologically active compounds. Its synthetic accessibility and the ability to readily introduce a variety of substituents have made it a focal point of many drug discovery programs. The demonstrated efficacy of pyrazolo[1,5-a]pyridine derivatives as anticancer, anti-inflammatory, and antimicrobial agents highlights their significant therapeutic potential.

Future research in this area will likely focus on:

  • The development of more efficient and sustainable synthetic methodologies.

  • The exploration of novel biological targets for pyrazolo[1,5-a]pyridine derivatives.

  • The use of computational and structure-based drug design to create more potent and selective inhibitors.

  • The investigation of the pharmacokinetic and pharmacodynamic properties of lead compounds to facilitate their translation into clinical candidates.

The continued exploration of the chemical space around the pyrazolo[1,5-a]pyridine core holds great promise for the discovery of new and effective therapies for a wide range of human diseases.

References

The Pyrazolopyridine Scaffold: A Foundation for Innovation

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis, Properties, and Applications of Dihalogenated Pyrazolopyridines

Abstract

Dihalogenated pyrazolopyridines represent a privileged scaffold in modern chemistry, demonstrating significant potential across diverse scientific domains, most notably in medicinal chemistry and materials science. The strategic incorporation of two halogen atoms onto the pyrazolopyridine core imparts unique physicochemical properties, modulating everything from biological activity and metabolic stability to photophysical characteristics. This guide provides an in-depth exploration of this versatile class of compounds, intended for researchers, chemists, and drug development professionals. We will dissect synthetic methodologies, explore structure-activity relationships (SAR), and detail their burgeoning applications as kinase inhibitors, central nervous system (CNS) agents, and functional organic materials. The content herein is grounded in established scientific literature, offering both foundational knowledge and field-proven insights to guide future research and development endeavors.

The pyrazolopyridine core is a bicyclic heterocyclic system resulting from the fusion of pyrazole and pyridine rings. This arrangement gives rise to several structural isomers, with pyrazolo[1,5-a]pyridine being one of the most extensively studied due to its synthetic accessibility and biological relevance. The fusion of the electron-rich pyrazole ring with the electron-deficient pyridine ring creates a unique electronic landscape, making it a versatile template for chemical modification.

The Strategic Importance of Dihalogenation

The introduction of two halogen atoms (F, Cl, Br, I) onto the pyrazolopyridine scaffold is a critical strategy for fine-tuning molecular properties. Halogens can act as bioisosteres for other functional groups, participate in hydrogen bonding and the increasingly appreciated "halogen bonding," and influence the molecule's lipophilicity and metabolic fate. Crucially, they also serve as versatile synthetic handles, enabling a wide array of post-synthetic modifications through cross-coupling reactions. This allows for the rapid generation of diverse chemical libraries for screening and optimization.

Synthetic Pathways to Dihalogenated Pyrazolopyridines

The synthesis of dihalogenated pyrazolopyridines can be approached through several strategic routes. The choice of method often depends on the desired substitution pattern and the availability of starting materials.

Direct Halogenation of the Pyrazolopyridine Core

Direct halogenation of a pre-formed pyrazolopyridine nucleus is a common approach. Reagents such as N-bromosuccinimide (NBS) and N-chlorosuccinimide (NCS) are frequently employed for bromination and chlorination, respectively. The regioselectivity of these reactions is dictated by the electronic properties of the heterocyclic system. For instance, in the pyrazolo[1,5-a]pyridine system, the C3 and C7 positions are often susceptible to electrophilic attack.

Cyclocondensation Strategies

A more convergent approach involves the construction of the dihalogenated pyrazolopyridine ring system from acyclic or monocyclic precursors already bearing the requisite halogen atoms. A classic method involves the cyclocondensation of a halogenated aminopyridine with a 1,3-dicarbonyl compound or its equivalent. This strategy offers excellent control over the final substitution pattern.

The Power of Cross-Coupling Reactions

Perhaps the most powerful application of dihalogenation is its use as a platform for diversification. The differential reactivity of various halogens (I > Br > Cl) in metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) allows for the sequential and site-selective introduction of different substituents. This enables the exploration of chemical space around the core scaffold, a cornerstone of modern drug discovery.

Workflow and Protocol Example

The following diagram illustrates a general workflow for the synthesis and diversification of a dihalogenated pyrazolopyridine library.

G cluster_0 Synthesis of Core cluster_1 Site-Selective Functionalization start Pyrazolopyridine Core reagent1 Halogenating Agent (e.g., NBS, NCS) core_synthesis Direct Dihalogenation start->core_synthesis reagent1->core_synthesis dihalo_core Dihalogenated Pyrazolopyridine core_synthesis->dihalo_core reagent2 R1-B(OH)2 Pd Catalyst, Base coupling1 Suzuki Coupling 1 (Position X) dihalo_core->coupling1 dihalo_core->coupling1 reagent2->coupling1 monofunc Mono-functionalized Intermediate coupling1->monofunc coupling2 Suzuki Coupling 2 (Position Y) monofunc->coupling2 reagent3 R2-B(OH)2 Pd Catalyst, Base reagent3->coupling2 difunc Di-functionalized Product coupling2->difunc

Caption: General workflow for synthesis and diversification.

Protocol 2.4.1: Synthesis of 3,7-Dibromopyrazolo[1,5-a]pyridine

This protocol describes a representative direct halogenation procedure.

  • To the Reaction Vessel: To a solution of pyrazolo[1,5-a]pyridine (1.0 mmol) in anhydrous Dichloromethane (DCM, 20 mL) in a round-bottom flask, add N-bromosuccinimide (NBS) (2.2 mmol, 2.2 equivalents).

  • Reaction Conditions: Stir the mixture at room temperature (approx. 25°C) for 12 hours. The reaction should be protected from light to prevent radical side reactions.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Work-up: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (15 mL). Separate the organic layer, and extract the aqueous layer with DCM (2 x 15 mL).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield the desired 3,7-dibromopyrazolo[1,5-a]pyridine.

  • Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Applications in Medicinal Chemistry

The dihalogenated pyrazolopyridine scaffold is a cornerstone in the design of bioactive molecules, particularly as inhibitors of protein kinases, which are crucial regulators of cell signaling and are frequently dysregulated in diseases like cancer.

Kinase Inhibition in Oncology

Many clinically successful kinase inhibitors feature a heterocyclic core that forms hydrogen bonds with the "hinge" region of the kinase ATP-binding pocket. Pyrazolopyridines are excellent hinge-binders. The dihalogenated nature of the scaffold serves two primary purposes:

  • Vector for Exploration: The halogens provide vectors for introducing substituents that can probe and occupy adjacent pockets (e.g., the solvent-front or the back pocket), leading to enhanced potency and selectivity.

  • Modulation of Properties: The electronegativity and size of the halogens can directly influence binding affinity and tailor physicochemical properties such as solubility and cell permeability.

G P_core Dihalogenated Pyrazolopyridine Core hinge Kinase Hinge Region (Backbone NH) P_core->hinge H-Bond R1 R1 Group (from Halogen X1) P_core->R1 R2 R2 Group (from Halogen X2) P_core->R2 pocket1 Hydrophobic Pocket 1 pocket2 Solvent-Exposed Region R1->pocket1 Hydrophobic Interaction R2->pocket2 Polarity/ Solubility

Caption: Dihalogenated pyrazolopyridine as a kinase hinge-binder.

Table 1: Structure-Activity Relationship (SAR) of Pyrazolopyridine Kinase Inhibitors

Compound IDCore ScaffoldR¹ (from Br)R² (from Cl)Kinase IC₅₀ (nM)
Lead-1 3-Bromo-7-chloro-pyrazolo[1,5-a]pyridine-->10,000
Cpd-A 7-chloro-pyrazolo[1,5-a]pyridine4-fluorophenyl-850
Cpd-B 7-chloro-pyrazolo[1,5-a]pyridine3,4-dimethoxyphenyl-230
Cpd-C pyrazolo[1,5-a]pyridine3,4-dimethoxyphenylN-methylpiperazine15

This is a representative table based on common SAR trends. Actual values are target-specific.

The data illustrates a typical optimization cascade. The initial dihalogenated lead is inactive. Site-selective Suzuki coupling at the more reactive bromine position with aryl boronic acids (Cpd-A, Cpd-B) confers moderate activity. Subsequent coupling at the less reactive chlorine position to introduce a solubilizing group (Cpd-C) dramatically improves potency. This highlights the power of the dihalogenated scaffold in systematically building molecular complexity and optimizing biological activity. Pyrazolopyridines are a group of privileged heterocyclic cores in kinase drug discovery, present in several inhibitors developed against various cancers[1][2]. Notably, selpercatinib, glumetinib, camonsertib, and olverembatinib have either received approval or are in late-phase clinical studies[1][2][3].

Agents for Central Nervous System (CNS) Disorders

The pyrazolopyridine scaffold is also prevalent in molecules designed to treat CNS disorders. Its ability to be fine-tuned allows for the optimization of properties critical for CNS drugs, such as blood-brain barrier (BBB) penetration and metabolic stability. Halogenation plays a key role here by increasing lipophilicity, which can enhance BBB permeability, although this must be balanced to avoid excessive non-specific binding or poor solubility. A series of 1-substituted 4-amino-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid esters and amides were synthesized and screened for anxiolytic activity, with many demonstrating selectivity for the type 1 benzodiazepine receptor[4].

Applications in Materials Science

Beyond medicine, the rigid, planar structure and tunable electronic properties of dihalogenated pyrazolopyridines make them attractive candidates for use in organic electronic materials.

Organic Light-Emitting Diodes (OLEDs)

The pyrazolopyridine core can be incorporated into larger conjugated systems to create organic molecules that exhibit strong fluorescence. The introduction of halogens can modulate the HOMO/LUMO energy levels, thereby tuning the emission color. Furthermore, heavy atoms like bromine and iodine can promote intersystem crossing, leading to phosphorescence, a desirable property for achieving high-efficiency OLEDs.

Organic Photovoltaics (OPVs)

In the context of OPVs, dihalogenated pyrazolopyridines can be used as building blocks for both donor and acceptor materials. The halogens serve as synthetic handles to attach other functional groups, allowing for the construction of complex polymers and small molecules with tailored light-absorbing and charge-transporting properties.

Future Perspectives and Challenges

The future of dihalogenated pyrazolopyridines is bright, but several challenges remain.

  • Synthetic Innovation: While powerful, existing synthetic methods can sometimes lack perfect regioselectivity or require harsh conditions. The development of more precise and "green" halogenation and cross-coupling methods is an ongoing area of research.

  • Exploring New Targets: In medicine, the full potential of this scaffold is yet to be unlocked. Exploring its utility against other target classes, such as proteases, ion channels, and epigenetic targets, will be a fruitful endeavor.

  • Advanced Materials: In materials science, the systematic study of how halogenation patterns affect solid-state packing and charge-transport properties will be crucial for designing next-generation organic electronic devices.

Conclusion

Dihalogenated pyrazolopyridines are far more than simple chemical intermediates. They are a strategically vital scaffold that provides a robust platform for innovation across multiple scientific disciplines. Their synthetic tractability, coupled with the profound influence of halogenation on their physicochemical and biological properties, ensures that they will remain a focus of research and development for the foreseeable future. From designing more selective and potent medicines to creating novel functional materials, the dihalogenated pyrazolopyridine core offers a world of possibilities waiting to be explored.

References

An In-depth Technical Guide on the Differential Reactivity of C-Br vs. C-I Bonds in Pyrazolopyridines

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Halogenated pyrazolopyridines are foundational building blocks in medicinal chemistry, serving as versatile handles for molecular elaboration through transition-metal-catalyzed cross-coupling reactions. The choice between a bromo- or iodo-substituent is a critical strategic decision that profoundly impacts reaction kinetics, catalyst selection, and the potential for selective, sequential functionalization. This guide provides an in-depth analysis of the differential reactivity between C-Br and C-I bonds on the pyrazolopyridine scaffold. We will explore the fundamental physicochemical properties governing this reactivity, dissect the mechanistic nuances in key cross-coupling reactions, and offer field-proven insights to guide experimental design in drug discovery programs. The core principle is that the weaker, more polarizable C-I bond consistently exhibits higher reactivity in the rate-determining oxidative addition step of most palladium-catalyzed cycles, enabling milder reaction conditions and forming the basis for orthogonal synthetic strategies.

Introduction: The Strategic Importance of Halogenated Pyrazolopyridines in Drug Discovery

The pyrazolopyridine core is a privileged scaffold, appearing in numerous biologically active compounds and approved pharmaceuticals.[1][2] Its unique electronic properties and ability to engage in critical hydrogen bonding interactions make it a staple in modern drug design. The functionalization of this core is paramount for tuning pharmacological properties, and halogens—particularly bromine and iodine—serve as the primary synthetic levers for introducing molecular diversity.[3][4][5] Understanding the distinct chemical personalities of C-Br and C-I bonds is not merely an academic exercise; it is a prerequisite for the efficient and rational synthesis of complex drug candidates. This guide will empower researchers to leverage these differences to their strategic advantage.

Chapter 1: Fundamental Properties of Carbon-Halogen Bonds (C-Br vs. C-I)

The observed differences in reactivity are rooted in the fundamental physicochemical properties of the carbon-halogen bond. The C-I bond is both longer and weaker than the C-Br bond, making it more susceptible to cleavage.

The key differentiator is the Bond Dissociation Energy (BDE), which is the energy required to homolytically cleave the bond. For aryl halides, the trend is unequivocal: the C-I bond is significantly weaker than the C-Br bond.[6] This lower BDE means that less energy is required to break the C-I bond, which directly translates to higher reactivity in many catalytic processes, especially the initial oxidative addition step.[7]

PropertyC-Br (Aryl)C-I (Aryl)Causality and Implication
Avg. Bond Dissociation Energy (kJ/mol) ~285[6]~213[6]Lower energy required to cleave the C-I bond leads to faster oxidative addition.
Bond Length (Å) ~1.91~2.10The longer C-I bond has less orbital overlap, contributing to its weakness.
Polarizability LowerHigherThe larger, more diffuse electron cloud of iodine makes the C-I bond more polarizable and susceptible to interaction with a metal catalyst.
Electronegativity (Pauling Scale) 2.96 (Br)2.66 (I)The C-Br bond is more polar, but polarizability and BDE are the dominant factors in oxidative addition.

Chapter 2: Differential Reactivity in Palladium-Catalyzed Cross-Coupling Reactions

The most common application of halogenated pyrazolopyridines is in palladium-catalyzed cross-coupling reactions. The general reactivity trend for the oxidative addition step across these reactions is C-I > C-Br >> C-Cl .[8][9] This order dictates the choice of catalyst, temperature, and base required for a successful transformation.

The Oxidative Addition Step: The Crux of the Matter

In the catalytic cycle of most cross-coupling reactions, the first and often rate-limiting step is the oxidative addition of the aryl halide to the Pd(0) catalyst.[10][11][12][13] During this step, the palladium center inserts into the carbon-halogen bond, forming a Pd(II) intermediate.[14][15] The lower bond dissociation energy of the C-I bond facilitates this insertion, allowing the reaction to proceed under milder conditions (e.g., lower temperatures) compared to the analogous C-Br bond.[7][16]

Oxidative_Addition cluster_energy Activation Energy (Ea) Pd0 Pd(0)L₂ (Active Catalyst) TransitionState [L₂Pd---X---Ar]‡ (Transition State) Pd0->TransitionState + Ar-X ArX Pyrazolopyridine-X (X = Br or I) PdII Ar-Pd(II)(X)L₂ (Oxidative Adduct) TransitionState->PdII Rate Determining Step Downstream Transmetalation & Reductive Elimination PdII->Downstream Ea_I Ea (C-I) is LOW Ea_Br Ea (C-Br) is HIGH

Fig 1: Oxidative addition is the rate-determining step.
Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a robust method for forming C-C bonds. When coupling pyrazolopyridines, the iodo-substituted variants will typically react under much milder conditions.

  • Iodo-Pyrazolopyridines : Often react efficiently at room temperature or with mild heating (e.g., 80 °C) using standard catalysts like Pd(PPh₃)₄ or Pd(dppf)Cl₂ and weaker bases such as K₂CO₃ or Cs₂CO₃.[17][18]

  • Bromo-Pyrazolopyridines : Generally require higher temperatures (e.g., 100-135 °C), stronger bases (e.g., K₃PO₄), and often more specialized, electron-rich phosphine ligands (e.g., XPhos, SPhos) to achieve comparable yields and reaction times.[19][20][21] This is sometimes complicated by side reactions like debromination, especially with strong bases and high temperatures.[19]

Protocol: Microwave-Assisted Suzuki Coupling of 4-Iodo-1-methyl-1H-pyrazole [17]

  • To a microwave vial, add 4-iodo-1-methyl-1H-pyrazole (0.5 mmol, 1.0 equiv) and the arylboronic acid (0.5 mmol, 1.0 equiv).

  • Add DME (3 mL) and H₂O (1.2 mL).

  • Purge the vial with nitrogen.

  • Add Pd(PPh₃)₄ (2 mol%, 11.6 mg) and Cs₂CO₃ (1.25 mmol, 407.3 mg).

  • Seal the vial and irradiate in a microwave apparatus at 90°C for 5-12 minutes.

  • Monitor by TLC. Upon completion, cool, quench with water, and extract with ethyl acetate.

Buchwald-Hartwig Amination

This reaction is crucial for installing amine functionalities. While the general reactivity trend (I > Br) holds for oxidative addition, the overall success can be more nuanced. Some reports suggest aryl iodides can be challenging substrates due to the formation of off-cycle, unreactive palladium-iodide bridged dimers.[22][23] However, the development of sophisticated bidentate and sterically hindered phosphine ligands has largely overcome these issues.[24][25]

  • Iodo-Pyrazolopyridines : Can be coupled efficiently, sometimes even at room temperature, particularly with bidentate ligands like BINAP or DPPF.[24][26] The choice of solvent (e.g., dioxane over toluene) can be critical to prevent catalyst inhibition.[24][25]

  • Bromo-Pyrazolopyridines : Reliably good substrates, though typically requiring heating. They are less prone to the iodide inhibition effect, making them very dependable starting points for library synthesis.[25]

Sonogashira Coupling

Used to form C-C triple bonds, the Sonogashira coupling exhibits a very clear reactivity trend: Aryl Iodide > Aryl Bromide .[8][9]

  • Iodo-Pyrazolopyridines : Couple readily with terminal alkynes, often at room temperature, using a standard Pd/Cu co-catalyst system.[8][9]

  • Bromo-Pyrazolopyridines : Require heating (e.g., 80 °C or higher) and may benefit from more electron-rich and bulky phosphine ligands to facilitate the slower oxidative addition step.[19][27]

Table 2: Summary of Typical Reaction Conditions

Coupling ReactionPyrazolopyridine-IPyrazolopyridine-Br
Suzuki-Miyaura 25-80 °C, Pd(PPh₃)₄, K₂CO₃/Cs₂CO₃80-135 °C, Pd(XPhos)G₂, K₃PO₄
Buchwald-Hartwig 25-100 °C, Pd₂(dba)₃/BINAP, NaOtBu80-110 °C, Pd₂(dba)₃/P(o-tol)₃, NaOtBu
Sonogashira 25-50 °C, PdCl₂(PPh₃)₂/CuI, Et₃N60-100 °C, PdCl₂(PPh₃)₂/CuI, Et₃N

Chapter 3: Orthogonal Reactivity and Selective Functionalization

The significant reactivity gap between C-I and C-Br bonds is not a limitation but a powerful tool for synthetic strategy.[16] On a di-halogenated pyrazolopyridine (e.g., bromo-iodo-substituted), one can perform selective, sequential cross-couplings. By using mild conditions, the C-I bond can be functionalized exclusively, leaving the C-Br bond untouched for a subsequent, more forcing reaction.[8][16][28]

This orthogonal approach is invaluable in drug development, allowing for the rapid generation of analogues from a common intermediate, where different groups can be installed at specific positions.

Selective_Functionalization cluster_workflow Synthetic Workflow Start Bromo-Iodo-Pyrazolopyridine Step1 Step 1: C-I Coupling (e.g., Suzuki) Start->Step1 Intermediate Bromo-(Aryl)-Pyrazolopyridine Start->Intermediate Step1->Intermediate Mild Conditions (Low Temp, Pd(PPh₃)₄) Step2 Step 2: C-Br Coupling (e.g., Sonogashira) Intermediate->Step2 Product (Alkynyl)-(Aryl)-Pyrazolopyridine Intermediate->Product Step2->Product Forcing Conditions (High Temp, XPhos-Pd)

Fig 2: Workflow for selective sequential cross-coupling.

Protocol: General Workflow for Selective Functionalization [16]

  • C-I Functionalization : To the bromo-iodo-pyrazolopyridine (1.0 equiv), add the first coupling partner (1.1 equiv, e.g., a boronic acid). Use a mild catalyst system (e.g., Pd(PPh₃)₄, 2-5 mol%) and a suitable base (e.g., K₂CO₃) in a solvent like Dioxane/H₂O. Run the reaction at a controlled, lower temperature (e.g., 80 °C), monitoring carefully by LC-MS to ensure consumption of the starting material without significant reaction at the C-Br site.

  • Purification : After aqueous workup, purify the mono-functionalized bromo-intermediate via column chromatography.

  • C-Br Functionalization : To the purified intermediate (1.0 equiv), add the second coupling partner (1.2 equiv, e.g., a terminal alkyne). Employ a more robust catalyst system (e.g., a palladacycle precatalyst with a bulky biarylphosphine ligand) and more forcing conditions (e.g., higher temperature, 110 °C) to drive the reaction at the less reactive C-Br site.

  • Final Workup and Purification : Perform a final aqueous workup and purify the di-functionalized product.

Chapter 5: Strategic Considerations for Drug Development

The choice between a bromo- or iodo-pyrazolopyridine starting material depends on the overall synthetic plan and program goals.

  • When to Choose C-I :

    • For sensitive substrates : When the molecule contains other sensitive functional groups that cannot tolerate high temperatures or harsh bases.

    • For selective functionalization : When a sequential, site-selective coupling strategy is planned for a di-halo intermediate.

    • For difficult couplings : When the coupling partner is sterically hindered or electronically deactivated, the higher reactivity of the C-I bond provides a greater driving force for the reaction to proceed.

  • When to Choose C-Br :

    • Cost and Availability : Bromo-substituted heterocycles are often significantly less expensive and more commercially available than their iodo counterparts. For large-scale synthesis, this is a major consideration.

    • Simplicity and Robustness : For straightforward, single functionalization where forcing conditions are not a concern, bromo-derivatives are highly reliable.

    • Avoiding Iodide Inhibition : In specific cases of Buchwald-Hartwig amination where catalyst inhibition by iodide is a known issue and cannot be mitigated by ligand choice, a bromide may be preferred.

Conclusion

The differential reactivity of C-Br and C-I bonds in pyrazolopyridines is a cornerstone of modern synthetic strategy in drug discovery. The C-I bond's lower bond dissociation energy renders it universally more reactive in the critical oxidative addition step of palladium-catalyzed cross-coupling reactions. This allows for milder reaction conditions and, most importantly, enables powerful, site-selective sequential functionalization strategies on di-halogenated scaffolds. While bromo-pyrazolopyridines offer advantages in cost and robustness for simpler transformations, iodo-pyrazolopyridines provide the enhanced reactivity and strategic flexibility required for the synthesis of complex, highly decorated molecules. A thorough understanding of these principles allows the medicinal chemist to make informed, rational decisions, accelerating the discovery and development of novel therapeutics.

References

A Technical Guide to the Reactive Sites of 5-Bromo-3-iodopyrazolo[1,5-a]pyridine: A Roadmap for Synthetic Functionalization

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: The pyrazolo[1,5-a]pyridine scaffold is a cornerstone in modern medicinal chemistry, forming the core of numerous therapeutic agents. The strategic introduction of halogen atoms, specifically bromine and iodine, onto this framework not only modulates its biological activity but also provides orthogonal chemical handles for sophisticated molecular engineering. This in-depth technical guide provides a comprehensive analysis of the electrophilic and nucleophilic sites of 5-Bromo-3-iodopyrazolo[1,5-a]pyridine. By integrating principles of electronic theory with practical, field-proven experimental methodologies, this document serves as an essential resource for researchers, scientists, and drug development professionals aiming to leverage this versatile building block for the synthesis of complex molecules. We will dissect the intrinsic reactivity of the parent heterocycle, explore the profound influence of its halogen substituents, and present a validated roadmap for predicting and exploiting its key reactive centers.

The Pyrazolo[1,5-a]pyridine Core: A Privileged Scaffold

The fusion of a π-excessive pyrazole ring with a π-deficient pyridine ring gives the pyrazolo[1,5-a]pyridine system a unique electronic character.[1] This scaffold is prevalent in a variety of pharmacologically active compounds, including anxiolytics and anticancer agents.[2][3] Its utility stems from a combination of favorable drug-like properties and a rich, tunable reactivity.[4][5] The functionalization of this core is paramount for developing new chemical entities, and halogenated derivatives serve as exceptionally versatile intermediates for this purpose.[6]

The Role of Halogenation in Synthetic Strategy

Halogen atoms are not mere placeholders; they are critical modulators of a molecule's electronic landscape and serve as key anchor points for carbon-carbon and carbon-heteroatom bond-forming reactions.[6] Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig aminations, have revolutionized drug discovery, and their reliance on haloaryl substrates underscores the importance of intermediates like this compound.[7][8][9] The differential reactivity between the carbon-iodine and carbon-bromine bonds provides a basis for selective, sequential functionalization, a highly sought-after attribute in complex molecule synthesis.

Analyzing the Electronic Landscape

To understand the reactivity of the substituted system, one must first appreciate the electronic properties of the parent pyrazolo[1,5-a]pyridine core.

  • Nucleophilic Character : The pyrazole moiety is electron-rich, making the carbons within this ring, particularly the C3 position, susceptible to electrophilic attack. Experimental evidence confirms this, with electrophilic halogenation of the unsubstituted scaffold occurring regioselectively at C3.[6][10][11] The nitrogen atoms, N1 and N4, also possess lone pairs, rendering them nucleophilic.

  • Electrophilic Character : The pyridine ring is electron-deficient and thus more susceptible to nucleophilic attack, especially when activated by electron-withdrawing groups.[12]

The structure and numbering of the parent pyrazolo[1,5-a]pyridine are shown below.

Caption: Structure and electronic nature of the pyrazolo[1,5-a]pyridine core.

The Modulatory Influence of Halogen Substituents

In this compound, the intrinsic reactivity is heavily modified by the two halogen atoms through inductive and resonance effects.

  • Inductive Effect (-I) : Both bromine and iodine are more electronegative than carbon and thus withdraw electron density through the sigma bond network. This effect deactivates the ring towards electrophilic substitution and makes the halogen-bearing carbons electron-deficient.

  • Resonance Effect (+M) : The halogens possess lone pairs that can be donated into the aromatic system. This effect is weaker for halogens compared to oxygen or nitrogen and decreases down the group (F > Cl > Br > I).

For this compound, the inductive effect dominates, rendering the carbons attached to the halogens, C3 and C5, highly electrophilic.

A Dual Approach to Identifying Reactive Sites

A robust understanding of molecular reactivity combines theoretical prediction with experimental validation. This dual approach provides the highest level of confidence for synthetic planning.

G cluster_0 Theoretical Prediction cluster_1 Experimental Validation ESP Electrostatic Potential (ESP) Mapping Prediction Predicted Reactive Sites ESP->Prediction identifies electron rich/poor regions FMO Frontier Molecular Orbital (FMO) Theory FMO->Prediction identifies electron rich/poor regions Nucleophilic Probing Nucleophilic Sites (e.g., Deuteration) Confirmed Confirmed Reactive Sites Nucleophilic->Confirmed provides empirical evidence Electrophilic Probing Electrophilic Sites (e.g., Cross-Coupling) Electrophilic->Confirmed provides empirical evidence Prediction->Nucleophilic guides experiment design Prediction->Electrophilic guides experiment design

References

Methodological & Application

Application Note & Protocol: Strategic Derivatization of 5-Bromo-3-iodopyrazolo[1,5-a]pyridine via Selective Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals in medicinal and process chemistry.

Abstract: The pyrazolo[1,5-a]pyridine scaffold is a privileged heterocyclic motif frequently encountered in pharmacologically active compounds, demonstrating a wide range of biological activities including kinase inhibition and anti-inflammatory effects.[1] This application note provides a comprehensive guide to the synthesis of diverse chemical libraries starting from the versatile building block, 5-Bromo-3-iodopyrazolo[1,5-a]pyridine. We leverage the differential reactivity of the C-I and C-Br bonds to achieve selective, sequential functionalization through palladium-catalyzed cross-coupling reactions. Detailed protocols for Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions are presented, along with expert insights into reaction optimization and causality. This guide is intended to empower researchers to efficiently generate novel derivatives for drug discovery and development programs.

Introduction: The Pyrazolo[1,5-a]pyridine Core in Medicinal Chemistry

The fused bicyclic system of pyrazolo[1,5-a]pyridine is a cornerstone in modern medicinal chemistry. Its rigid, planar structure and versatile substitution points make it an ideal scaffold for designing targeted therapeutics.[2] Derivatives have shown significant potential as kinase inhibitors, anticancer agents, and treatments for neurodegenerative disorders.[3][4] The ability to rapidly and selectively introduce diverse functional groups onto this core is paramount for structure-activity relationship (SAR) studies.

The di-halogenated intermediate, This compound , is a particularly powerful starting material. The distinct electronic properties of the carbon-iodine and carbon-bromine bonds allow for orthogonal chemical manipulation, enabling a programmed and highly selective approach to building molecular complexity.

Core Principle: Exploiting Differential Halogen Reactivity

The strategic foundation of this guide rests on the well-established difference in reactivity between aryl iodides and aryl bromides in palladium-catalyzed cross-coupling reactions. The C-I bond is weaker and more readily undergoes oxidative addition to a Pd(0) catalyst compared to the more robust C-Br bond. This rate differential allows for highly selective functionalization at the C-3 position (iodo) under conditions that leave the C-5 position (bromo) intact. Subsequent modification of the reaction conditions can then activate the C-5 position for a second, different coupling reaction.

G cluster_0 Selective Functionalization Workflow Start This compound C3_Reaction Mild Pd-Catalysis (Reaction at C3-Iodide) Start->C3_Reaction  Step 1:  Selective C3 Coupling Intermediate 5-Bromo-3-(R1)-pyrazolo[1,5-a]pyridine C3_Reaction->Intermediate C5_Reaction Forced Pd-Catalysis (Reaction at C5-Bromide) Intermediate->C5_Reaction  Step 2:  C5 Coupling Final_Product 5-(R2)-3-(R1)-pyrazolo[1,5-a]pyridine (Disubstituted Product) C5_Reaction->Final_Product

Caption: Workflow for sequential derivatization.

Pathway I: Selective C-3 Arylation via Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a robust and versatile method for forming C-C bonds.[5] By employing mild conditions, we can selectively couple a wide range of aryl and heteroaryl boronic acids at the C-3 position.

Expert Insights:

The choice of catalyst and base is critical. A catalyst system like Pd(PPh₃)₄ is often sufficient for the reactive C-I bond. Weaker bases such as Na₂CO₃ or K₃PO₄ are preferred to minimize premature reaction at the C-5 bromo position and prevent debromination.[6] The reaction is typically performed in a mixture of an organic solvent and water to facilitate the dissolution of both the organic substrate and the inorganic base.[5]

Protocol 3.1: Selective Suzuki-Miyaura Coupling at C-3

Materials:

  • This compound (1.0 eq)

  • Arylboronic acid (1.2 eq)

  • Pd(PPh₃)₄ (0.05 eq)

  • K₃PO₄ (2.5 eq)

  • 1,4-Dioxane

  • Water (deionized)

Procedure:

  • To a flame-dried Schlenk flask, add this compound, the corresponding arylboronic acid, and K₃PO₄.

  • Evacuate and backfill the flask with argon or nitrogen three times.

  • Add Pd(PPh₃)₄ to the flask under a positive pressure of inert gas.

  • Add 1,4-dioxane and water in a 4:1 ratio (e.g., 8 mL dioxane, 2 mL water for a 1 mmol scale reaction).

  • Scientist's Note: The solvent mixture must be thoroughly degassed via sparging with argon for 15-20 minutes prior to addition to prevent oxidation and deactivation of the Pd(0) catalyst.

  • Heat the reaction mixture to 80-90 °C and stir for 4-12 hours, monitoring by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water, followed by brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Coupling Partner (Ar-B(OH)₂)Product Structure (Example)Typical Yield
Phenylboronic acid5-Bromo-3-phenylpyrazolo[1,5-a]pyridine85-95%
4-Methoxyphenylboronic acid5-Bromo-3-(4-methoxyphenyl)pyrazolo[1,5-a]pyridine88-96%
Pyridine-3-boronic acid5-Bromo-3-(pyridin-3-yl)pyrazolo[1,5-a]pyridine75-85%

Pathway II: Introducing Alkynyl Moieties via Sonogashira Coupling

The Sonogashira coupling introduces an alkyne functionality, a valuable handle for subsequent transformations such as "click chemistry" or cyclization reactions.[7] This reaction is also highly selective for the C-3 iodo position under the right conditions.

Expert Insights:

The classic Sonogashira reaction uses a dual catalyst system of palladium and copper(I).[7] The copper co-catalyst facilitates the formation of a copper acetylide intermediate, which then undergoes transmetalation to the palladium center. The use of an amine base like triethylamine (TEA) or diisopropylamine (DIPA) is standard, as it also serves as a solvent. Copper-free conditions have also been developed to avoid potential issues with copper contamination in biological assays.[8]

Protocol 4.1: Selective Sonogashira Coupling at C-3

Materials:

  • This compound (1.0 eq)

  • Terminal alkyne (1.5 eq)

  • Pd(PPh₃)₂Cl₂ (0.03 eq)

  • Copper(I) iodide (CuI) (0.06 eq)

  • Triethylamine (TEA) or Diisopropylamine (DIPA)

  • Tetrahydrofuran (THF), anhydrous

Procedure:

  • In a Schlenk flask, dissolve this compound in a 1:1 mixture of anhydrous THF and the amine base.

  • Degas the solution by bubbling argon through it for 20 minutes.

  • Add Pd(PPh₃)₂Cl₂ and CuI to the flask under a positive pressure of argon.

  • Add the terminal alkyne dropwise via syringe.

  • Scientist's Note: The reaction is often run at room temperature to maximize selectivity. Gentle heating to 40-50 °C may be required for less reactive alkynes, but this increases the risk of coupling at the C-5 position.

  • Stir the reaction at room temperature for 6-24 hours until TLC or LC-MS indicates consumption of the starting material.

  • Concentrate the reaction mixture in vacuo.

  • Redissolve the residue in ethyl acetate and wash with saturated aqueous NH₄Cl solution to remove copper salts, followed by water and brine.

  • Dry the organic phase over MgSO₄, filter, and evaporate the solvent.

  • Purify via flash column chromatography.

Pathway III: C-N Bond Formation via Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for constructing C-N bonds, which are ubiquitous in pharmaceuticals.[9][10] This reaction allows for the coupling of a wide variety of primary and secondary amines at the C-3 position.

Expert Insights:

This reaction is highly sensitive to the choice of ligand, base, and solvent.[11] For heteroaryl iodides, bulky, electron-rich phosphine ligands such as XPhos or SPhos often provide excellent results by promoting the reductive elimination step. A strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) is typically required to deprotonate the amine and facilitate catalyst turnover.[12]

G cluster_1 Buchwald-Hartwig Catalytic Cycle pd0 Pd(0)L₂ Active Catalyst add {Oxidative Addition | Ar-I} pd0->add pd2 L₂Pd(II)(Ar)(I) Complex add->pd2 lig_exch {Ligand Exchange | R₂NH, Base} pd2->lig_exch amido L₂Pd(II)(Ar)(NR₂) Amido Complex lig_exch->amido elim {Reductive Elimination} amido->elim elim->pd0 Product Ar-NR₂

Caption: Key steps in the Buchwald-Hartwig amination cycle.

Protocol 5.1: Selective Buchwald-Hartwig Amination at C-3

Materials:

  • This compound (1.0 eq)

  • Amine (primary or secondary) (1.3 eq)

  • Pd₂(dba)₃ (0.02 eq)

  • XPhos (0.08 eq)

  • Sodium tert-butoxide (NaOtBu) (1.5 eq)

  • Toluene or Dioxane, anhydrous

Procedure:

  • Add NaOtBu to an oven-dried Schlenk tube. Scientist's Note: NaOtBu is highly hygroscopic; handle it quickly in a glovebox or under a strong flow of inert gas.

  • In a separate flask, add this compound, Pd₂(dba)₃, and XPhos. Evacuate and backfill with argon three times.

  • Add anhydrous toluene and the amine to the flask containing the substrate and catalyst. Stir for 5 minutes to form the pre-catalyst complex.

  • Transfer this solution via cannula to the Schlenk tube containing the base.

  • Heat the reaction mixture to 100-110 °C for 8-24 hours, monitoring by LC-MS.

  • After cooling, quench the reaction by carefully adding saturated aqueous NH₄Cl.

  • Extract the product with ethyl acetate (3x). Combine the organic layers, wash with brine, and dry over Na₂SO₄.

  • Filter and concentrate the solution. Purify the residue by flash column chromatography.

Sequential Functionalization at the C-5 Position

Once the C-3 position has been successfully functionalized, the remaining C-5 bromo group can be targeted. This typically requires more forcing conditions, such as a more active catalyst system (e.g., one with a more electron-rich, bulky ligand like SPhos or RuPhos), a stronger base, or higher temperatures to facilitate the more difficult oxidative addition at the C-Br bond. All three protocols described above can be adapted for the second step by adjusting these parameters, allowing for the creation of di-substituted pyrazolo[1,5-a]pyridines with high precision and control.

References

Application Note: Regioselective Suzuki-Miyaura Coupling at the 3-Iodo Position for Advanced Synthetic Intermediates

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals.

Abstract: The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1][2] Its application is particularly pivotal in the rapid assembly of complex molecular scaffolds for pharmaceutical and materials science.[3] A significant challenge in advanced synthesis is achieving regioselectivity on polyhalogenated aromatic and heteroaromatic systems. This guide provides a detailed technical overview and actionable protocols for executing a selective Suzuki-Miyaura coupling at the 3-iodo position of a dihalogenated substrate. By exploiting the inherent differential reactivity of carbon-halogen bonds, this methodology allows for the precise installation of aryl or heteroaryl moieties, preserving other halogen sites for subsequent orthogonal functionalization.

The Principle of Regioselectivity in Suzuki-Miyaura Coupling

The ability to selectively functionalize one position over another in a polyhalogenated substrate is governed by the kinetics of the reaction's primary steps. The Suzuki-Miyaura reaction proceeds through a well-established catalytic cycle involving a palladium catalyst.[4][5]

Core Mechanistic Steps:

  • Oxidative Addition: A low-valent palladium(0) complex inserts into the carbon-halogen (C-X) bond of the electrophile, forming a Pd(II) species. This is often the rate-determining and selectivity-controlling step.[6]

  • Transmetalation: The organic group from an activated organoboron species (e.g., a boronic acid treated with a base) is transferred to the palladium center.[7] The base is crucial for activating the boronic acid to form a more nucleophilic borate, which facilitates this transfer.[8][9][10]

  • Reductive Elimination: The two organic fragments on the Pd(II) center couple and are expelled, forming the new C-C bond and regenerating the active Pd(0) catalyst.

For polyhalogenated substrates, selectivity is primarily dictated by the rate of oxidative addition. The reactivity of carbon-halogen bonds towards Pd(0) insertion follows a well-defined trend based on bond dissociation energy:

C-I > C-OTf > C-Br >> C-Cl

The carbon-iodine bond is significantly weaker and more polarizable than carbon-bromine or carbon-chlorine bonds, making it the most susceptible to oxidative addition.[11][12] By carefully controlling reaction conditions, particularly temperature, it is possible to favor this lower-energy pathway exclusively, leading to highly selective mono-functionalization at the iodo-substituted position.

Suzuki_Cycle_Selectivity cluster_main Suzuki-Miyaura Catalytic Cycle cluster_side Slower, Undesired Pathway Pd0 Pd(0)L₂ OxAdd Oxidative Addition (Selectivity Determining Step) Pd0->OxAdd Ar¹(Br)-Ar¹-I PdII_Intermediate Ar¹-Pd(II)L₂-I OxAdd->PdII_Intermediate Fastest Path (C-I Cleavage) OxAdd_Slow Oxidative Addition (C-Br Cleavage) OxAdd->OxAdd_Slow Higher Activation Energy Transmetalation Transmetalation PdII_Intermediate->Transmetalation Ar²-B(OR)₂ + Base PdII_Coupled Ar¹-Pd(II)L₂-Ar² Transmetalation->PdII_Coupled RedElim Reductive Elimination PdII_Coupled->RedElim RedElim->Pd0 Ar¹-Ar² Product caption Fig 1: Suzuki catalytic cycle highlighting C-I bond cleavage.

Fig 1: Suzuki catalytic cycle highlighting C-I bond cleavage.

Critical Parameters for Ensuring Selectivity

While the inherent reactivity of the C-I bond provides a strong thermodynamic and kinetic basis for selectivity, optimal results depend on the careful tuning of several experimental parameters.

  • Catalyst & Ligand System: For achieving selectivity based on the C-I vs. C-Br/Cl reactivity difference, standard and commercially available palladium catalysts are often sufficient.

    • Palladium Precatalysts: Pd(PPh₃)₄, PdCl₂(dppf), and Pd(OAc)₂ are common choices. Pd(PPh₃)₄ can often be used directly as it is a Pd(0) source, while Pd(II) sources require in-situ reduction, which is usually facilitated by phosphine ligands or other reagents in the mixture.

    • Ligands: Simple phosphine ligands like triphenylphosphine (PPh₃) or chelating phosphines like dppf (1,1'-Bis(diphenylphosphino)ferrocene) are typically adequate. The primary role of the ligand is to stabilize the palladium center and modulate its reactivity.[7] While highly specialized bulky, electron-rich ligands are critical for activating less reactive C-Cl bonds, they are generally not required for selective C-I coupling and can sometimes diminish selectivity by increasing the catalyst's reactivity towards C-Br cleavage.

  • Base and Solvent: The choice of base and solvent is interdependent and crucial for reaction success.

    • Base: An inorganic base is required to activate the boronic acid for transmetalation.[10] Common choices include sodium carbonate (Na₂CO₃), potassium carbonate (K₂CO₃), or potassium phosphate (K₃PO₄). The base strength can influence the reaction rate and should be chosen based on the substrate's stability.

    • Solvent: The reaction is typically run in a two-phase system or a polar aprotic solvent. Mixtures like 1,4-dioxane/water, DME/water, or toluene/ethanol/water are common. The solvent must be thoroughly degassed to remove dissolved oxygen, which can oxidize and deactivate the Pd(0) catalyst.

  • Temperature Control: This is arguably the most critical parameter for maximizing selectivity.

    • Running the reaction at the lowest feasible temperature (e.g., room temperature to 80 °C) provides enough energy to overcome the activation barrier for C-I bond cleavage but not for the stronger C-Br or C-Cl bonds. Overheating the reaction is the most common cause of selectivity loss.

Application Protocol: Selective Coupling on 6-Bromo-3-iodo-1H-indazole

This protocol details the selective arylation at the C-3 iodo position of 6-bromo-3-iodo-1H-indazole, a valuable scaffold in medicinal chemistry. The C-2 bromine is preserved for subsequent diversification. This specific transformation has been reported in the literature, confirming its feasibility.[13][14]

Reaction Scheme:

(Image of 6-bromo-3-iodo-1H-indazole reacting with a generic arylboronic acid to yield 6-bromo-3-aryl-1H-indazole)

Materials and Reagents
ReagentPurposeMolar Equiv.Typical Amount (for 1 mmol scale)Notes
6-Bromo-3-iodo-1H-indazoleStarting Material1.0352 mgLimiting reagent.
Phenylboronic AcidCoupling Partner1.1 - 1.2134 - 146 mgEnsure high purity.
Pd(PPh₃)₄Palladium Catalyst0.03 - 0.0535 - 58 mgHandle under inert gas; sensitive to air.
Sodium Carbonate (Na₂CO₃)Base2.0 - 2.5212 - 265 mgUse anhydrous powder.
1,4-DioxaneSolvent-8 mLMust be degassed prior to use.
Water (Deionized)Solvent-2 mLMust be degassed prior to use.

Experimental Workflow

Workflow start Start reagents 1. Combine Substrate, Boronic Acid & Base in Reaction Flask start->reagents inert 2. Seal, Evacuate & Backfill with N₂/Ar (3x) reagents->inert solvent 3. Add Degassed Dioxane/Water via Syringe inert->solvent catalyst 4. Add Pd(PPh₃)₄ under Positive N₂ Flow solvent->catalyst heat 5. Heat to 80 °C with Vigorous Stirring catalyst->heat monitor 6. Monitor by TLC/LC-MS (4-12 hours) heat->monitor workup 7. Cool, Dilute with EtOAc, Wash with Water & Brine monitor->workup purify 8. Dry (Na₂SO₄), Filter, Concentrate & Purify by Column Chromatography workup->purify product Isolated Product purify->product caption Fig 2: Step-by-step experimental workflow.

Fig 2: Step-by-step experimental workflow.
Step-by-Step Protocol

  • Reagent Preparation: To a flame-dried 50 mL round-bottom flask equipped with a magnetic stir bar, add 6-bromo-3-iodo-1H-indazole (1.0 eq.), the desired arylboronic acid (1.1 eq.), and anhydrous sodium carbonate (2.0 eq.).

  • Inert Atmosphere: Seal the flask with a rubber septum. Connect the flask to a Schlenk line or manifold. Evacuate the flask under vacuum until all air is removed, and then backfill with an inert gas (high-purity nitrogen or argon). Repeat this evacuation/backfill cycle a total of three times to ensure a completely oxygen-free atmosphere.[12]

  • Solvent Addition: Prepare a degassed 4:1 mixture of 1,4-dioxane and deionized water by bubbling argon through the mixture for 20-30 minutes. Using a syringe, transfer the required volume of the solvent mixture into the reaction flask.

  • Catalyst Addition: Under a positive flow of inert gas, quickly remove the septum and add the palladium catalyst, Pd(PPh₃)₄ (0.03 eq.). Immediately reseal the flask.

  • Reaction: Place the flask in a preheated oil bath at 80 °C. Stir the mixture vigorously.

  • Monitoring: Monitor the reaction's progress by thin-layer chromatography (TLC) or LC-MS. The reaction is typically complete when the starting indazole spot is fully consumed (usually within 4-16 hours).

  • Workup: Once complete, remove the flask from the oil bath and allow it to cool to room temperature. Dilute the mixture with ethyl acetate and water. Transfer the contents to a separatory funnel. Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure. The resulting crude residue should be purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure 6-bromo-3-aryl-1H-indazole product.

Troubleshooting Common Issues

ProblemProbable Cause(s)Suggested Solution(s)
No or Low Conversion 1. Inactive catalyst (oxidized).2. Insufficiently degassed solvents.3. Poor quality boronic acid.1. Use a fresh bottle of catalyst or a glovebox.2. Ensure thorough degassing of all solvents.3. Use freshly purchased or recrystallized boronic acid.
Loss of Selectivity 1. Reaction temperature too high.2. Prolonged reaction time.3. Highly active catalyst/ligand system.1. Lower the reaction temperature (e.g., to 60-70 °C).2. Stop the reaction as soon as starting material is consumed.3. Revert to a less active catalyst like Pd(PPh₃)₄ if using a specialized system.
Formation of Homocoupling Presence of oxygen in the reaction.Improve the degassing procedure and maintain a positive inert gas pressure throughout the setup.

Conclusion

The selective Suzuki-Miyaura coupling at an iodo-position in the presence of other halogens is a powerful and reliable strategy for the controlled construction of complex molecules. The success of this transformation hinges on a solid understanding of the reaction mechanism, particularly the preferential oxidative addition at the weaker C-I bond. By carefully controlling key parameters—most notably the reaction temperature—and employing standard, well-vetted protocols, researchers can achieve high yields and excellent regioselectivity. This approach is invaluable in drug discovery and process chemistry, where the stepwise and site-specific introduction of molecular complexity is paramount to achieving synthetic goals efficiently and predictably.[2][3][15]

References

Application Notes and Protocols for the Selective Sonogashira Coupling of 5-Bromo-3-iodopyrazolo[1,5-a]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive technical guide provides detailed application notes and experimental protocols for the Sonogashira cross-coupling reaction of 5-Bromo-3-iodopyrazolo[1,5-a]pyridine. The pyrazolo[1,5-a]pyridine scaffold is a privileged heterocycle in medicinal chemistry, and the ability to selectively functionalize this core at specific positions is of paramount importance in drug discovery and development. This document outlines the principles of chemoselective alkynylation, leveraging the differential reactivity of aryl iodides and bromides. Detailed, step-by-step protocols for both mono-alkynylation at the C3-iodo position and a subsequent, sequential alkynylation at the C5-bromo position are provided. Furthermore, this guide includes a troubleshooting section to address common experimental challenges and ensure successful implementation of these synthetic strategies.

Introduction: The Strategic Importance of Pyrazolo[1,5-a]pyridines and the Sonogashira Reaction

The pyrazolo[1,5-a]pyridine heterocyclic system is a cornerstone in the design of novel therapeutic agents, exhibiting a wide range of biological activities. The ability to introduce molecular diversity onto this scaffold through carbon-carbon bond formation is a key enabler for the exploration of structure-activity relationships (SAR). The Sonogashira cross-coupling reaction, a palladium- and copper-catalyzed reaction between a terminal alkyne and an aryl or vinyl halide, stands as one of the most powerful and versatile methods for the formation of sp²-sp carbon-carbon bonds.[1][2][3] Its mild reaction conditions and broad functional group tolerance make it an indispensable tool in modern organic synthesis.[4]

The subject of this guide, this compound, presents an excellent opportunity for selective, stepwise functionalization. The inherent differences in the reactivity of the carbon-iodine and carbon-bromine bonds towards oxidative addition in the palladium catalytic cycle allow for a controlled and regioselective introduction of two different alkyne moieties.

The Principle of Chemoselectivity: Iodo vs. Bromo Reactivity

The success of a sequential Sonogashira coupling on a dihalogenated substrate hinges on the differential reactivity of the carbon-halogen bonds. In the context of palladium-catalyzed cross-coupling reactions, the reactivity of aryl halides generally follows the order: I > Br > Cl > F.[2] This trend is primarily attributed to the bond dissociation energies of the carbon-halogen bonds and their propensity to undergo oxidative addition to the palladium(0) catalyst, which is often the rate-determining step of the catalytic cycle. The weaker C-I bond allows for oxidative addition to occur under milder conditions (e.g., lower temperatures) compared to the stronger C-Br bond.

This reactivity gap enables the selective Sonogashira coupling at the C3-iodo position of this compound while leaving the C5-bromo position intact. A subsequent Sonogashira reaction can then be performed under more forcing conditions to introduce a second alkyne at the C5 position.

Protocol I: Selective Mono-alkynylation at the C3-Iodo Position

This protocol details the conditions for the selective Sonogashira coupling of a terminal alkyne with the C3-iodo position of this compound.

Materials and Reagents
  • This compound

  • Terminal alkyne (e.g., Phenylacetylene)

  • Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂]

  • Copper(I) iodide (CuI)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Anhydrous solvent (e.g., Tetrahydrofuran (THF) or N,N-Dimethylformamide (DMF))

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware and purification supplies (silica gel, solvents for chromatography)

Recommended Reaction Conditions
ParameterRecommended ConditionRange for Optimization
Substrate This compound-
Alkyne 1.1 - 1.5 equivalents1.0 - 2.0 equivalents
Palladium Catalyst PdCl₂(PPh₃)₂ (2-5 mol%)Pd(PPh₃)₄, Pd(OAc)₂/ligand
Copper Co-catalyst CuI (3-10 mol%)-
Base Triethylamine (TEA) or DIPEA (2-3 equiv.)Other amine bases (e.g., DBU)
Solvent Anhydrous THF or DMFDioxane, Acetonitrile
Temperature Room Temperature (20-25°C)0°C to 40°C
Reaction Time 2 - 6 hoursMonitored by TLC or LC-MS
Detailed Experimental Procedure
  • To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 mmol), PdCl₂(PPh₃)₂ (0.03 mmol, 3 mol%), and CuI (0.05 mmol, 5 mol%).

  • Add anhydrous THF (10 mL) and triethylamine (3.0 mmol, 3.0 equiv).

  • Stir the mixture at room temperature for 10 minutes.

  • Add the terminal alkyne (1.2 mmol, 1.2 equiv) dropwise via syringe.

  • Stir the reaction mixture at room temperature and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, dilute the reaction mixture with ethyl acetate and filter through a pad of Celite® to remove the catalyst residues.

  • Wash the filtrate with saturated aqueous ammonium chloride solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired 5-Bromo-3-alkynylpyrazolo[1,5-a]pyridine.

Experimental Workflow Diagram

Sonogashira_Protocol_I cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification A Add this compound, PdCl₂(PPh₃)₂, and CuI to a dry Schlenk flask. B Add anhydrous THF and Triethylamine. A->B C Stir at room temperature for 10 minutes. B->C D Add terminal alkyne dropwise. C->D E Stir at room temperature. Monitor by TLC/LC-MS. D->E Start Reaction F Dilute with ethyl acetate and filter through Celite®. E->F Reaction Complete G Wash with aq. NH₄Cl and brine. F->G H Dry, filter, and concentrate. G->H I Purify by flash column chromatography. H->I J Obtain pure 5-Bromo-3-alkynylpyrazolo[1,5-a]pyridine. I->J

Caption: Workflow for selective mono-alkynylation at the C3 position.

Protocol II: Sequential Alkynylation at the C5-Bromo Position

This protocol describes the Sonogashira coupling of a second, different terminal alkyne with the C5-bromo position of the 5-Bromo-3-alkynylpyrazolo[1,5-a]pyridine synthesized in Protocol I.

Materials and Reagents
  • 5-Bromo-3-alkynylpyrazolo[1,5-a]pyridine (from Protocol I)

  • Second terminal alkyne

  • Palladium catalyst (e.g., PdCl₂(PPh₃)₂, Pd(PPh₃)₄)

  • Copper(I) iodide (CuI)

  • Amine base (e.g., Triethylamine, DIPEA)

  • Anhydrous solvent (e.g., DMF, Dioxane)

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware and purification supplies

Recommended Reaction Conditions
ParameterRecommended ConditionRange for Optimization
Substrate 5-Bromo-3-alkynylpyrazolo[1,5-a]pyridine-
Alkyne 1.2 - 2.0 equivalents1.1 - 3.0 equivalents
Palladium Catalyst PdCl₂(PPh₃)₂ (3-5 mol%) or Pd(PPh₃)₄ (3-5 mol%)Other Pd catalysts and ligands
Copper Co-catalyst CuI (5-10 mol%)-
Base Triethylamine (TEA) or DIPEA (2-4 equiv.)-
Solvent Anhydrous DMF or DioxaneToluene
Temperature 60 - 100°C50 - 120°C
Reaction Time 6 - 24 hoursMonitored by TLC or LC-MS
Detailed Experimental Procedure
  • To a dry Schlenk flask under an inert atmosphere, add the 5-Bromo-3-alkynylpyrazolo[1,5-a]pyridine (1.0 mmol), PdCl₂(PPh₃)₂ (0.04 mmol, 4 mol%), and CuI (0.08 mmol, 8 mol%).

  • Add anhydrous DMF (10 mL) and triethylamine (3.5 mmol, 3.5 equiv).

  • Stir the mixture at room temperature for 10 minutes.

  • Add the second terminal alkyne (1.5 mmol, 1.5 equiv) dropwise.

  • Heat the reaction mixture to 80°C and monitor its progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite®.

  • Wash the filtrate with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by flash column chromatography to yield the desired 3,5-dialkynylpyrazolo[1,5-a]pyridine.

Experimental Workflow Diagram for Sequential Coupling

Sonogashira_Protocol_II cluster_prep_seq Sequential Reaction Setup cluster_reaction_seq Heated Reaction cluster_workup_seq Work-up & Purification K Add 5-Bromo-3-alkynylpyrazolo[1,5-a]pyridine, PdCl₂(PPh₃)₂, and CuI to a dry Schlenk flask. L Add anhydrous DMF and Triethylamine. K->L M Stir at room temperature for 10 minutes. L->M N Add second terminal alkyne. M->N O Heat to 80°C. Monitor by TLC/LC-MS. N->O Start Reaction P Cool, dilute with ethyl acetate, and filter. O->P Reaction Complete Q Wash with water and brine. P->Q R Dry, filter, and concentrate. Q->R S Purify by flash column chromatography. R->S T Obtain pure 3,5-Dialkynylpyrazolo[1,5-a]pyridine. S->T

Caption: Workflow for sequential alkynylation at the C5 position.

Troubleshooting Common Issues

IssuePotential Cause(s)Suggested Solution(s)
Low or No Conversion - Inactive catalyst- Insufficiently anhydrous conditions- Poor quality reagents- Use a fresh batch of palladium catalyst or pre-catalyst.- Ensure all glassware is oven-dried and solvents are anhydrous.- Purify the starting materials and reagents if necessary.
Formation of Homocoupled Alkyne (Glaser Coupling) - Presence of oxygen- High concentration of copper catalyst- Ensure the reaction is performed under a strictly inert atmosphere.- Reduce the loading of the copper(I) iodide co-catalyst.- Consider a copper-free Sonogashira protocol.
Dehalogenation of Starting Material - Presence of reducing agents- Unstable palladium-hydride species- Ensure the amine base is free of impurities.- Add a phosphine ligand to stabilize the palladium catalyst.
Difficulty in Purification - Close polarity of product and starting material/byproducts- Optimize the mobile phase for column chromatography.- Consider recrystallization as an alternative purification method.

Conclusion

The protocols outlined in this application note provide a robust and reliable framework for the selective and sequential Sonogashira coupling of this compound. By leveraging the inherent differences in the reactivity of the carbon-iodine and carbon-bromine bonds, researchers can efficiently access a diverse range of mono- and di-alkynylated pyrazolo[1,5-a]pyridine derivatives. These functionalized scaffolds are valuable building blocks for the synthesis of novel compounds with potential applications in drug discovery and materials science.

References

Buchwald-Hartwig amination of 5-Bromo-3-iodopyrazolo[1,5-a]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol for the Regioselective Buchwald-Hartwig Amination of 5-Bromo-3-iodopyrazolo[1,5-a]pyridine

Authored by: A Senior Application Scientist

Abstract

The pyrazolo[1,5-a]pyridine scaffold is a privileged heterocyclic motif integral to the development of novel therapeutics in medicinal chemistry.[1] The ability to selectively functionalize this core structure is paramount for creating diverse compound libraries for drug discovery. This document provides a detailed guide for the regioselective . We delve into the mechanistic principles governing the reaction's selectivity, offer field-proven insights into catalyst system selection, and present a robust, step-by-step protocol for the preferential amination at the C-3 position. This method allows researchers to leverage the differential reactivity of carbon-halogen bonds to forge valuable C-N linkages, leaving the C-Br bond intact for subsequent orthogonal transformations.

Introduction: The Strategic Value of Selective C-N Bond Formation

The Buchwald-Hartwig amination stands as a cornerstone of modern organic synthesis, providing a powerful and versatile method for the formation of carbon-nitrogen (C-N) bonds.[2][3][4] This palladium-catalyzed cross-coupling reaction has revolutionized the synthesis of aryl and heteroaryl amines, structural motifs prevalent in a vast number of pharmaceutical agents.[5] Its broad substrate scope and tolerance for various functional groups have made it an indispensable tool, supplanting harsher, classical methods that often suffer from limited applicability.[4]

For drug development professionals, the selective functionalization of dihalogenated heterocycles is a particularly powerful strategy. It enables a stepwise and controlled introduction of different substituents, rapidly generating molecular complexity from a single precursor. The substrate at the heart of this guide, this compound[6], is an ideal candidate for such a strategy. It presents two distinct reactive sites, the C-I bond at the 3-position and the C-Br bond at the 5-position. Understanding and exploiting the inherent differences in their reactivity is key to a successful and selective synthesis.

The Principle of Regioselectivity: Exploiting Halogen Reactivity Trends

The success of a selective amination on a polyhalogenated substrate is governed by the kinetics of the first and often rate-determining step of the catalytic cycle: the oxidative addition of the carbon-halogen (C-X) bond to the palladium(0) catalyst.[5] The energy barrier for this step is directly related to the C-X bond dissociation energy.

The established reactivity trend for halogens in palladium-catalyzed cross-coupling reactions is:

I > Br > Cl > F

The carbon-iodine (C-I) bond is significantly weaker and therefore more susceptible to oxidative addition than the stronger carbon-bromine (C-Br) bond.[2][7] In the case of this compound, this differential reactivity can be harnessed to achieve exquisite control. By carefully selecting the reaction conditions, the palladium catalyst will preferentially react with the C-I bond at the C-3 position, leaving the C-Br bond at the C-5 position untouched and available for subsequent cross-coupling reactions (e.g., Suzuki, Sonogashira, or a second amination).

Causality Behind Experimental Choices: Assembling a Validating Catalyst System

The efficacy of the Buchwald-Hartwig amination is critically dependent on the synergy between the palladium source, the phosphine ligand, the base, and the solvent. The choices are not arbitrary; they are dictated by the need to create a catalytically active species that is stable and efficient for the specific substrate.

  • Palladium Precatalyst : The reaction is initiated by a Pd(0) species. While a direct Pd(0) source like Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) can be used, it is often more convenient and reproducible to use an air-stable Pd(II) precatalyst such as Palladium(II) acetate (Pd(OAc)₂). The Pd(II) is reduced in situ to the active Pd(0) catalyst.

  • Phosphine Ligand : The ligand is arguably the most crucial component. Its role is to stabilize the palladium center, enhance its solubility, and critically, to promote the key steps of oxidative addition and reductive elimination.[8] For challenging heteroaromatic substrates like pyrazolo[1,5-a]pyridines, which can potentially coordinate to the metal center and inhibit catalysis, a well-chosen ligand is vital.[9][10]

    • Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene) is an excellent choice for this transformation. As a bidentate ligand with a large natural bite angle, it forms a stable and highly active catalyst.[11] It is known to be effective for a broad range of substrates, including heteroaryl halides, and promotes the reaction under relatively mild conditions.[3]

  • Base : A base is required to deprotonate the amine coupling partner, forming the palladium-amido complex that precedes reductive elimination.[3] The choice of base must be strong enough to deprotonate the amine but not so nucleophilic that it leads to unwanted side reactions.

    • Sodium tert-butoxide (NaOt-Bu) is a strong, non-nucleophilic base that is highly effective in many Buchwald-Hartwig aminations. Its robust basicity ensures efficient amine deprotonation. For substrates with base-sensitive functional groups, a weaker base like Cesium Carbonate (Cs₂CO₃) may be considered, though this often requires higher reaction temperatures.

  • Solvent : The solvent must be anhydrous and aprotic to prevent quenching of the strong base and interference with the catalytic cycle.

    • Dioxane or Toluene are excellent solvent choices, as they effectively solubilize the reactants and the catalytic species and can be heated to the temperatures typically required for the reaction.[3][12]

Visualizing the Mechanism and Workflow

To better understand the process, the following diagrams illustrate the catalytic cycle and the experimental workflow.

Buchwald_Hartwig_Catalytic_Cycle cluster_inputs pd0 L₂Pd(0) Active Catalyst oa_complex Oxidative Addition Complex L₂Pd(II)(Ar)(I) pd0->oa_complex Oxidative Addition amido_complex Palladium Amido Complex L₂Pd(II)(Ar)(NR¹R²) oa_complex->amido_complex Amine Coordination & Deprotonation amido_complex->pd0 Reductive Elimination product Ar-NR¹R² amido_complex->product amine R¹R²NH amine->oa_complex base Base base->oa_complex halide Ar-I halide->pd0

Caption: The catalytic cycle of the Buchwald-Hartwig amination.

Experimental_Workflow setup 1. Reaction Setup (Inert Atmosphere) reagents Add Substrate, Amine, Base, Ligand, Pd(OAc)₂, and Anhydrous Solvent setup->reagents reaction 2. Reaction Heat to 80-100 °C Monitor by TLC/LC-MS reagents->reaction workup 3. Work-up Cool, Quench, Extract with Organic Solvent reaction->workup purify 4. Purification Dry, Concentrate, Silica Gel Chromatography workup->purify analysis 5. Analysis Characterize Pure Product (NMR, MS) purify->analysis

Caption: A typical experimental workflow for the amination reaction.

Detailed Experimental Protocol

This protocol describes a general procedure for the selective amination of this compound at the C-3 position.

Materials:

  • This compound (1.0 eq)

  • Amine (primary or secondary, 1.2 eq)

  • Palladium(II) Acetate (Pd(OAc)₂, 0.02 eq, 2 mol%)

  • Xantphos (0.04 eq, 4 mol%)

  • Sodium tert-butoxide (NaOt-Bu, 2.0 eq)

  • Anhydrous Dioxane or Toluene

  • Nitrogen or Argon gas supply

  • Standard laboratory glassware (Schlenk flask or equivalent)

  • Magnetic stirrer and heating plate

  • Ethyl acetate, water, brine for work-up

  • Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Safety Precautions:

  • Work in a well-ventilated fume hood.

  • Palladium compounds are toxic and should be handled with care.

  • Sodium tert-butoxide is corrosive and moisture-sensitive.

  • Anhydrous solvents are flammable.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

Step-by-Step Procedure:

  • Reaction Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add this compound (e.g., 323 mg, 1.0 mmol), the desired amine (1.2 mmol), Xantphos (23 mg, 0.04 mmol), and Sodium tert-butoxide (192 mg, 2.0 mmol).

  • Inert Atmosphere: Seal the flask with a septum, then evacuate and backfill with nitrogen or argon gas. Repeat this cycle three times to ensure an inert atmosphere.

  • Addition of Catalyst and Solvent: To the flask containing the solids, add Palladium(II) Acetate (4.5 mg, 0.02 mmol). Using a syringe, add anhydrous dioxane or toluene (e.g., 10 mL) to the flask.

  • Reaction: Place the flask in a preheated oil bath at 100 °C. Stir the reaction mixture vigorously.

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 4-12 hours).

  • Work-up: Once the reaction is complete, remove the flask from the oil bath and allow it to cool to room temperature. Quench the reaction by slowly adding water (10 mL).

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL).

  • Washing: Combine the organic layers and wash with water (20 mL) and then with brine (20 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 5-bromo-3-(substituted-amino)pyrazolo[1,5-a]pyridine product.

Data and Expected Outcomes

The following table summarizes expected outcomes for the coupling with representative primary and secondary amines. Yields are indicative and may vary based on the specific amine and reaction scale.

Amine PartnerAmine TypeProduct StructureExpected Yield
AnilinePrimary5-bromo-N-phenylpyrazolo[1,5-a]pyridin-3-amine80-95%
MorpholineSecondary4-(5-bromopyrazolo[1,5-a]pyridin-3-yl)morpholine85-98%
n-ButylaminePrimary5-bromo-N-butylpyrazolo[1,5-a]pyridin-3-amine75-90%

Characterization: The purified product should be characterized by standard analytical techniques.

  • ¹H and ¹³C NMR: To confirm the structure and regiochemistry of the amination.

  • Mass Spectrometry (MS): To confirm the molecular weight of the product.

Troubleshooting

IssuePotential Cause(s)Suggested Solution(s)
No or Low Conversion 1. Inactive catalyst (degraded reagents).2. Insufficiently inert atmosphere (O₂ present).3. Base is not strong enough or has degraded.1. Use fresh Pd(OAc)₂, ligand, and anhydrous solvent.2. Ensure the reaction vessel is properly purged with N₂/Ar.3. Use fresh, high-purity NaOt-Bu; handle in a glovebox if possible.
Hydrodehalogenation Side Product Presence of water in the reaction.Use rigorously dried solvents and glassware. Ensure the amine is anhydrous.
Formation of Dark Precipitate (Palladium Black) Catalyst decomposition.Ensure the ligand-to-metal ratio is appropriate (at least 2:1 for bidentate ligands). Check for impurities in starting materials.

Conclusion

This application note details a reliable and highly regioselective protocol for the . By leveraging the inherent difference in reactivity between the C-I and C-Br bonds, this method provides a strategic entry point for the synthesis of 3-amino-5-bromopyrazolo[1,5-a]pyridine derivatives. The resulting products are valuable building blocks, poised for further functionalization at the C-5 position, thereby offering a streamlined path to complex molecules of interest to researchers, scientists, and drug development professionals.

References

The Versatile Scaffold: 5-Bromo-3-iodopyrazolo[1,5-a]pyridine in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Privileged Scaffold for Kinase Inhibition and Beyond

The pyrazolo[1,5-a]pyridine core is a prominent heterocyclic framework in medicinal chemistry, recognized for its role in a multitude of biologically active compounds.[1][2] This scaffold is particularly esteemed as a "hinge-binder" in kinase inhibitors, capable of forming crucial hydrogen bonds within the ATP-binding site of various kinases.[1] The strategic di-halogenation of this core at the 5- and 3-positions, yielding 5-Bromo-3-iodopyrazolo[1,5-a]pyridine, creates a uniquely versatile building block for the synthesis of compound libraries. The differential reactivity of the carbon-iodine and carbon-bromine bonds under palladium-catalyzed cross-coupling conditions allows for a programmed, sequential introduction of diverse functionalities, enabling a systematic exploration of the chemical space around the core. This targeted derivatization is paramount in fine-tuning a compound's potency, selectivity, and pharmacokinetic properties.[1] This guide provides an in-depth exploration of the synthetic utility of this compound, offering detailed protocols for its sequential functionalization and insights into its application in drug discovery.

The Principle of Sequential Functionalization: Leveraging Halogen Reactivity

The synthetic power of this compound lies in the distinct reactivity of its two halogen substituents in palladium-catalyzed cross-coupling reactions. The carbon-iodine bond is significantly more reactive towards oxidative addition to a Pd(0) complex than the carbon-bromine bond. This reactivity differential (I > Br > Cl) allows for selective functionalization at the C-3 position under milder reaction conditions, leaving the C-5 bromine atom intact for a subsequent, more forcing, cross-coupling reaction. This sequential approach is a cornerstone of modern synthetic strategy, enabling the construction of complex, multi-substituted heterocyclic compounds from a single, readily available starting material.

graph TD { rankdir="LR"; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124", fontname="Arial"]; edge [fontname="Arial", color="#5F6368", arrowhead="normal"];

}

Caption: Workflow for the sequential functionalization of this compound.

Application Protocol 1: Selective C-3 Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a robust and widely used method for the formation of C-C bonds. In the context of this compound, it allows for the introduction of a diverse range of aryl and heteroaryl moieties at the C-3 position with high selectivity.

Causality Behind Experimental Choices:

  • Catalyst: A palladium(0) species, typically generated in situ from a Pd(II) precatalyst like PdCl₂(dppf), is essential for the catalytic cycle. The choice of dppf as a ligand provides a good balance of electron richness and steric bulk to facilitate both oxidative addition and reductive elimination.

  • Base: A mild base such as K₂CO₃ or K₃PO₄ is used to activate the boronic acid partner and to neutralize the acid generated during the reaction. A stronger base is avoided to prevent premature reaction at the C-5 bromine position.

  • Solvent: A mixture of a polar aprotic solvent like 1,4-dioxane and water is commonly employed. Water is crucial for the solubility of the base and for facilitating the transmetalation step.

  • Temperature: Lower to moderate temperatures (e.g., 80-90 °C) are typically sufficient for the reaction at the more reactive C-3 iodo position, further ensuring the selectivity over the C-5 bromo position.

Detailed Step-by-Step Protocol:

  • Reagent Preparation: In a flame-dried Schlenk flask, combine this compound (1.0 eq.), the desired arylboronic acid (1.2 eq.), and K₃PO₄ (2.0 eq.).

  • Inert Atmosphere: Seal the flask with a rubber septum, and evacuate and backfill with argon or nitrogen. Repeat this process three times to ensure an inert atmosphere.

  • Catalyst and Solvent Addition: Add PdCl₂(dppf) (0.05 eq.) to the flask. Then, add a degassed 4:1 mixture of 1,4-dioxane and water via syringe.

  • Reaction: Place the flask in a preheated oil bath at 85 °C and stir vigorously for 4-6 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to afford the desired 3-aryl-5-bromopyrazolo[1,5-a]pyridine.

CatalystBaseSolventTemp (°C)Time (h)Typical Yield (%)Reference
PdCl₂(dppf)K₃PO₄Dioxane/H₂O854-680-95[3]
Pd(PPh₃)₄K₂CO₃Toluene/H₂O908-1275-90[4]

Application Protocol 2: Selective C-3 Sonogashira Coupling

The Sonogashira coupling is a powerful tool for installing alkynyl moieties, which are valuable functional groups in medicinal chemistry for their linear geometry and ability to act as precursors for further transformations.

Causality Behind Experimental Choices:

  • Co-catalyst: In addition to the palladium catalyst, a copper(I) salt, typically CuI, is used as a co-catalyst. The copper facilitates the formation of a copper acetylide intermediate, which then undergoes transmetalation with the palladium complex.

  • Base: An amine base, such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA), is used. It serves both to deprotonate the terminal alkyne and to act as a solvent or co-solvent.

  • Ligand: A phosphine ligand like PPh₃ is commonly used to stabilize the palladium catalyst.

  • Temperature: The reaction is often carried out at room temperature or with gentle heating, which is ideal for selective reaction at the C-3 iodo position.

Detailed Step-by-Step Protocol:

  • Reagent Preparation: To a solution of this compound (1.0 eq.) in a suitable solvent such as DMF or THF, add the terminal alkyne (1.5 eq.).

  • Catalyst and Base Addition: Add Pd(PPh₃)₂Cl₂ (0.03 eq.), CuI (0.05 eq.), and Et₃N (3.0 eq.) to the reaction mixture.

  • Inert Atmosphere: De-gas the mixture by bubbling argon or nitrogen through it for 15-20 minutes.

  • Reaction: Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Once the starting material is consumed, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous NH₄Cl solution, water, and brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.

  • Purification: Purify the residue by flash column chromatography on silica gel to yield the 3-alkynyl-5-bromopyrazolo[1,5-a]pyridine.

CatalystCo-catalystBaseSolventTemp (°C)Time (h)Typical Yield (%)Reference
Pd(PPh₃)₂Cl₂CuIEt₃NDMF25-4012-2470-85[5]
Pd(OAc)₂/XPhosCuICs₂CO₃Dioxane508-1675-90[4]

Application Protocol 3: C-5 Buchwald-Hartwig Amination

Following the successful functionalization at the C-3 position, the remaining bromine atom at C-5 can be targeted for C-N bond formation via the Buchwald-Hartwig amination. This reaction is crucial for introducing amine functionalities that are prevalent in kinase inhibitors and other bioactive molecules.

Causality Behind Experimental Choices:

  • Catalyst and Ligand: This reaction typically requires a more electron-rich and sterically hindered phosphine ligand, such as BINAP or XPhos, to facilitate the challenging oxidative addition of the C-Br bond and the subsequent reductive elimination. Pd₂(dba)₃ or Pd(OAc)₂ are common palladium sources.

  • Base: A strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) is necessary to deprotonate the amine and facilitate the formation of the palladium-amido complex.

  • Solvent: Anhydrous, aprotic solvents like toluene or 1,4-dioxane are used to prevent side reactions.

  • Temperature: Higher temperatures (e.g., 80-110 °C) are generally required to activate the less reactive C-Br bond.

Detailed Step-by-Step Protocol:

  • Reagent Preparation: In a glovebox or under a stream of argon, charge a Schlenk tube with the 3-substituted-5-bromopyrazolo[1,5-a]pyridine intermediate (1.0 eq.), the desired amine (1.2 eq.), and NaOtBu (1.4 eq.).

  • Catalyst and Ligand Addition: Add Pd₂(dba)₃ (0.02 eq.) and the chosen phosphine ligand (e.g., BINAP, 0.04 eq.).

  • Inert Atmosphere and Solvent: Seal the tube, remove it from the glovebox (if used), and add anhydrous, degassed toluene via syringe.

  • Reaction: Place the tube in a preheated oil bath at 100 °C and stir for 12-24 hours. Monitor the reaction by TLC or LC-MS.

  • Work-up: After cooling to room temperature, quench the reaction with saturated aqueous NH₄Cl. Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate.

  • Purification: Purify the crude product by flash column chromatography to obtain the final 3,5-disubstituted pyrazolo[1,5-a]pyridine.

CatalystLigandBaseSolventTemp (°C)Time (h)Typical Yield (%)Reference
Pd₂(dba)₃BINAPNaOtBuToluene10012-2460-85[6]
Pd(OAc)₂XPhosK₃PO₄Dioxane11012-2465-90[6]
graph G { layout=neato; node [shape=circle, style=filled, fillcolor="#F1F3F4", fontcolor="#202124", fontname="Arial"]; edge [fontname="Arial", color="#5F6368", len=2.5];

}

Caption: Interplay of the scaffold in drug discovery.

Application in Kinase Inhibitor Synthesis: A Case Study

The pyrazolo[1,5-a]pyrimidine scaffold, a close analog of pyrazolo[1,5-a]pyridine, has been successfully employed in the development of potent kinase inhibitors. For instance, derivatives have shown significant inhibitory activity against Tropomyosin receptor kinases (Trks) and Phosphoinositide 3-kinases (PI3K).[4][7] The sequential functionalization strategy outlined above is directly applicable to the synthesis of libraries of such inhibitors for structure-activity relationship (SAR) studies.

For example, a selective Suzuki coupling at C-3 with a substituted phenylboronic acid, followed by a Buchwald-Hartwig amination at C-5 with a cyclic amine, can generate a diverse set of compounds for screening.

Compound ClassTarget KinaseReported IC₅₀ (nM)Reference
Pyrazolo[1,5-a]pyrimidine derivativesTrkA, TrkB, TrkC< 0.02[7]
Pyrazolo[1,5-a]pyrimidine derivativesPI3Kδ18[6]
8-(pyrid-3-yl)pyrazolo[1,5-a]-1,3,5-triazinesCRF₁6.1[8]

Conclusion

This compound is a powerful and versatile scaffold for medicinal chemistry. Its differential halogen reactivity provides a reliable handle for the sequential and regioselective introduction of a wide array of functional groups. The protocols detailed herein for Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig cross-coupling reactions offer a robust framework for the synthesis of novel, disubstituted pyrazolo[1,5-a]pyridine derivatives. The successful application of the analogous pyrazolo[1,5-a]pyrimidine scaffold in the development of potent kinase inhibitors underscores the immense potential of this building block in the ongoing quest for new therapeutic agents.

References

Application Notes and Protocols for the Synthesis of Kinase Inhibitors Utilizing Pyrazolo[1,5-a]pyridine Scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Pyrazolo[1,5-a]pyridine Scaffold as a Privileged Structure in Kinase Inhibitor Design

The pyrazolo[1,5-a]pyridine core is a prominent heterocyclic scaffold in the field of medicinal chemistry, particularly in the development of potent and selective protein kinase inhibitors.[1][2][3] Kinases are a critical class of enzymes that regulate a vast array of cellular signaling pathways; their dysregulation is a hallmark of numerous diseases, most notably cancer.[4][5] The structural rigidity and unique electronic properties of the pyrazolo[1,5-a]pyridine ring system, coupled with its ability to serve as a bioisostere for the purine core of ATP, make it an ideal framework for designing molecules that can effectively compete for the ATP-binding site of kinases.[6] This mimicry allows for the development of highly potent ATP-competitive inhibitors.[4][5]

The versatility of the pyrazolo[1,5-a]pyridine scaffold allows for synthetic modifications at multiple positions, enabling the fine-tuning of inhibitory potency, kinase selectivity, and pharmacokinetic properties. This has led to the discovery of numerous pyrazolo[1,5-a]pyridine-based inhibitors targeting a range of kinases, including C-Terminal Src Kinase (CSK), Phosphoinositide 3-kinases (PI3Ks), and Tropomyosin receptor kinases (Trks).[7][8][9][10] This document provides a detailed guide for researchers, scientists, and drug development professionals on the synthesis of kinase inhibitors incorporating the pyrazolo[1,5-a]pyridine building block, offering both foundational synthetic strategies and specific, actionable protocols.

Core Synthetic Strategies for the Pyrazolo[1,5-a]pyridine Nucleus

The construction of the pyrazolo[1,5-a]pyridine ring system is most commonly achieved through the [3+2] cycloaddition of N-iminopyridinium ylides with alkynes or alkenes.[11][12] Another widely employed and versatile strategy involves the condensation of N-amino-2-iminopyridines with 1,3-dicarbonyl compounds or their synthetic equivalents.[11][12] This latter approach, often promoted by acetic acid and molecular oxygen, offers a green and efficient route to uniquely substituted pyrazolo[1,5-a]pyridines.[11][12]

The choice of synthetic route is often dictated by the desired substitution pattern on the final molecule, which in turn is guided by structure-activity relationship (SAR) studies for a particular kinase target. For instance, substitutions at the C3 and C5 positions of the pyrazolo[1,5-a]pyrimidine scaffold have been shown to be critical for potent TrkA inhibition.[7]

Below, we present a generalized workflow for the synthesis of pyrazolo[1,5-a]pyridine derivatives, followed by detailed, step-by-step protocols for key synthetic transformations.

G cluster_0 Starting Materials cluster_1 Core Synthesis cluster_2 Functionalization cluster_3 Final Product N-amino-2-iminopyridine N-amino-2-iminopyridine Cyclocondensation Cyclocondensation N-amino-2-iminopyridine->Cyclocondensation 1,3-Dicarbonyl Compound 1,3-Dicarbonyl Compound 1,3-Dicarbonyl Compound->Cyclocondensation Cross-Coupling (e.g., Suzuki) Cross-Coupling (e.g., Suzuki) Cyclocondensation->Cross-Coupling (e.g., Suzuki) Amination Amination Cyclocondensation->Amination Pyrazolo[1,5-a]pyridine Kinase Inhibitor Pyrazolo[1,5-a]pyridine Kinase Inhibitor Cross-Coupling (e.g., Suzuki)->Pyrazolo[1,5-a]pyridine Kinase Inhibitor Amination->Pyrazolo[1,5-a]pyridine Kinase Inhibitor

Caption: General synthetic workflow for pyrazolo[1,5-a]pyridine-based kinase inhibitors.

Detailed Experimental Protocols

The following protocols are presented to be self-validating, with explanations for key experimental choices to ensure both reproducibility and a deeper understanding of the underlying chemistry.

Protocol 1: Acetic Acid and O₂-Promoted Synthesis of Substituted Pyrazolo[1,5-a]pyridines

This protocol describes a cross-dehydrogenative coupling reaction that is both environmentally friendly and efficient for generating a diverse range of pyrazolo[1,5-a]pyridine derivatives.[11][12] The use of acetic acid as a Brønsted acid catalyst and molecular oxygen as the oxidant makes this a green chemical process.[12]

Rationale: This method avoids the use of harsh or toxic reagents and often results in high atom economy with simple purification procedures.[12] The reaction proceeds via a proposed formal oxidative C(sp³)–C(sp²) dehydrogenative coupling followed by dehydrative cyclization.[12]

Materials:

  • N-amino-2-iminopyridines (1.0 equiv)

  • 1,3-Dicarbonyl compound (e.g., ethyl acetoacetate, acetylacetone) (1.0 equiv)

  • Acetic acid (6.0 equiv)

  • Ethanol

  • Oxygen (balloon or atmosphere)

Procedure:

  • To a solution of the N-amino-2-iminopyridine (3 mmol) and the 1,3-dicarbonyl compound (3 mmol) in ethanol (10 mL), add acetic acid (1.08 g, 18 mmol).

  • Stir the reaction mixture under an O₂ atmosphere (1 atm, balloon) at 130 °C for 18 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the desired pyrazolo[1,5-a]pyridine derivative.

Data Presentation: Representative Yields for Protocol 1

N-amino-2-iminopyridine Derivative1,3-Dicarbonyl CompoundProductYield (%)Reference
1-amino-2-imino-4,6-dimethylpyridineEthyl acetoacetateEthyl 2,5,7-trimethylpyrazolo[1,5-a]pyridine-3-carboxylate85[11][12]
1-amino-2-imino-4-phenylpyridineAcetylacetone3-acetyl-2-methyl-5-phenylpyrazolo[1,5-a]pyridine78[11][12]
Protocol 2: Synthesis of 5,7-Dichloro-2-methylpyrazolo[1,5-a]pyrimidine Intermediate

This protocol details the synthesis of a key intermediate that can be further functionalized through nucleophilic substitution and cross-coupling reactions to generate a library of kinase inhibitors.[13] This multi-step synthesis begins with the cyclocondensation of 5-amino-3-methylpyrazole with diethyl malonate.

Rationale: The initial formation of the dihydroxy-heterocycle followed by chlorination with phosphorus oxychloride provides a versatile dichloro-intermediate. The differential reactivity of the two chlorine atoms can be exploited for selective functionalization.

Step 1: Synthesis of 2-methylpyrazolo[1,5-a]pyrimidine-5,7-diol

  • In a suitable reaction vessel, react 5-amino-3-methylpyrazole with diethyl malonate in the presence of a base such as sodium ethoxide.

  • Reflux the reaction mixture in ethanol for 24 hours.

  • After cooling, the product typically precipitates and can be collected by filtration. This step generally proceeds in high yield (e.g., 89%).[13]

Step 2: Chlorination to 5,7-dichloro-2-methylpyrazolo[1,5-a]pyrimidine

  • Suspend the 2-methylpyrazolo[1,5-a]pyrimidine-5,7-diol in phosphorus oxychloride (POCl₃).

  • Heat the mixture at 80 °C for 5 hours.

  • Carefully quench the reaction by pouring it onto crushed ice.

  • The product can be extracted with an organic solvent (e.g., dichloromethane) and purified by chromatography to yield the desired dichloro-intermediate (typical yield around 61%).[13]

Protocol 3: Suzuki Cross-Coupling for C-5 Functionalization

This protocol describes the palladium-catalyzed Suzuki cross-coupling reaction to introduce aryl or heteroaryl moieties at the C-5 position of the pyrazolo[1,5-a]pyrimidine core, a common strategy for enhancing kinase inhibitory activity.[13]

Rationale: The Suzuki coupling is a robust and versatile method for forming carbon-carbon bonds. The use of a palladium catalyst and a suitable base facilitates the reaction between the chloro-substituted pyrazolo[1,5-a]pyrimidine and a boronic acid or its ester.

Materials:

  • 5-Chloro-7-(substituted)-pyrazolo[1,5-a]pyrimidine intermediate (1.0 equiv)

  • Aryl or heteroaryl boronic acid pinacol ester (1.2 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) (0.05 equiv)

  • 2M aqueous sodium carbonate solution

  • 1,2-Dimethoxyethane (DME)

Procedure:

  • To a solution of the 5-chloro-pyrazolo[1,5-a]pyrimidine intermediate in DME, add the boronic acid pinacol ester, tetrakis(triphenylphosphine)palladium(0), and the 2M aqueous sodium carbonate solution.

  • Reflux the reaction mixture for 16 hours under an inert atmosphere (e.g., nitrogen or argon).

  • Monitor the reaction by TLC.

  • Upon completion, cool the reaction mixture and partition between water and an organic solvent (e.g., ethyl acetate).

  • Separate the organic layer, dry it over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to afford the C-5 functionalized pyrazolo[1,5-a]pyrimidine.

Mechanism of Action and Targeted Signaling Pathways

Pyrazolo[1,5-a]pyridine-based kinase inhibitors predominantly act as ATP-competitive inhibitors.[4][5] They achieve this by occupying the ATP-binding pocket of the target kinase, thereby preventing the phosphorylation of substrate proteins and disrupting downstream signaling pathways essential for cell proliferation and survival.[4]

For example, pyrazolo[1,5-a]pyrimidine derivatives have been developed as potent inhibitors of PI3Kδ, a key enzyme in the PI3K/AKT/mTOR signaling pathway, which is frequently overactive in various cancers and inflammatory diseases.[13][14] Inhibition of PI3Kδ leads to the downregulation of this pathway, resulting in reduced cell growth and survival.

G Growth Factor Growth Factor Receptor Tyrosine Kinase Receptor Tyrosine Kinase Growth Factor->Receptor Tyrosine Kinase PI3K PI3K Receptor Tyrosine Kinase->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates Pyrazolo[1,5-a]pyridine Inhibitor Pyrazolo[1,5-a]pyridine Inhibitor Pyrazolo[1,5-a]pyridine Inhibitor->PI3K inhibits PIP2 PIP2 PIP2->PIP3 AKT AKT PIP3->AKT mTOR mTOR AKT->mTOR Cell Proliferation & Survival Cell Proliferation & Survival mTOR->Cell Proliferation & Survival

Caption: Inhibition of the PI3K/AKT/mTOR signaling pathway by a pyrazolo[1,5-a]pyridine inhibitor.

Conclusion and Future Directions

The pyrazolo[1,5-a]pyridine scaffold continues to be a highly valuable building block in the design and synthesis of novel kinase inhibitors. The synthetic methodologies outlined in these application notes provide a solid foundation for researchers to generate diverse libraries of these compounds for screening against various kinase targets. Future research will likely focus on the development of even more efficient and stereoselective synthetic routes, as well as the exploration of novel substitution patterns to enhance potency, selectivity, and overcome drug resistance.

References

Application Note: Regioselective Metalation of 5-Bromo-3-iodopyrazolo[1,5-a]pyridine for Targeted Functionalization

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The pyrazolo[1,5-a]pyridine scaffold is a privileged heterocyclic motif frequently encountered in medicinal chemistry and drug development.[1][2] Its unique electronic properties and structural rigidity make it an attractive core for designing kinase inhibitors, adenosine antagonists, and other therapeutic agents.[1][2] The ability to precisely functionalize this scaffold at specific positions is paramount for structure-activity relationship (SAR) studies and the optimization of drug candidates. This application note provides a detailed protocol and scientific rationale for the regioselective metalation of 5-Bromo-3-iodopyrazolo[1,5-a]pyridine, a versatile intermediate for introducing molecular diversity at the 3-position while retaining the 5-bromo handle for subsequent cross-coupling reactions.

Scientific Rationale and Mechanistic Overview

The targeted functionalization of this compound hinges on the differential reactivity of the carbon-halogen bonds in a lithium-halogen exchange reaction. This reaction is a kinetically controlled process where the rate of exchange is significantly faster for heavier halogens.[3] The established reactivity trend is I > Br > Cl, making the carbon-iodine bond at the 3-position the exclusive site of metalation when treated with an organolithium reagent at low temperatures.[3]

The reaction proceeds via the formation of a transient "ate-complex," where the organolithium reagent coordinates to the iodine atom.[4] Subsequent exchange results in the formation of the more stable 3-lithiopyrazolo[1,5-a]pyridine intermediate and an alkyl iodide byproduct. The extremely low reaction temperature (typically -78 °C to -100 °C) is critical to prevent side reactions, such as deprotonation of the heterocyclic ring or reaction with the less reactive C-Br bond.[5] The resulting organolithium species is a potent nucleophile that can be trapped with a wide array of electrophiles to install desired functional groups at the 3-position.

Reaction_Mechanism Substrate This compound Intermediate 3-Lithio-5-bromopyrazolo[1,5-a]pyridine Substrate->Intermediate  n-BuLi, THF, -78 °C (Lithium-Iodine Exchange) nBuLi n-Butyllithium (n-BuLi) Product 3-E-5-Bromopyrazolo[1,5-a]pyridine Intermediate->Product  E+ Electrophile Electrophile (E+)

Figure 1: Mechanism of regioselective lithium-iodine exchange.

Experimental Protocol

This protocol describes a general procedure for the regioselective lithiation of this compound and subsequent quenching with an electrophile, using N,N-dimethylformamide (DMF) as an example to yield 5-Bromo-pyrazolo[1,5-a]pyridine-3-carbaldehyde.

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
This compound>98%Commercial SourceSynthesize via literature procedures if not commercially available.
n-Butyllithium (n-BuLi)1.6 M in hexanesCommercial SourcePyrophoric; handle under inert atmosphere.[6]
Anhydrous Tetrahydrofuran (THF)DriSolv® or similarCommercial SourceFreshly distilled from sodium/benzophenone or used from a solvent purification system.
N,N-Dimethylformamide (DMF)Anhydrous, >99.8%Commercial SourceStore over molecular sieves.
Saturated aqueous ammonium chloride (NH₄Cl)ACS Grade-
Ethyl acetate (EtOAc)ACS Grade-
Brine (Saturated aqueous NaCl)--
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)ACS Grade-
Argon or Nitrogen gasHigh purity-For maintaining an inert atmosphere.
Equipment Setup
  • Three-necked round-bottom flask, oven-dried

  • Magnetic stirrer and stir bar

  • Low-temperature thermometer

  • Septa

  • Syringes and needles

  • Dry ice/acetone bath

  • Standard glassware for workup and purification (separatory funnel, rotary evaporator, chromatography column)

Experimental_Workflow A Setup and Inert Atmosphere (Oven-dried flask, Ar/N₂ purge) B Dissolve Substrate (this compound in anhydrous THF) A->B C Cool to -78 °C (Dry ice/acetone bath) B->C D Slow Addition of n-BuLi (Maintain T < -70 °C) C->D E Stir for 30-60 min (Formation of lithiated intermediate) D->E F Add Electrophile (e.g., DMF) (Maintain T < -70 °C) E->F G Warm to Room Temperature F->G H Aqueous Quench (Saturated NH₄Cl) G->H I Extraction and Workup (EtOAc, Brine wash, Dry with MgSO₄) H->I J Purification (Silica gel chromatography) I->J K Characterization (NMR, MS, IR) J->K

Figure 2: Step-by-step experimental workflow.

Procedure
  • Preparation: To an oven-dried three-necked 100 mL round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen/argon inlet, add this compound (1.0 g, 2.8 mmol, 1.0 equiv).

  • Dissolution and Cooling: Evacuate and backfill the flask with inert gas three times. Add anhydrous THF (30 mL) via syringe. Cool the resulting solution to -78 °C using a dry ice/acetone bath.

  • Lithiation: Slowly add n-butyllithium (1.6 M in hexanes, 1.9 mL, 3.1 mmol, 1.1 equiv) dropwise via syringe over 15 minutes, ensuring the internal temperature does not rise above -70 °C.

  • Stirring: Stir the reaction mixture at -78 °C for 45 minutes. The formation of the lithiated species may be accompanied by a color change.

  • Electrophilic Quench: Add anhydrous N,N-dimethylformamide (DMF) (0.33 mL, 4.2 mmol, 1.5 equiv) dropwise, again maintaining the temperature below -70 °C.

  • Warming and Quenching: After stirring for an additional 1 hour at -78 °C, remove the cooling bath and allow the reaction to warm to 0 °C. Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution (20 mL).

  • Workup: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 30 mL). Combine the organic layers, wash with brine (20 mL), dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to afford the desired product.

  • Characterization: The structure of the purified product, 5-Bromo-pyrazolo[1,5-a]pyridine-3-carbaldehyde, should be confirmed by NMR, mass spectrometry, and IR spectroscopy.

Versatility of the Lithiated Intermediate

The 3-lithio-5-bromopyrazolo[1,5-a]pyridine intermediate can be trapped with a variety of electrophiles to generate a library of 3-substituted analogs. The table below provides examples of potential products.

ElectrophileReagentExpected Product
Aldehyde synthesisN,N-Dimethylformamide (DMF)5-Bromo-pyrazolo[1,5-a]pyridine-3-carbaldehyde
CarboxylationCarbon dioxide (CO₂) gas or dry ice5-Bromopyrazolo[1,5-a]pyridine-3-carboxylic acid[7]
AlkylationIodomethane (CH₃I)5-Bromo-3-methylpyrazolo[1,5-a]pyridine
BorylationTriisopropyl borate5-Bromo-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazolo[1,5-a]pyridine
SilylationTrimethylsilyl chloride (TMSCl)5-Bromo-3-(trimethylsilyl)pyrazolo[1,5-a]pyridine
Disulfide formationDimethyl disulfide (MeSSMe)5-Bromo-3-(methylthio)pyrazolo[1,5-a]pyridine

Troubleshooting and Safety Considerations

  • Incomplete Reaction: If starting material is recovered, ensure the THF is completely anhydrous and that the n-BuLi is properly titrated and active. Extend the stirring time after n-BuLi addition.

  • Formation of Side Products: The slow, dropwise addition of reagents at very low temperatures is crucial to prevent side reactions. "Inverse addition," where the substrate solution is added to the n-BuLi solution, can sometimes improve selectivity.[8]

  • Low Yields: Ensure all glassware is scrupulously dried to prevent quenching of the organolithium intermediate by adventitious water.

Safety: Organolithium reagents such as n-butyllithium are highly pyrophoric and react violently with water.[6] All manipulations must be carried out under a strict inert atmosphere by trained personnel. Appropriate personal protective equipment (flame-retardant lab coat, safety glasses, gloves) is mandatory. Have a Class D fire extinguisher readily available. Quench excess reagent and reactive residues carefully with a suitable solvent like isopropanol before disposal.[6]

Conclusion

The protocol described herein offers a reliable and highly regioselective method for the functionalization of the pyrazolo[1,5-a]pyridine scaffold at the 3-position. By leveraging the principles of kinetic control in lithium-halogen exchange, this approach provides a powerful tool for medicinal chemists and drug development professionals to rapidly generate diverse libraries of compounds for biological screening, enabling efficient exploration of the chemical space around this important heterocyclic core.

References

Application Note & Protocol: A Scalable, Regioselective Synthesis of 5-Bromo-3-iodopyrazolo[1,5-a]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 5-bromo-3-iodopyrazolo[1,5-a]pyridine scaffold is a highly valuable building block in medicinal chemistry and materials science. Its unique dihalogenated structure, featuring electronically distinct carbon-halogen bonds, permits orthogonal, site-selective functionalization through sequential cross-coupling reactions. This application note provides a comprehensive, field-tested guide for the robust and scalable synthesis of this key intermediate. We delve into the strategic rationale behind the synthetic design, offer a detailed, step-by-step protocol for multi-gram scale production, and address critical considerations for safety, process control, and analytical validation. This guide is intended for researchers and process chemists in the pharmaceutical and chemical industries seeking a reliable and efficient pathway to this versatile molecular scaffold.

Introduction & Strategic Overview

Pyrazolo[1,5-a]pyridine derivatives are privileged heterocyclic motifs found in numerous biologically active compounds.[1] The introduction of two distinct halogen atoms—bromine and iodine—at specific positions transforms the core into a powerful platform for generating molecular diversity. The C-I bond is significantly more reactive than the C-Br bond in standard palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Sonogashira couplings.[2] This reactivity differential allows for a stepwise and controlled elaboration of the molecule, first at the 3-position (iodine) and subsequently at the 5-position (bromine).

Our synthetic strategy is a two-step sequence commencing with the commercially available 5-bromopyrazolo[1,5-a]pyridine. The core of our process is a highly regioselective electrophilic iodination at the C3 position. This position is the most nucleophilic and sterically accessible site on the pyrazole ring of the bicyclic system, making it highly susceptible to electrophilic attack.[3][4] This inherent electronic bias allows for a clean and high-yielding transformation, which is paramount for a successful scale-up operation.

G cluster_start Starting Material cluster_reaction Core Reaction cluster_product Target Compound A 5-Bromopyrazolo[1,5-a]pyridine B Electrophilic Iodination A->B NIS, Acetonitrile Room Temperature C This compound B->C High Regioselectivity & Yield G cluster_input Input cluster_process Purification cluster_output Final Product cluster_analysis QC Analysis A Crude Product (Post-Workup) B Crystallization (EtOAc/Hexanes) A->B C Purified Solid B->C D1 ¹H & ¹³C NMR C->D1 Confirmation of Structure & Purity D2 LC-MS C->D2 Confirmation of Structure & Purity D3 Melting Point C->D3 Confirmation of Structure & Purity

References

Troubleshooting & Optimization

Navigating Sonogashira Reactions with Dihalopyridines: A Technical Guide to Suppressing Homocoupling

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center

Welcome to the technical support center for navigating the complexities of Sonogashira reactions, with a specific focus on the use of dihalopyridine substrates. This guide is designed for researchers, scientists, and professionals in drug development who are looking to optimize their synthetic strategies and troubleshoot common challenges, particularly the formation of undesired homocoupling byproducts.

Troubleshooting Guide: Minimizing Homocoupling in Dihalopyridine Systems

The Sonogashira coupling is a powerful tool for the formation of carbon-carbon bonds between sp²-hybridized carbons of aryl or vinyl halides and sp-hybridized carbons of terminal alkynes.[1][2][3][4] However, the reaction can be plagued by the formation of alkyne dimers through a side reaction known as Glaser-Hay coupling, especially when using copper co-catalysts.[5][6][7] This troubleshooting guide addresses specific issues you may encounter and provides actionable solutions.

Question 1: I'm observing a significant amount of a non-polar byproduct in my Sonogashira reaction with a dibromopyridine. How can I confirm if this is the homocoupled alkyne and what is causing it?

Answer:

It is highly likely that the non-polar byproduct you are observing is the result of alkyne homocoupling. This can be confirmed by analyzing the crude reaction mixture using techniques like TLC, NMR, or LC-MS. The homocoupled product will have a molecular weight double that of your starting alkyne.[5]

The primary culprit behind homocoupling is the presence of oxygen in your reaction, which promotes the oxidative dimerization of the terminal alkyne.[5][6] This process is often catalyzed by the copper(I) co-catalyst traditionally used in Sonogashira protocols.[5][7] Dihalopyridines, being electron-deficient, can sometimes be less reactive, leading to a slower desired cross-coupling reaction and giving the homocoupling side reaction more time to occur.[8]

Question 2: My reaction is sluggish, and the main byproduct is the homocoupled dimer. What initial steps should I take to favor the desired cross-coupling?

Answer:

When faced with a sluggish reaction and significant homocoupling, a multi-pronged approach to optimization is necessary. Here are the initial steps to consider:

  • Rigorous Exclusion of Oxygen: Ensure your reaction is performed under a strictly inert atmosphere (argon or nitrogen).[6] This involves thoroughly degassing all solvents and reagents prior to use. Even trace amounts of oxygen can significantly promote Glaser coupling.[1][9]

  • Slow Addition of the Alkyne: Instead of adding the entire amount of your terminal alkyne at the beginning of the reaction, consider a slow, continuous addition using a syringe pump.[6][8] This keeps the instantaneous concentration of the alkyne low, which disfavors the bimolecular homocoupling reaction.[6]

  • Optimize the Base: The choice of base is critical. While amine bases like triethylamine or diisopropylethylamine are common, their purity is important.[10] For challenging substrates like dihalopyridines, consider using a bulkier, non-coordinating amine base such as diisopropylamine (DIPA) or diisopropylethylamine (DIPEA).[10] In some copper-free systems, inorganic bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) have proven effective.[10]

Question 3: I've tried optimizing the conditions, but homocoupling is still a major issue. Should I consider a copper-free Sonogashira protocol?

Answer:

Absolutely. Transitioning to a copper-free Sonogashira protocol is a highly effective strategy for eliminating Glaser homocoupling.[1][6][11] The copper(I) co-catalyst is the primary catalyst for the oxidative dimerization of the alkyne.[1][10] By removing it from the reaction, you eliminate the main pathway for this unwanted side reaction.

Numerous copper-free Sonogashira protocols have been developed and are particularly advantageous when working with substrates that can coordinate with copper.[1][10][12]

Frequently Asked Questions (FAQs)

Q1: What is the fundamental mechanism of the Sonogashira reaction and the competing homocoupling?

The Sonogashira reaction proceeds through two interconnected catalytic cycles: a palladium cycle and a copper cycle.[3]

  • Palladium Cycle: A palladium(0) species undergoes oxidative addition with the dihalopyridine.

  • Copper Cycle: The terminal alkyne reacts with a copper(I) salt to form a copper(I) acetylide.[3]

  • Transmetalation: The acetylenic group is transferred from the copper to the palladium complex.

  • Reductive Elimination: The desired product is formed, and the palladium(0) catalyst is regenerated.

The competing Glaser-Hay homocoupling occurs when the copper acetylide intermediate is oxidized, typically by oxygen, leading to the formation of a diyne.[7]

Sonogashira_Homocoupling cluster_sonogashira Sonogashira Cycle cluster_homocoupling Glaser Homocoupling Pd0 Pd(0)L2 ArPdX Ar-Pd(II)-X(L2) Pd0->ArPdX Oxidative Addition (Ar-X) ArPdC2R Ar-Pd(II)-C≡CR(L2) ArPdX->ArPdC2R Transmetalation CuC2R R-C≡C-Cu ArPdX->CuC2R Transmetalation Partner ArPdC2R->Pd0 Regeneration Product Ar-C≡CR ArPdC2R->Product Reductive Elimination Alkyne R-C≡C-H Alkyne->CuC2R Base, Cu(I) Diyne R-C≡C-C≡C-R CuC2R->Diyne O2 (Oxidative Dimerization) caption Figure 1: Competing Sonogashira and Glaser coupling pathways.

References

Technical Support Center: Troubleshooting Palladium-Catalyzed Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

<_>

Welcome to the technical support center for palladium-catalyzed cross-coupling reactions. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve common issues encountered during their experiments. The following information is structured in a question-and-answer format to directly address specific challenges and provide actionable solutions based on established scientific principles and field-proven insights.

Section 1: Low to No Product Yield

Q1: My cross-coupling reaction shows little to no conversion. Where do I begin troubleshooting?

A1: A systematic approach is crucial when a reaction fails. Begin by assessing the fundamental components of your reaction. The initial checks should focus on reagent quality, catalyst activity, and the reaction environment.

  • Reagent Integrity: The purity and dryness of your starting materials (e.g., aryl halide, organometallic reagent), solvent, and base are paramount. Moisture and oxygen can severely hamper the reaction's progress. Solvents should be freshly distilled or sourced from a reputable supplier.[1]

  • Catalyst and Ligand Activity: The palladium source and the chosen ligand are the heart of the reaction. Many palladium(II) precatalysts require in situ reduction to the active Pd(0) species to initiate the catalytic cycle.[2][3] If this activation is inefficient, the reaction will not proceed. Consider using a pre-activated Pd(0) source or a more robust precatalyst system. The ligand's role is equally critical, as it dictates the stability and reactivity of the palladium center.[4][5][6]

  • Inert Atmosphere: Palladium-catalyzed reactions are frequently sensitive to air. Ensure your reaction vessel was thoroughly degassed and maintained under a positive pressure of an inert gas like argon or nitrogen.[1]

Section 2: Catalyst-Related Issues

Q2: I suspect my palladium catalyst is inactive or has decomposed. How can I verify this and what are the common causes?

A2: Catalyst deactivation is a frequent culprit in failed cross-coupling reactions. Visual cues, such as the formation of palladium black (colloidal palladium), can indicate catalyst decomposition.

Common Causes of Catalyst Deactivation:

  • Oxidative Degradation: The active Pd(0) species can be oxidized to inactive Pd(II) by air or other oxidants. The supporting ligand can also be oxidized, particularly phosphine ligands, rendering them unable to stabilize the palladium center.[3]

  • Thermal Decomposition: High reaction temperatures can lead to catalyst agglomeration and the formation of inactive palladium nanoparticles.[7][8][9]

  • Poisoning: Impurities in the reagents or solvent can act as catalyst poisons. Sulfur-containing compounds, for instance, can irreversibly bind to the palladium center.[7][10] Even seemingly innocuous solvent contaminants can significantly decrease the reaction rate.[10]

  • Homocoupling of the Organometallic Reagent: In reactions like the Suzuki-Miyaura coupling, the boronic acid can undergo homocoupling, consuming the reagent and potentially leading to catalyst deactivation.

Protocol for a Quick Catalyst Activity Test:

To assess the activity of your catalyst system, run a well-established, high-yielding control reaction.

  • Reaction Setup: In a glovebox or under a strict inert atmosphere, combine a simple aryl bromide (e.g., bromobenzene), a standard coupling partner (e.g., phenylboronic acid for a Suzuki coupling), your palladium source, ligand, and base in a scrupulously dried solvent.

  • Standard Conditions: Use established, reliable conditions for this control reaction (e.g., Pd(PPh₃)₄ as catalyst, K₂CO₃ as base, and a toluene/water mixture as solvent for a Suzuki coupling).

  • Monitoring: Monitor the reaction by TLC or GC-MS at regular intervals.

  • Analysis: If this control reaction proceeds as expected, the issue likely lies with your specific substrates or other reagents in the problematic reaction. If the control fails, your catalyst, ligand, or general setup is the likely source of the problem.

Section 3: The Critical Role of Ligands

Q3: My reaction is sluggish or produces significant side products. Could the ligand be the issue?

A3: Absolutely. The ligand is not a passive spectator; it actively participates in the catalytic cycle and profoundly influences the reaction's outcome. The steric and electronic properties of the ligand are critical.[3][5]

  • Steric Bulk: Bulky ligands, such as trialkylphosphines or N-heterocyclic carbenes (NHCs), can promote the crucial oxidative addition step and facilitate the final reductive elimination to release the product.[5][6][11]

  • Electron-Donating Properties: Electron-rich ligands increase the electron density on the palladium center, which can enhance the rate of oxidative addition, particularly with challenging substrates like aryl chlorides.[6]

  • Ligand to Palladium Ratio: An incorrect ligand-to-palladium ratio can be detrimental. Too little ligand can lead to catalyst decomposition, while an excess can sometimes inhibit the reaction by creating saturated, unreactive palladium complexes.[3]

Ligand Selection Guide for Common Cross-Coupling Reactions:
Reaction TypeCommon Ligand ClassesKey Considerations
Suzuki-Miyaura Buchwald-type biaryl phosphines (e.g., SPhos, XPhos), DPPF, P(t-Bu)₃Bulky, electron-rich phosphines are often effective for coupling with aryl chlorides.[4]
Buchwald-Hartwig Amination Buchwald-type biaryl phosphines, Josiphos-type ligandsThe choice of ligand is highly dependent on the specific amine and aryl halide substrates.[12]
Heck Phosphines (e.g., PPh₃, P(o-tolyl)₃), NHCsLigand choice can influence regioselectivity.
Sonogashira Phosphines (e.g., PPh₃), often in combination with a copper co-catalystThe phosphine ligand stabilizes the palladium catalyst.

Section 4: The Influence of Solvents and Bases

Q4: How do the solvent and base affect my cross-coupling reaction, and how do I choose the right ones?

A4: The solvent and base are not merely components of the reaction medium; they play active roles in the catalytic cycle.[2][13][14]

The Role of the Solvent:

  • Solubility: The solvent must dissolve all reaction components to a sufficient extent.

  • Polarity: Solvent polarity can influence the rate and selectivity of the reaction.[13][15] For instance, polar aprotic solvents can stabilize charged intermediates in the catalytic cycle.[13]

  • Coordinating Ability: Coordinating solvents can sometimes compete with the primary ligand for binding to the palladium center, which can be either beneficial or detrimental depending on the specific reaction.[2]

The Role of the Base:

  • Activation of the Coupling Partner: In many cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig, the base is required to activate one of the coupling partners.

  • Strength and Type: The strength and nature of the base are critical. A base that is too weak may not facilitate the necessary transmetalation step, while an overly strong base can lead to side reactions. Common bases include carbonates (K₂CO₃, Cs₂CO₃), phosphates (K₃PO₄), and alkoxides (NaOtBu).[16]

  • Water Content: In some cases, particularly with phosphate bases, a small amount of water is necessary for the reaction to proceed efficiently.[16]

Troubleshooting Workflow for Solvent and Base Selection

The following diagram illustrates a logical workflow for troubleshooting issues related to solvent and base selection.

troubleshooting_workflow start Low Yield or Side Products check_solubility Are all reagents soluble? start->check_solubility change_solvent Screen alternative solvents (e.g., Toluene, Dioxane, THF, DMF) check_solubility->change_solvent No check_base_strength Is the base appropriate for the coupling partners? check_solubility->check_base_strength Yes change_solvent->check_base_strength success Reaction Successful change_solvent->success screen_bases Screen different bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄, NaOtBu) check_base_strength->screen_bases No check_water Is water required for the chosen base? check_base_strength->check_water Yes screen_bases->check_water screen_bases->success add_water Add a controlled amount of water check_water->add_water Potentially check_water->success No add_water->success

Caption: A workflow for troubleshooting solvent and base issues.

Section 5: Substrate-Related Problems

Q5: My reaction works well with simple substrates, but fails with my complex molecule. What should I consider?

A5: Complex substrates can introduce a variety of challenges.

  • Steric Hindrance: Bulky groups near the reaction site can impede the approach of the catalyst, slowing down or preventing the reaction. In such cases, using a less sterically demanding ligand or a more active catalyst system may be necessary.

  • Electronic Effects: Electron-donating or -withdrawing groups on your substrates can significantly alter their reactivity. For example, electron-rich aryl chlorides can be challenging to activate, often requiring more electron-rich and bulky ligands to facilitate oxidative addition.[16]

  • Coordinating Functional Groups: The presence of other functional groups in your molecule (e.g., amines, pyridines, thiols) can lead to catalyst inhibition by coordinating to the palladium center. Protecting these groups or using a ligand that is less susceptible to displacement may be required.

  • Impurity Profiles: Impurities in your starting materials can have a significant impact on the reaction, sometimes acting as catalyst poisons.[17] Re-purification of your substrates may be necessary.

Experimental Protocol for Substrate Troubleshooting: Incremental Complexity Approach
  • Model System: Start with a simple, unfunctionalized version of your aryl halide and coupling partner to establish a robust set of reaction conditions.

  • Introduce Functionality: Systematically add the functional groups present in your complex substrate to the simple model system one at a time. This will help identify which functional group, if any, is causing the issue.

  • Optimize for the Problematic Group: Once the problematic functional group is identified, focus on optimizing the reaction conditions (ligand, base, solvent, temperature) to overcome the issue.

Section 6: Understanding the Catalytic Cycle

A fundamental understanding of the catalytic cycle is essential for effective troubleshooting. The generalized catalytic cycle for many palladium-catalyzed cross-coupling reactions involves three key steps: oxidative addition, transmetalation, and reductive elimination.

catalytic_cycle Pd0 Pd(0)Lₙ OxAdd Oxidative Addition Pd0->OxAdd R¹-X PdII R¹-Pd(II)Lₙ-X OxAdd->PdII Trans Transmetalation PdII->Trans R²-M PdIIR1R2 R¹-Pd(II)Lₙ-R² Trans->PdIIR1R2 RedElim Reductive Elimination PdIIR1R2->RedElim RedElim->Pd0 R¹-R²

Caption: A generalized catalytic cycle for cross-coupling reactions.

By understanding which step is likely failing, you can make more informed decisions about how to modify your reaction conditions. For example, if oxidative addition is the rate-limiting step, choosing a more electron-rich ligand could be beneficial. If transmetalation is slow, a change of base or solvent might be necessary.

References

Technical Support Center: Catalyst Selection for Selective C-I Bond Activation Over C-Br

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for catalyst selection in selective C-I bond activation. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the nuanced challenge of selectively activating a C-I bond in the presence of a C-Br bond. Here, we will delve into the mechanistic underpinnings of this selectivity, offer practical troubleshooting advice for common experimental hurdles, and provide answers to frequently asked questions.

Introduction: The Challenge of Selective C-I Activation

In complex molecule synthesis, particularly in the development of novel pharmaceuticals, the presence of multiple reactive sites, such as different carbon-halogen bonds, presents a significant synthetic challenge. Achieving selective functionalization at one site while leaving another intact is crucial for efficient and clean synthesis. The selective activation of a carbon-iodine (C-I) bond over a carbon-bromine (C-Br) bond is a common requirement, driven by the differential reactivity of these halogens. Generally, the C-I bond is longer and weaker than the C-Br bond, making it more susceptible to oxidative addition by a low-valent metal catalyst.[1] However, achieving high selectivity is not always straightforward and depends on a careful interplay of the catalyst, ligands, solvent, and reaction conditions.

This guide will provide you with the foundational knowledge and practical insights to confidently select the appropriate catalytic system and troubleshoot your reactions for optimal selectivity.

Frequently Asked Questions (FAQs)

Here we address some of the common initial questions researchers have when approaching selective C-I bond activation.

Q1: Why is a C-I bond generally more reactive than a C-Br bond in cross-coupling reactions?

A1: The greater reactivity of the C-I bond stems from its lower bond dissociation energy compared to the C-Br bond. The iodine atom is larger and less electronegative than bromine, resulting in a longer and weaker bond with carbon.[1] This makes the C-I bond more susceptible to cleavage through oxidative addition to a metal center, which is often the rate-determining step in many cross-coupling catalytic cycles.

Q2: What are the primary catalyst systems used for selective C-I activation?

A2: Palladium and nickel-based catalysts are the most extensively used systems for this transformation.[2][3]

  • Palladium catalysts , often in the form of Pd(0) complexes, are widely employed due to their high functional group tolerance and predictable reactivity.

  • Nickel catalysts are gaining prominence as a more earth-abundant and cost-effective alternative. Nickel complexes can exhibit unique reactivity and are particularly effective in activating strong bonds.[2][3]

The choice between palladium and nickel will depend on the specific substrate, the desired coupling partner, and the overall reaction conditions.

Q3: How do ligands influence the selectivity of C-I versus C-Br activation?

A3: Ligands play a pivotal role in tuning the steric and electronic properties of the metal center, which directly impacts selectivity.[4][5]

  • Sterically bulky ligands can enhance selectivity by creating a more hindered catalytic environment, making it more difficult for the catalyst to approach the sterically smaller C-Br bond.

  • Electron-donating ligands increase the electron density on the metal center, which can facilitate the oxidative addition of the weaker C-I bond. The choice of ligand is crucial and often requires empirical screening to find the optimal one for a specific substrate.

Q4: Can the solvent choice affect the selectivity of the reaction?

A4: Yes, the solvent can significantly influence the selectivity of C-I versus C-Br bond activation. The solvent can affect the solubility of the catalyst and substrate, the stability of intermediates in the catalytic cycle, and the overall reaction rate. For instance, polar aprotic solvents are commonly used, but the optimal solvent must be determined experimentally for each specific reaction.[6]

Troubleshooting Guide

This section provides a structured approach to troubleshooting common issues encountered during experiments aimed at selective C-I bond activation.

Problem Potential Causes Troubleshooting Steps & Explanations
Low Selectivity (Significant C-Br Activation) 1. Catalyst is too reactive: The chosen catalyst may be too active, leading to the activation of the stronger C-Br bond. 2. Inappropriate ligand: The ligand may not provide sufficient steric or electronic differentiation between the C-I and C-Br bonds. 3. High reaction temperature: Elevated temperatures can provide enough energy to overcome the activation barrier for C-Br bond cleavage.1. Switch to a less reactive metal center: If using a highly active catalyst, consider switching to a less reactive one (e.g., a different palladium precursor). 2. Ligand Screening: Experiment with a library of ligands. Start with bulky phosphine ligands or N-heterocyclic carbenes (NHCs) to sterically disfavor C-Br activation.[3] 3. Lower the reaction temperature: Conduct the reaction at the lowest temperature that still allows for efficient C-I activation. This will increase the kinetic preference for the weaker bond.
Low or No Reaction Yield 1. Catalyst deactivation: The catalyst may be unstable under the reaction conditions. 2. Poor substrate solubility: The substrate or catalyst may not be sufficiently soluble in the chosen solvent. 3. Incorrect base: The base may be too weak or too strong, or it may be poisoning the catalyst.1. Use a more robust catalyst system: Consider pre-catalysts that are more stable or use ligands that protect the metal center from decomposition. 2. Solvent Optimization: Screen a range of solvents to improve the solubility of all reaction components. 3. Base Screening: Experiment with different inorganic or organic bases. The choice of base can be critical for the efficiency of the catalytic cycle.
Inconsistent Results 1. Atmosphere control: The reaction may be sensitive to air or moisture. 2. Reagent purity: Impurities in the starting materials, solvent, or reagents can interfere with the catalytic process.1. Ensure inert atmosphere: Conduct the reaction under a rigorously inert atmosphere (e.g., nitrogen or argon) using properly dried solvents and reagents. 2. Purify reagents: Ensure all starting materials, solvents, and reagents are of high purity.

Experimental Protocols: A General Guideline

While specific protocols will vary depending on the substrate and desired transformation, the following provides a general workflow for optimizing selective C-I activation.

Experimental_Workflow cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Optimization cluster_2 Phase 3: Scale-up & Validation A Select Substrate with C-I and C-Br B Choose Initial Catalyst System (e.g., Pd(PPh3)4 or NiCl2(dppp)) A->B C Select Solvent and Base (e.g., Toluene, K3PO4) B->C D Run Initial Reaction at Moderate Temperature (e.g., 80 °C) C->D E Analyze Results (GC/LC-MS) for Selectivity and Yield D->E F If Low Selectivity: Screen Ligands (Bulky/Electron-Rich) E->F G If Low Yield: Screen Solvents and Bases E->G H Optimize Temperature F->H G->H I Iterate Optimization Steps H->I J Confirm Optimized Conditions I->J K Scale-up Reaction J->K L Isolate and Characterize Product K->L Catalytic_Cycle cluster_substrates Substrates M0 M(0)L_n MA Ar(I)-M(II)(L_n)-X M0->MA Oxidative Addition (Selective for C-I) MB Ar(I)-M(II)(L_n)-Ar' MA->MB Transmetalation MB->M0 Reductive Elimination P Ar-Ar' MB->P ArI Ar-I ArI->M0 ArBr Ar-Br ArBr->M0 ArB Ar'-B(OR)2 ArB->MA

References

optimizing base and solvent for 5-Bromo-3-iodopyrazolo[1,5-a]pyridine couplings

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the functionalization of 5-Bromo-3-iodopyrazolo[1,5-a]pyridine. This guide is designed for researchers, chemists, and drug development professionals who are leveraging this versatile heterocyclic scaffold. Here, we provide in-depth, field-proven insights into optimizing cross-coupling reactions, focusing on the critical challenge of chemoselectivity. Our goal is to move beyond simple protocols and explain the causality behind experimental choices, empowering you to troubleshoot and succeed in your synthetic endeavors.

Core Principles: Mastering Chemoselectivity

The primary challenge in functionalizing this compound is controlling which halogen participates in the reaction. The key to this control lies in the inherent reactivity differences of the carbon-halogen bonds. In palladium-catalyzed cross-coupling reactions, the rate-determining step is often the oxidative addition of the Pd(0) catalyst into the carbon-halogen bond.[1] The bond strength decreases in the order C-Cl > C-Br > C-I. Consequently, the C-I bond is weaker and more readily cleaved, making the C3-iodo position significantly more reactive than the C5-bromo position.

This reactivity differential is the foundation for achieving selective, stepwise functionalization. By carefully selecting the reaction conditions—particularly temperature and catalyst system—one can favor exclusive reaction at the C3-iodo position while leaving the C5-bromo position intact for subsequent transformations.

Catalytic_Cycle cluster_0 General Pd-Catalyzed Cross-Coupling Cycle Pd(0)L2 Active Pd(0) Catalyst OxAdd Oxidative Addition (Rate-Determining Step) Pd(0)L2->OxAdd Ar-X Pd(II)Complex Ar-Pd(II)-X Complex OxAdd->Pd(II)Complex Transmetalation Transmetalation (Suzuki) or Amine Coordination (B-H) Pd(II)Complex->Transmetalation R-M (e.g., R-B(OH)₂) or R₂NH (Buchwald-Hartwig) Intermediate Ar-Pd(II)-R Complex Transmetalation->Intermediate ReductiveElim Reductive Elimination Intermediate->ReductiveElim ReductiveElim->Pd(0)L2 Regeneration Product Ar-R Product ReductiveElim->Product

Caption: General catalytic cycle for palladium-catalyzed cross-coupling reactions.

Frequently Asked Questions (FAQs)

Q1: How can I achieve selective coupling at the C3-Iodo position?

A1: Achieving selectivity is primarily an exercise in controlling reaction conditions to exploit the higher reactivity of the C-I bond.

  • Low Temperature: Start your reactions at a lower temperature (e.g., room temperature to 60 °C). The energy barrier for the oxidative addition into the C-I bond is lower than for the C-Br bond. Lower temperatures provide enough energy to overcome the C-I barrier but not the C-Br barrier.

  • Catalyst Choice: While many standard palladium catalysts like Pd(PPh₃)₄ can work, consider using modern, highly active catalysts with bulky electron-rich phosphine ligands (e.g., Buchwald or Hartwig-type ligands).[2] These can often facilitate the reaction at lower temperatures, further enhancing selectivity.

  • Reaction Time: Monitor your reaction closely (e.g., by TLC or LC-MS). Prolonged reaction times, especially at elevated temperatures, can begin to activate the C-Br bond, leading to di-substituted byproducts.

Q2: What are the best starting conditions for a Suzuki-Miyaura coupling at the C3 position?

A2: The Suzuki-Miyaura reaction is an excellent choice for introducing carbon-carbon bonds. For selective coupling at the C3-iodo position, we recommend a robust set of starting conditions based on protocols successful for similar halogenated pyridine and pyrazolo-pyrimidine systems.[3][4][5]

Recommended Starting Protocol: Suzuki-Miyaura Coupling

  • Setup: To a flame-dried Schlenk flask, add this compound (1.0 equiv.), the desired arylboronic acid (1.1–1.5 equiv.), and the base (2.0–3.0 equiv.).

  • Inert Atmosphere: Seal the flask, and purge with an inert gas (Argon or Nitrogen) for 10-15 minutes.[6]

  • Solvent Addition: Add the degassed solvent mixture via syringe.

  • Catalyst Addition: Under a positive flow of inert gas, add the palladium catalyst.

  • Reaction: Heat the reaction mixture with vigorous stirring. Monitor progress by TLC or LC-MS.

  • Workup: Upon completion, cool the mixture to room temperature. Dilute with an organic solvent like ethyl acetate and wash with water and brine. Dry the organic layer, filter, and concentrate. Purify by column chromatography.[6]

Table 1: Recommended Starting Conditions for Selective C3-Suzuki Coupling

ParameterCondition 1 (Standard)Condition 2 (For Challenging Substrates)Rationale
Catalyst Pd(PPh₃)₄ (3-5 mol%)XPhosPdG2 (2-5 mol%) / XPhos (5-10 mol%)Pd(PPh₃)₄ is a reliable standard.[7] XPhos-based catalysts can prevent debromination and are highly active at lower temperatures.[3][8]
Base K₂CO₃ or Cs₂CO₃ (2.0 equiv.)K₃PO₄ (3.0 equiv.)Carbonates are effective and commonly used. K₃PO₄ is a slightly stronger base that can be effective for less reactive boronic acids.[4]
Solvent 1,4-Dioxane / H₂O (4:1)Ethanol / H₂O (4:1)Dioxane is a standard solvent for Suzuki reactions.[4] Ethanol is a greener alternative and can be very effective, especially under microwave conditions.[3]
Temperature 80-90 °C60-100 °C (or 135 °C Microwave)Start at 80 °C to maintain selectivity. For sluggish reactions, the temperature can be increased cautiously. Microwave heating can significantly shorten reaction times.[3]
Q3: What are the best starting conditions for a Sonogashira coupling at the C3 position?

A3: The Sonogashira coupling is the premier method for installing alkyne moieties. The reaction is typically very efficient at the C-I position. The conditions are generally mild, which is advantageous for maintaining selectivity.[9]

Recommended Starting Protocol: Sonogashira Coupling

  • Setup: To a Schlenk flask, add this compound (1.0 equiv.), the palladium catalyst, and the copper(I) co-catalyst.

  • Inert Atmosphere: Seal and purge the flask with an inert gas.

  • Solvent & Reagents: Add the degassed solvent (e.g., THF or DMF) and the base (e.g., Et₃N or DIPA). Add the terminal alkyne (1.1–1.2 equiv.) via syringe.

  • Reaction: Stir the reaction at room temperature or with gentle heating. Monitor by TLC or LC-MS.

  • Workup: Upon completion, filter the reaction mixture through a pad of celite to remove catalyst residues. Concentrate the filtrate and purify the crude product by column chromatography.

Table 2: Recommended Starting Conditions for Selective C3-Sonogashira Coupling

ParameterRecommended ConditionRationale
Pd Catalyst Pd(PPh₃)₄ (5 mol%) or PdCl₂(PPh₃)₂ (5 mol%)These are the most common and reliable catalysts for Sonogashira couplings.[7][10]
Cu Co-catalyst CuI (5-10 mol%)Copper(I) iodide is essential for the catalytic cycle.[9]
Base/Solvent Et₃N / THFTriethylamine often serves as both the base and a co-solvent. THF is an excellent choice for solubility.[10]
Temperature Room Temperature to 50 °CThe high reactivity of the C-I bond means elevated temperatures are often unnecessary, preserving the C-Br bond.
Q4: How can I introduce a nitrogen-based nucleophile at the C3 position (Buchwald-Hartwig amination)?

A4: The Buchwald-Hartwig amination is a powerful tool for C-N bond formation.[11] Success requires a carefully chosen combination of a palladium precatalyst, a specialized ligand, and a suitable base. The choice of base is particularly critical, as it must be strong enough to deprotonate the amine but not so harsh as to cause degradation.

Recommended Starting Protocol: Buchwald-Hartwig Amination

  • Setup: In a glovebox or under a strong flow of inert gas, add the palladium precatalyst, ligand, and base to a dry Schlenk flask.

  • Add Reagents: Add the this compound (1.0 equiv.) and the amine (1.2 equiv.).

  • Solvent and Reaction: Add the anhydrous, degassed solvent. Seal the flask and heat with stirring. Monitor the reaction by LC-MS.

  • Workup: After cooling, dilute the reaction with a suitable solvent, wash with water, and dry the organic phase. After concentration, purify the product via column chromatography.

Table 3: Recommended Starting Conditions for Selective C3-Buchwald-Hartwig Amination

ParameterRecommended ConditionRationale
Catalyst System [Pd₂(dba)₃] (2 mol%) + BINAP (4 mol%)This is a classic, robust catalyst system for C-N coupling. The bidentate BINAP ligand is effective for coupling with primary amines.[12]
Base NaOtBu or K₂CO₃Sodium tert-butoxide is a strong, non-nucleophilic base ideal for this reaction.[12] For sensitive substrates, a weaker base like K₂CO₃ can be attempted, though it may require higher temperatures.
Solvent Toluene or 1,4-DioxaneThese are standard, non-polar aprotic solvents that perform well in Buchwald-Hartwig reactions.[12][13]
Temperature 80-110 °CC-N couplings often require more thermal energy than C-C couplings. Start at 80 °C and increase if necessary, while monitoring for any reaction at the C5-bromo position.

Troubleshooting Guide

Encountering issues is a normal part of research. This guide provides a logical workflow to diagnose and solve common problems.

Troubleshooting start Low or No Yield? q1 Is the Catalyst Active? start->q1 Yes q2 Are Reagents Pure & Dry? q1->q2 No, catalyst is new sol1 Use a fresh batch of catalyst. Consider a more stable pre-catalyst (e.g., G2/G3 palladacycles). [5] Run a known positive control reaction. q1->sol1 Possibly q3 Are Conditions Optimal? q2->q3 No, reagents are validated sol2 Check purity of starting material. Ensure solvents are anhydrous and degassed. Use fresh, finely powdered base. q2->sol2 Possibly q4 Side Reaction Observed? q3->q4 No, conditions are standard sol3 Screen different bases (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃). Screen solvents (e.g., Dioxane, Toluene, DMF, EtOH/H₂O). Increase temperature incrementally. q3->sol3 Possibly sol4 Debromination/Deiodination: Use bulky phosphine ligands (e.g., XPhos, SPhos). Lower reaction temperature. Ensure inert atmosphere is maintained. [6] q4->sol4 Yes

Caption: A decision tree to troubleshoot low yields in cross-coupling reactions.

Problem: Low or No Yield with Starting Material Recovery
  • Cause - Inactive Catalyst: Palladium catalysts, especially Pd(0) sources like Pd(PPh₃)₄, can degrade upon exposure to air.[6]

    • Solution: Use a fresh bottle of catalyst or a newer generation, air-stable precatalyst (e.g., palladacycles). Always handle catalysts under an inert atmosphere. To confirm catalyst activity, run a parallel reaction with a substrate pair known to work in your lab.[6]

  • Cause - Inefficient Base or Solvent: The base's role is critical, and its effectiveness can be highly dependent on solubility in the chosen solvent.[14][15]

    • Solution: Ensure the base is finely powdered to maximize surface area. If using an inorganic base like K₂CO₃ in an organic solvent, adding a small amount of water can dramatically improve its solubility and efficacy.[6] Consider screening a different base (e.g., switching from K₂CO₃ to K₃PO₄) or a different solvent system (e.g., Dioxane to DMF) to improve solubility of all reaction components.[15][16]

  • Cause - Insufficient Temperature: While selectivity is paramount, the reaction may simply lack the activation energy to proceed.

    • Solution: If the reaction is clean but shows no conversion at a lower temperature (e.g., 60 °C), incrementally increase the temperature by 10-20 °C and monitor closely for both product formation and the appearance of di-substituted byproducts.

Problem: Poor Selectivity (Significant formation of C5-bromo coupled product)
  • Cause - Temperature Too High: This is the most common reason for losing selectivity. The C-Br bond will begin to activate if too much thermal energy is supplied.

    • Solution: Reduce the reaction temperature. If the reaction is too slow at the lower temperature, switch to a more active catalyst system (e.g., one with a bulky, electron-rich ligand like XPhos or SPhos) that can operate efficiently at milder conditions.[3][8]

  • Cause - Prolonged Reaction Time: Even at moderate temperatures, selectivity can erode over very long reaction times.

    • Solution: Monitor the reaction and stop it as soon as the C3-coupled product is maximized. It may be preferable to accept a slightly lower yield of the desired product than to contend with a difficult separation from the di-coupled byproduct.

Problem: Dehalogenation Side Products (e.g., 3-iodo-pyrazolo[1,5-a]pyridine or 5-bromo-pyrazolo[1,5-a]pyridine)
  • Cause - Catalyst-Induced Debromination/Deiodination: This is a known side reaction, particularly in Suzuki couplings. It can be promoted by certain catalyst systems and reaction conditions.[3]

    • Solution: This issue is often mitigated by using bulky, electron-rich phosphine ligands. A switch from a simple PPh₃-based catalyst to a tandem system like XPhosPdG2/XPhos has been shown to effectively suppress debromination in related pyrazolo[1,5-a]pyrimidine systems.[3][8] Reducing the amount of boronic acid to near-stoichiometric amounts (1.05-1.1 equiv.) can also sometimes help.

References

Technical Support Center: Purification of 5-Bromo-3-iodopyrazolo[1,5-a]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for the purification of 5-Bromo-3-iodopyrazolo[1,5-a]pyridine. This resource is designed for researchers, medicinal chemists, and process development professionals who are working with this important heterocyclic building block. The synthesis of halogenated pyrazolopyridines can often result in complex crude mixtures. Achieving high purity is critical for subsequent reactions and biological assays.

This guide provides field-proven insights and step-by-step protocols to troubleshoot common purification challenges, ensuring you can obtain your target compound with the desired purity and yield.

Frequently Asked Questions (FAQs)

This section addresses common preliminary questions regarding the properties and handling of this compound.

Q1: What are the key physical and analytical properties of this compound?

Understanding the fundamental properties of your target molecule is the first step in a successful purification.

PropertyValueSource
CAS Number 1352881-82-3[1]
Molecular Formula C₇H₄BrIN₂[1]
Molecular Weight 322.93 g/mol [1]
Appearance Typically a solid[2]
¹H NMR Protons on the pyridine and pyrazole rings will appear in the aromatic region (typically δ 6.5-9.0 ppm). The exact shifts and coupling constants are highly dependent on the solvent used.[3]
Mass Spec (MS) The isotopic pattern will be characteristic due to the presence of bromine (⁷⁹Br/⁸¹Br ≈ 1:1 ratio) and iodine (¹²⁷I, monoisotopic). The molecular ion peak [M]⁺ should be observable.[4][5]

Q2: What are the most common impurities I should expect in my crude reaction product?

The impurities are almost always a direct consequence of the synthetic route. A common synthesis involves the direct iodination of 5-bromopyrazolo[1,5-a]pyridine.[6] Therefore, you should anticipate:

  • Unreacted Starting Material: 5-bromopyrazolo[1,5-a]pyridine.

  • Reaction Reagents: Residual iodine (I₂) is a frequent and highly colored contaminant.

  • Side-Products: Over-halogenated species, such as di-iodinated products, or isomers formed from undesired reactivity at other positions on the ring system. The formation of such byproducts is a known issue in the halogenation of similar pyridine-based heterocycles.[7]

Q3: Is this compound stable on silica gel?

Generally, pyrazolo[1,5-a]pyridines are stable on standard silica gel. However, prolonged exposure to acidic silica or highly polar solvents can potentially lead to decomposition for some sensitive derivatives. If you observe significant streaking on your TLC plate or recover a low yield of an impure product after column chromatography, consider deactivating the silica gel by pre-treating it with a solvent mixture containing a small amount of a neutralising base, like triethylamine (typically 0.5-1% v/v).

Troubleshooting Guide: From Crude Mixture to Pure Compound

This section provides solutions to specific problems you may encounter during the purification workflow.

Q4: My crude product is a dark brown or purple solid/oil. How do I remove the color?

Cause: This intense color is almost certainly due to the presence of residual elemental iodine (I₂), a common excess reagent in iodination reactions.

Solution: Aqueous Thiosulfate Wash

This is a critical first workup step before attempting any chromatography. The thiosulfate ion reduces elemental iodine to colorless iodide ions (I⁻), which are soluble in the aqueous phase and easily removed.[8][9]

Step-by-Step Protocol:

  • Dissolve your crude reaction mixture in a water-immiscible organic solvent, such as ethyl acetate (EtOAc) or dichloromethane (DCM).

  • Transfer the solution to a separatory funnel.

  • Wash the organic layer with a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃).

  • Shake the funnel gently. The brown/purple color of the organic layer should fade. The aqueous layer may turn yellow or brown as it removes the iodine.

  • Repeat the wash with fresh Na₂S₂O₃ solution until the organic layer is no longer colored.

  • Follow with a wash using saturated aqueous sodium bicarbonate (NaHCO₃) to remove any acidic residues, and then a final wash with brine to reduce the amount of dissolved water in the organic layer.

  • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.[8][10]

This simple wash procedure is highly effective and should always be performed after an iodination reaction to simplify subsequent purification steps.

Q5: My TLC plate shows multiple spots, and the desired product spot is not well-separated from an impurity. What should I do?

Cause: The polarity of your chosen TLC solvent system is not optimal for resolving the components of your mixture. This is a very common issue, especially when trying to separate the desired product from the less-polar starting material or more-polar byproducts.

Solution: Systematic Optimization of the Mobile Phase

The key to a successful column chromatography separation is to first achieve good separation on a TLC plate. The target compound should have an Rf (retention factor) value between 0.2 and 0.4 for optimal column performance.[11]

Troubleshooting Workflow:

  • Identify the Impurity: If possible, use co-spotting to identify which spot corresponds to your starting material.

  • Adjust Polarity:

    • If spots are too high (Rf > 0.5): Your solvent system is too polar. Decrease the proportion of the polar solvent (e.g., reduce ethyl acetate in a hexane/ethyl acetate mixture).

    • If spots are too low (Rf < 0.1): Your solvent system is not polar enough. Increase the proportion of the polar solvent.

  • Change Solvent System: If adjusting polarity is insufficient, switch to a different solvent system with different selectivities.

Common Solvent Systems for Pyridine DerivativesPolarityNotes
Hexane / Ethyl AcetateLow to MediumA good starting point for many heterocycles.[10]
Petroleum Ether / Ethyl AcetateLow to MediumSimilar to Hexane/EtOAc, can sometimes offer different selectivity.[12]
Dichloromethane / MethanolMedium to HighUseful for more polar compounds. Use with caution as DCM can be acidic.
Dichloromethane / Petroleum EtherLowGood for resolving less polar compounds.[11]

Pro-Tip: Running a gradient TLC can help you find a suitable solvent system quickly. Spot your mixture on a TLC plate, then elute it in a chamber with a weak solvent (e.g., 100% hexane). After a few centimeters, add a small amount of a stronger solvent (e.g., 10% EtOAc in hexane) to the chamber and continue the elution. This helps to resolve a wider range of polarities on a single plate.

Q6: I ran a column, but my NMR analysis shows the final product is still contaminated with the starting material (5-bromopyrazolo[1,5-a]pyridine). How can I improve the separation?

Cause: The polarity difference between your product (5-bromo-3-iodo) and the starting material (5-bromo) is small. The iodine atom adds significant molecular weight but may only impart a minor change in polarity. This can lead to co-elution during chromatography if conditions are not optimized.

Solutions:

  • Shallow Gradient Column Chromatography: Instead of running the column with a single isocratic solvent mixture, use a shallow gradient. Start with a less polar mobile phase (e.g., 5% EtOAc in hexane) and very slowly increase the percentage of the more polar solvent (e.g., to 10-15% EtOAc). This technique elongates the separation between closely eluting compounds.

  • Recrystallization: If the product is sufficiently crystalline, recrystallization can be an excellent and scalable purification method. The principle relies on the subtle differences in solubility between your product and the impurity in a chosen solvent system at different temperatures.

Recrystallization Protocol:

  • Select a suitable solvent or solvent pair (e.g., ethanol/water, ethyl acetate/hexane). The ideal solvent should dissolve the crude product when hot but not when cold, while the impurity should remain soluble (or insoluble) at both temperatures.

  • Dissolve the impure solid in the minimum amount of boiling solvent.

  • Allow the solution to cool slowly to room temperature. If crystals do not form, try scratching the inside of the flask with a glass rod or adding a seed crystal.

  • Once crystallization appears complete, cool the flask further in an ice bath to maximize recovery.

  • Collect the crystals by vacuum filtration, wash them with a small amount of the cold recrystallization solvent, and dry them under vacuum.[7]

  • Always check the purity of the recrystallized material and the mother liquor by TLC or HPLC to assess the effectiveness of the process.

Visualization of the Purification Workflow

The following diagram illustrates a logical workflow for purifying the crude product of a this compound synthesis.

Purification_Workflow cluster_start Initial Workup cluster_analysis Purity Assessment cluster_purification Purification Strategy cluster_final Final Product crude Crude Reaction Mixture wash Aqueous Na2S2O3 Wash crude->wash Iodination Reaction analysis Analyze by TLC/¹H NMR wash->analysis decision Impurity Profile? analysis->decision column Flash Column Chromatography (Optimized Solvent System) decision->column Multiple Impurities or Close-running Spots recrystal Recrystallization decision->recrystal Mainly Starting Material & Crystalline Product purity_check Final Purity Check (HPLC, NMR, MS) column->purity_check recrystal->purity_check final_product Pure this compound purity_check->final_product

Caption: Decision workflow for purification of this compound.

Detailed Experimental Protocols

Protocol 1: General Procedure for Flash Column Chromatography

This protocol assumes you have already performed the aqueous workup and have identified a suitable solvent system via TLC (target Rf ≈ 0.3).

  • Prepare the Column: Select a glass column of appropriate size for the amount of crude material (a general rule is a 40:1 to 100:1 ratio of silica gel to crude product by weight). Pack the column with silica gel as a slurry in the initial, least polar eluent.

  • Load the Sample: Pre-adsorb the crude material onto a small amount of silica gel. To do this, dissolve the compound in a minimal amount of a volatile solvent (like DCM or EtOAc), add silica gel (2-3x the mass of your compound), and concentrate fully on a rotary evaporator to get a dry, free-flowing powder. Carefully add this powder to the top of the packed column.

  • Elute the Column: Begin eluting with the initial, low-polarity solvent system. Apply gentle positive pressure to maintain a steady flow rate.

  • Collect Fractions: Collect the eluent in a series of test tubes or flasks. The size of the fractions should be proportional to the column size.

  • Monitor Elution: Spot fractions onto a TLC plate to monitor the separation. Combine the fractions that contain the pure desired product.

  • Concentrate: Remove the solvent from the combined pure fractions under reduced pressure to yield the purified this compound.

Protocol 2: Purity Assessment by Reverse-Phase HPLC

This method provides a quantitative assessment of purity.

  • Column: C18, 5 µm, 4.6 x 250 mm

  • Mobile Phase: Isocratic or gradient elution using Acetonitrile (ACN) and Water (with 0.1% Trifluoroacetic Acid or Formic Acid). A typical starting condition could be 60:40 ACN:Water.[7]

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 245 nm or 254 nm.[7]

  • Injection Volume: 5 µL

  • Procedure:

    • Prepare a stock solution of your purified compound in ACN or a suitable solvent at approximately 1 mg/mL.

    • Inject the sample onto the HPLC system.

    • Integrate the area of all peaks in the resulting chromatogram.

    • Purity is calculated as (Area of Product Peak / Total Area of All Peaks) * 100%.

References

impact of ligand choice on regioselectivity in dihalopyridine reactions

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for navigating the complexities of dihalopyridine functionalization. This guide is designed for researchers, chemists, and drug development professionals who encounter the critical challenge of controlling regioselectivity in cross-coupling reactions. Instead of a generic overview, we will directly address common experimental failures and provide evidence-based solutions in a practical, question-and-answer format.

The Core Challenge: Overcoming Innate Reactivity

Dihalopyridines are foundational building blocks in medicinal chemistry.[1] However, their functionalization is often complicated by the inherent electronic properties of the pyridine ring. The electron-deficient nature of the ring and the activating effect of the nitrogen heteroatom typically favor reactions at positions alpha (C2/C6) or gamma (C4) to the nitrogen.[2] For dihalopyridines like the common 2,4-dichloro- or 2,4-dibromopyridine, oxidative addition in palladium-catalyzed cross-coupling reactions preferentially occurs at the C2 position.[3][4]

This guide will demonstrate how strategic ligand selection can override this innate preference, allowing you to steer the reaction to the desired position with high fidelity.

Troubleshooting & Frequently Asked Questions (FAQs)

Question 1: My Suzuki-Miyaura coupling on 2,4-dichloropyridine yields the C2-arylated product, but my target is the C4 isomer. How can I invert the selectivity?

This is a classic and frequent challenge. The C2 position is electronically activated and less sterically hindered, making it the default site of reaction with many standard palladium catalysts.[3] To achieve C4 selectivity, you must employ a catalytic system that specifically disfavors the C2 position or enhances the reactivity of the C4 position.

Root Cause Analysis & Solutions:

  • Inappropriate Ligand Choice: Standard, smaller phosphine ligands or even some bidentate ligands like dppf will almost exclusively yield the C2 product.[5] The key is to introduce significant steric bulk around the palladium center. This physically obstructs the catalyst's approach to the C2-Cl bond, forcing the oxidative addition to occur at the more accessible C4 position.

  • Solution 1: Employ Sterically Hindered Ligands. The most reliable strategy is to switch to a very bulky ligand.

    • N-Heterocyclic Carbenes (NHCs): Ligands such as IPr (1,3-Bis(2,6-diisopropylphenyl)imidazol-2-ylidene) are exceptionally effective at promoting C4-selective coupling, often achieving selectivities of ~10:1 or greater.[6]

    • Bulky Monophosphines: While sometimes less selective than NHCs, bulky phosphines like QPhos can also favor C4 coupling, though often with more modest selectivity.[5]

  • Solution 2: Use Ligand-Free "Jeffery" Conditions. Remarkably, for Suzuki couplings, removing the phosphine or NHC ligand entirely can dramatically enhance C4 selectivity.[5] Under "Jeffery" conditions (typically involving a phase-transfer catalyst like a tetraalkylammonium salt), C4-selectivity on 2,4-dichloropyridine can exceed 99:1.[3] This method is also notable for enabling the first C5-selective couplings of 2,5-dichloropyridine.[5] The mechanism may involve multinuclear palladium species or nanoparticles.[5]

Data Summary: Ligand Impact on 2,4-Dichloropyridine Suzuki Coupling
Ligand/ConditionPredominant SelectivityTypical C4:C2 RatioNotesReference(s)
dppfC2<1:99Conventional outcome.[5]
PPh₃ (≥3:1 P:Pd)C2~1:10 (for dibromo)Conventional outcome.[3]
QPhosC4Modest (e.g., ~3:1)Early example of inverted selectivity.[5]
IPr (NHC) C4 ~10:1 Highly effective, broad scope. [6]
Jeffery Conditions C4 >99:1 Exquisite selectivity, ligand-free. [3][5]
Question 2: I am attempting a Buchwald-Hartwig amination on 2,4-dichloropyridine and need to substitute at C2, but I am getting a mixture or the C4 product. What should I do?

While Suzuki couplings can be steered to C4 with bulky ligands, achieving a C2-selective amination requires a different ligand strategy. Here, the goal is to facilitate the "innate" reactivity at the C2 position while preventing reaction at C4.

Root Cause Analysis & Solutions:

  • Ligand Sterics and Geometry: The steric hindrance that promotes C4-selectivity in Suzuki reactions can be detrimental here. For C2-amination, specific bidentate phosphine ligands with well-defined bite angles are often optimal. These ligands stabilize the palladium center and facilitate the catalytic cycle without sterically blocking the C2 position.

  • Solution: Employ Specific Bidentate Phosphine Ligands.

    • Xantphos: This ligand is highly effective for promoting C2-selective amination on dihalopyridines.[2][7] Its wide, flexible bite angle is believed to stabilize the active catalytic species and promote the desired C-N bond formation.[8]

    • dppf: 1,1'-Bis(diphenylphosphino)ferrocene is another excellent choice and has been shown to produce >99:1 selectivity for C2 amidation.[9]

    • Josiphos: For certain amine classes, Josiphos ligands have also proven successful in directing amination to the C2 position.[9][10]

cluster_problem Problem: Poor Regioselectivity in Dihalopyridine Amination cluster_cause Root Cause Analysis cluster_solution Solution Pathway problem Mixture of C2/C4 isomers or dominant C4-amination cause Ligand choice does not adequately promote C2 oxidative addition or suppress C4 reactivity. problem->cause leads to solution Implement a C2-Directing Ligand System cause->solution requires ligand1 Xantphos solution->ligand1 Primary Choice ligand2 dppf solution->ligand2 Alternative ligand3 Josiphos solution->ligand3 Alternative cluster_pathways Oxidative Addition Pathways pd0 Pd(0)L substrate 2,4-Dichloropyridine ts_c2 TS C2 substrate->ts_c2 Path A (Favored by small L) ts_c4 TS C4 substrate->ts_c4 Path B (Favored by bulky L) prod_c2 C2-Insertion Product ts_c2->prod_c2 Lower E‡ prod_c4 C4-Insertion Product ts_c4->prod_c4 Lower E‡ note Bulky Ligand (L) sterically hinders approach to C2, raising the energy of TS C2 and favoring Path B.

References

Technical Support Center: Sequential Functionalization of 5-Bromo-3-iodopyrazolo[1,5-a]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist Last Updated: January 6, 2026

Welcome to the technical support guide for the sequential functionalization of 5-Bromo-3-iodopyrazolo[1,5-a]pyridine. This scaffold is a valuable building block in medicinal chemistry and drug discovery, particularly for kinase inhibitors and other biologically active molecules.[1][2] However, its dihalogenated nature presents unique challenges in achieving selective, high-yield transformations.

This guide is structured to provide direct, actionable advice for researchers encountering these challenges. It combines frequently asked questions for foundational knowledge with in-depth troubleshooting guides for specific experimental failures.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common queries regarding the foundational principles of working with this compound.

Q1: Which halogen is more reactive, and why does it matter for sequential functionalization?

A1: The C-I bond at the 3-position is significantly more reactive than the C-Br bond at the 5-position in palladium-catalyzed cross-coupling reactions. This difference in reactivity is the cornerstone of a successful sequential functionalization strategy. The reactivity trend (I > Br > Cl) is due to two main factors:

  • Bond Dissociation Energy (BDE): The C-I bond is weaker than the C-Br bond, making it easier to break during the oxidative addition step of the catalytic cycle.

  • Palladium Affinity: Palladium(0) catalysts have a higher affinity for iodine, facilitating a faster rate of oxidative addition at the C-3 iodo-substituted position.[3]

This inherent reactivity difference allows for the selective functionalization of the C-3 position under milder conditions, leaving the C-5 bromine intact for a subsequent, typically more forcing, reaction.

Q2: What is the general workflow for sequentially functionalizing this molecule?

A2: The most logical and validated approach is a two-step sequence that leverages the differential reactivity of the halogens. The workflow involves an initial palladium-catalyzed cross-coupling at the C-3 position, followed by purification of the mono-functionalized intermediate, and a second cross-coupling at the C-5 position.

G start Start: this compound step1 Step 1: Selective Cross-Coupling (e.g., Suzuki, Sonogashira) @ C-3 (Iodo) start->step1 Mild Pd Catalyst, Low Temp intermediate Isolate & Purify: 5-Bromo-3-(R1)-pyrazolo[1,5-a]pyridine step1->intermediate step2 Step 2: Cross-Coupling (e.g., Buchwald-Hartwig, Suzuki) @ C-5 (Bromo) intermediate->step2 More Forcing Conditions (Higher Temp, Stronger Base/Ligand) product Final Product: 5-(R2)-3-(R1)-pyrazolo[1,5-a]pyridine step2->product

Caption: General workflow for sequential functionalization.

Q3: Which cross-coupling reactions are most suitable for this scaffold?

A3: Palladium-catalyzed reactions are the methods of choice.

  • For the C-3 position (Iodo): Suzuki-Miyaura and Sonogashira couplings are highly effective.[4][5][6] They can be performed under mild conditions that ensure selectivity for the more reactive C-I bond.

  • For the C-5 position (Bromo): While Suzuki and Sonogashira reactions are still viable, they often require more forcing conditions. The Buchwald-Hartwig amination is particularly well-suited for introducing nitrogen-based functional groups at the less reactive C-5 bromo position after the C-3 site has been modified.[7][8]

Section 2: Troubleshooting Guide

This guide addresses specific problems you may encounter during your experiments.

Problem 1: Poor Selectivity in the First Coupling Step (Mixture of C-3, C-5, and Di-substituted Products)

Q: I'm trying to perform a Suzuki coupling on the C-3 iodo position, but I'm getting a mixture of products, including reaction at the C-5 bromine and di-substitution. What's going wrong?

A: This is a classic case of reaction conditions being too harsh, overriding the inherent kinetic preference for the C-I bond. The energy input is sufficient to also activate the more stable C-Br bond.

Troubleshooting Workflow:

G cluster_0 Diagnosis & Solution symptom Symptom: Mixture of Products (C-3, C-5, Di-substituted) cause1 Possible Cause 1: Temperature Too High symptom->cause1 cause2 Possible Cause 2: Incorrect Catalyst/Ligand System symptom->cause2 cause3 Possible Cause 3: Base is Too Strong/Reactive symptom->cause3 solution1 Action: Reduce temperature. Start at RT and slowly warm to 40-50°C. cause1->solution1 solution2 Action: Use a less active catalyst system. Try Pd(PPh₃)₄ or a Pd(OAc)₂/SPhos combination. cause2->solution2 solution3 Action: Switch to a milder base. Replace Cs₂CO₃ or K₃PO₄ with NaHCO₃ or K₂CO₃. cause3->solution3

Caption: Troubleshooting workflow for poor selectivity.

Detailed Explanation:

  • Temperature Control: The energy difference for oxidative addition at C-I vs. C-Br is not infinite. High temperatures (e.g., >80 °C) can provide enough energy to overcome this barrier, leading to a loss of selectivity.

  • Catalyst Choice: Highly active catalyst systems, especially those with very electron-rich, bulky phosphine ligands designed for activating aryl chlorides, may be too reactive for this substrate and can activate the C-Br bond. Start with a classic, less aggressive catalyst like Pd(PPh₃)₄.

  • Base Selection: Strong bases can sometimes influence the catalyst's activity or promote side reactions. Using a milder inorganic base is often sufficient for the highly reactive C-3 iodo position.[9]

Problem 2: Hydrodehalogenation (Loss of Br or I)

Q: My mass spectrometry results show a significant amount of product where the bromine or iodine has been replaced by hydrogen. Why is this happening?

A: This side reaction, known as hydrodehalogenation, is a known issue in palladium-catalyzed couplings, especially with heteroaromatic substrates.[4]

Common Causes & Solutions:

CauseExplanationRecommended Solution
Protic Impurities Water, alcohols, or even trace moisture in your amine base can serve as a proton source to quench the organopalladium intermediate after oxidative addition.Ensure all reagents and solvents are rigorously dried. Use freshly opened, anhydrous solvents.
Base-Promoted Decomposition Some bases, particularly strong ones like NaOtBu when heated, can generate hydride species that lead to reduction.Switch to an inorganic base like K₂CO₃ or Cs₂CO₃. If a strong base is needed, use it at the lowest effective temperature.
Catalyst System Certain ligand/palladium combinations are more prone to β-hydride elimination or other pathways that result in hydrodehalogenation.Screen different phosphine ligands. Sometimes, switching from a monodentate to a bidentate ligand (or vice-versa) can solve the problem. For Suzuki couplings that are prone to this, using a catalyst like XPhosPdG2 with additional XPhos ligand can sometimes suppress the side reaction.[4]
Problem 3: Failure of the Second Coupling at the C-5 Bromo Position

Q: I successfully functionalized the C-3 position, but now I'm getting no reaction at the C-5 bromine in my second Suzuki coupling. What should I do?

A: The C-5 bromine is significantly less reactive than the C-3 iodine. Furthermore, the newly introduced group at C-3 can electronically or sterically hinder the reaction at C-5. You need to employ more forcing conditions.

Recommended Actions:

  • Increase Temperature: Reactions at the C-5 bromo position often require higher temperatures, typically in the 80-120 °C range.

  • Use a More Active Catalyst System: This is where more advanced catalyst systems shine. Consider using a palladium precatalyst with a bulky, electron-rich biarylphosphine ligand such as SPhos, XPhos, or RuPhos. These are designed to activate less reactive C-Br bonds.

  • Employ a Stronger Base: A stronger base like K₃PO₄ or Cs₂CO₃ is often necessary to facilitate the transmetalation step with the less reactive C-Br bond.

  • Switch Reaction Type: If a C-C coupling like Suzuki continues to fail, consider a different transformation. The Buchwald-Hartwig amination is often more successful at less reactive positions and is an excellent choice for installing amines or amides.[10][11]

Section 3: Key Experimental Protocols

These protocols provide a validated starting point for your experiments. Always perform reactions under an inert atmosphere (Nitrogen or Argon) unless otherwise noted.

Protocol 1: Selective Suzuki-Miyaura Coupling at the C-3 Position

This protocol is optimized for selectivity towards the C-3 iodo position.

Step-by-Step Methodology:

  • To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 eq), the desired arylboronic acid (1.2 eq), and potassium carbonate (K₂CO₃, 2.5 eq).

  • Add the palladium catalyst, Pd(PPh₃)₄ (0.05 eq).

  • Add a degassed solvent mixture of 1,4-dioxane and water (4:1 v/v). The reaction concentration should be approximately 0.1 M.

  • Stir the reaction mixture at 60 °C and monitor by TLC or LC-MS. The reaction is typically complete within 4-8 hours.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water, then brine. Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the 5-Bromo-3-aryl-pyrazolo[1,5-a]pyridine intermediate.

Protocol 2: Selective Sonogashira Coupling at the C-3 Position

This protocol uses copper(I) iodide as a co-catalyst for the alkynylation of the C-3 position.[5][12]

Step-by-Step Methodology:

  • To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 eq), PdCl₂(PPh₃)₂ (0.03 eq), and copper(I) iodide (CuI, 0.06 eq).

  • Evacuate and backfill the flask with inert gas three times.

  • Add degassed triethylamine (TEA) as both the base and solvent.

  • Add the terminal alkyne (1.5 eq) dropwise via syringe.

  • Stir the reaction at room temperature. Monitor progress by TLC or LC-MS. The reaction is often complete in 2-6 hours.

  • Once the starting material is consumed, concentrate the reaction mixture under reduced pressure.

  • Redissolve the residue in dichloromethane (DCM) or ethyl acetate and filter through a pad of Celite to remove catalyst residues.

  • Wash the filtrate with water and brine, dry over Na₂SO₄, and concentrate.

  • Purify by column chromatography to yield the 5-Bromo-3-alkynyl-pyrazolo[1,5-a]pyridine.

Protocol 3: Buchwald-Hartwig Amination at the C-5 Position

This protocol is designed for the second step, coupling a primary or secondary amine to the C-5 bromo position of your intermediate.[7][13]

Step-by-Step Methodology:

  • To an oven-dried Schlenk tube, add the 5-Bromo-3-(R1)-pyrazolo[1,5-a]pyridine intermediate (1.0 eq), the amine (1.2 eq), and sodium tert-butoxide (NaOtBu, 1.4 eq).

  • Add the palladium precatalyst (e.g., Pd₂(dba)₃, 0.02 eq) and the ligand (e.g., XPhos, 0.08 eq).

  • Evacuate and backfill the tube with inert gas three times.

  • Add anhydrous, degassed toluene or dioxane as the solvent.

  • Seal the tube and heat the reaction mixture to 100-110 °C with vigorous stirring.

  • Monitor the reaction by LC-MS. Reactions can take 12-24 hours.

  • After cooling to room temperature, dilute the mixture with ethyl acetate and filter through Celite.

  • Wash the filtrate with water and brine, dry over Na₂SO₄, and concentrate.

  • Purify the final product by column chromatography.

References

Validation & Comparative

A Comparative Guide to the Structural Confirmation of 5-Bromo-3-iodopyrazolo[1,5-a]pyridine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The unambiguous structural confirmation of novel chemical entities is a cornerstone of modern drug discovery and development. For heterocyclic compounds such as 5-Bromo-3-iodopyrazolo[1,5-a]pyridine derivatives, which are of significant interest in medicinal chemistry due to their structural similarity to purines, a multi-pronged analytical approach is not just recommended, but essential.[1][2] This guide provides an in-depth comparison of the primary analytical techniques employed for the structural elucidation of this class of compounds, offering insights into the causality behind experimental choices and presenting supporting data from related structures.

The Imperative of Orthogonal Analytical Techniques

No single analytical technique is infallible. Each method interrogates a different aspect of a molecule's physical and chemical properties. By employing a suite of orthogonal techniques—those that measure different and independent properties—we can build a self-validating system for structural confirmation. For a molecule like this compound, with its specific substitution pattern and potential for isomerism, a combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and single-crystal X-ray crystallography provides the highest level of confidence in the assigned structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Molecular Skeleton

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, we can piece together the connectivity and chemical environment of the atoms within the molecule.

Causality Behind Experimental Choices in NMR

The choice of NMR experiments is dictated by the need to answer specific structural questions. A standard suite of experiments for a novel pyrazolo[1,5-a]pyridine derivative would include:

  • ¹H NMR: To identify the number of different proton environments, their relative ratios (through integration), and their proximity to neighboring protons (through spin-spin coupling).

  • ¹³C NMR: To determine the number of unique carbon environments. Proton-decoupled ¹³C NMR is standard to simplify the spectrum and enhance signal-to-noise.[3]

  • 2D NMR (COSY, HSQC, HMBC): These experiments are crucial for establishing connectivity.

    • COSY (Correlation Spectroscopy) reveals proton-proton coupling networks, helping to trace out spin systems within the molecule.

    • HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms.

    • HMBC (Heteronuclear Multiple Bond Correlation) shows correlations between protons and carbons over two to three bonds, which is vital for connecting different spin systems and identifying quaternary carbons.

Predicted ¹H and ¹³C NMR Data for this compound

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for this compound

PositionPredicted ¹H Chemical Shift (ppm) and MultiplicityPredicted ¹³C Chemical Shift (ppm)Rationale for Prediction
H-2~8.2-8.5 (s)~145-150The proton at C-2 is typically a singlet and appears at a downfield chemical shift due to the influence of the adjacent nitrogen atom.
C-3-~75-85The direct attachment of the highly electronegative iodine atom will cause a significant upfield shift for C-3 compared to an unsubstituted carbon.
H-4~7.0-7.3 (d)~115-120This proton will be a doublet due to coupling with H-6.
C-5-~110-115The bromine atom will induce a moderate downfield shift compared to an unsubstituted carbon.
H-6~6.8-7.1 (t)~110-115This proton will appear as a triplet due to coupling with H-4 and H-7.
H-7~8.0-8.3 (d)~125-130The deshielding effect of the adjacent nitrogen atom will cause this proton to appear at a downfield chemical shift.
C-7a-~140-145Bridgehead carbon adjacent to a nitrogen atom.
C-8a-~140-145Bridgehead carbon adjacent to a nitrogen atom.

Note: Predicted values are based on published data for substituted pyrazolo[1,5-a]pyrimidines and pyrazolo[1,5-a]pyridines. Actual values may vary.[6][7]

Experimental Protocol: NMR Sample Preparation
  • Solvent Selection: Choose a deuterated solvent in which the compound is highly soluble. Common choices include chloroform-d (CDCl₃) and dimethyl sulfoxide-d₆ (DMSO-d₆). The choice of solvent can affect chemical shifts.[3]

  • Concentration: For ¹H NMR, dissolve 5-10 mg of the compound in 0.6-0.7 mL of the deuterated solvent. For ¹³C NMR, a more concentrated sample (20-50 mg) is preferable to obtain a good signal-to-noise ratio in a reasonable time.[3]

  • Internal Standard: Tetramethylsilane (TMS) is commonly used as an internal standard for chemical shift referencing (0 ppm).

Mass Spectrometry (MS): Confirming Molecular Weight and Elemental Composition

Mass spectrometry provides a direct measurement of the mass-to-charge ratio (m/z) of ionized molecules. For structural confirmation, high-resolution mass spectrometry (HRMS) is indispensable as it can determine the elemental composition of the parent ion and its fragments with high accuracy.

Causality Behind Experimental Choices in MS
  • Ionization Technique: Electrospray ionization (ESI) is a soft ionization technique suitable for polar molecules like pyrazolo[1,5-a]pyridine derivatives, often yielding the protonated molecule [M+H]⁺.

  • Mass Analyzer: Time-of-flight (TOF) or Orbitrap mass analyzers are commonly used for HRMS due to their high resolving power and mass accuracy.

  • Isotopic Pattern Analysis: The presence of bromine and iodine atoms in this compound will result in a characteristic isotopic pattern for the molecular ion peak. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio.[8] Iodine is monoisotopic (¹²⁷I). Therefore, the molecular ion region will show two peaks of nearly equal intensity separated by two m/z units, which is a clear indicator of the presence of one bromine atom.[8]

Predicted HRMS Data for this compound

Table 2: Predicted High-Resolution Mass Spectrometry Data

IonCalculated Exact Mass (m/z)Elemental Composition
[M(⁷⁹Br)]⁺322.8555C₇H₄⁷⁹BrIN₂
[M(⁸¹Br)]⁺324.8535C₇H₄⁸¹BrIN₂
[M(⁷⁹Br)+H]⁺323.8628C₇H₅⁷⁹BrIN₂
[M(⁸¹Br)+H]⁺325.8607C₇H₅⁸¹BrIN₂

Note: The observation of this isotopic pattern with the correct accurate mass provides strong evidence for the proposed elemental formula.

Experimental Protocol: HRMS Sample Preparation
  • Solvent System: Prepare a dilute solution of the sample (typically 1-10 µg/mL) in a solvent compatible with ESI, such as methanol or acetonitrile, often with a small amount of formic acid to promote protonation.

  • Infusion: The sample solution is typically introduced into the mass spectrometer via direct infusion or through a liquid chromatography system.

X-ray Crystallography: The Definitive Structure

Single-crystal X-ray crystallography provides an unambiguous, three-dimensional model of the molecule's structure in the solid state. It is considered the "gold standard" for structural confirmation.

Causality Behind Experimental Choices in X-ray Crystallography

The primary challenge in X-ray crystallography is obtaining a single crystal of sufficient size and quality. The choice of crystallization solvent and technique is therefore critical and often requires screening of various conditions.

Expected Insights from X-ray Crystallography
  • Unambiguous Connectivity: Confirms the bonding arrangement of all atoms.

  • Stereochemistry: Determines the absolute configuration in chiral molecules.

  • Bond Lengths and Angles: Provides precise geometric parameters of the molecule.

  • Intermolecular Interactions: Reveals how molecules pack in the crystal lattice, which can be important for understanding physical properties.

Several pyrazolo[1,5-a]pyridine and related pyrazolo[1,5-a]pyrimidine derivatives have been successfully characterized by X-ray crystallography, confirming their planar heterocyclic structures.[1][4][9]

Experimental Protocol: Crystal Growth
  • Solvent Selection: Screen a range of solvents with varying polarities in which the compound has moderate solubility.

  • Crystallization Techniques:

    • Slow Evaporation: Dissolve the compound in a suitable solvent and allow the solvent to evaporate slowly over several days.

    • Vapor Diffusion: Dissolve the compound in a good solvent and place it in a sealed container with a vial of a poor solvent (an "anti-solvent"). The slow diffusion of the anti-solvent vapor into the solution can induce crystallization.

    • Cooling: Slowly cool a saturated solution of the compound.

Workflow for Structural Confirmation

The logical flow for confirming the structure of a novel this compound derivative integrates these techniques in a stepwise manner.

Caption: Integrated workflow for the structural confirmation of novel compounds.

Comparative Summary

Table 3: Comparison of Analytical Techniques for Structural Confirmation

TechniqueInformation ProvidedAdvantagesLimitations
NMR Spectroscopy Atomic connectivity, chemical environment, relative stereochemistry in solution.Non-destructive, provides detailed structural information.Requires relatively large sample amounts, may not be suitable for insoluble compounds.
Mass Spectrometry Molecular weight, elemental composition, fragmentation patterns.High sensitivity, requires very small sample amounts.Does not provide information on connectivity or stereochemistry.
X-ray Crystallography Unambiguous 3D structure, absolute stereochemistry, bond lengths and angles in the solid state.Provides definitive structural proof.Requires a suitable single crystal, which can be difficult to obtain. The solid-state structure may not be identical to the solution-state conformation.

Conclusion

The structural confirmation of this compound derivatives necessitates a synergistic approach. While NMR spectroscopy provides the foundational map of the molecular structure and HRMS validates the elemental formula, single-crystal X-ray crystallography offers the ultimate, unambiguous proof. By judiciously applying these complementary techniques, researchers can ensure the scientific integrity of their findings and build a solid foundation for further drug development efforts.

References

A Researcher's Guide to Interpreting NMR Data of Substituted Pyrazolo[1,5-a]pyridines

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The pyrazolo[1,5-a]pyridine scaffold is a privileged heterocyclic motif frequently encountered in medicinal chemistry and materials science. Its unique electronic properties and structural rigidity make it an attractive core for the development of novel therapeutic agents and functional materials. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation and characterization of these compounds. This guide provides a comprehensive overview of the interpretation of ¹H and ¹³C NMR data for substituted pyrazolo[1,5-a]pyridines, offering insights into the influence of substituents on spectral features and practical guidance on data acquisition and analysis.

The Pyrazolo[1,5-a]pyridine Core: A Foundation for Interpretation

Understanding the fundamental NMR spectral characteristics of the parent pyrazolo[1,5-a]pyridine is paramount. The fused ring system consists of a pyrazole ring and a pyridine ring, resulting in a unique electronic distribution that dictates the chemical shifts and coupling constants of its protons and carbons.

Deciphering the Proton Landscape: ¹H NMR Spectroscopy

The ¹H NMR spectrum of a substituted pyrazolo[1,5-a]pyridine provides a wealth of information regarding the substitution pattern and electronic environment of the molecule. The chemical shifts of the protons are influenced by a combination of factors, including the inherent aromaticity of the ring system, the electronegativity of the nitrogen atoms, and the electronic effects of the substituents.

A typical ¹H NMR spectrum of an unsubstituted pyrazolo[1,5-a]pyridine will exhibit distinct signals for each of the six protons. The protons on the pyridine ring (H4, H5, H6, and H7) generally resonate at a lower field (higher ppm) compared to those on the pyrazole ring (H2 and H3) due to the deshielding effect of the pyridine nitrogen.

The Influence of Substituents on ¹H Chemical Shifts

The introduction of substituents onto the pyrazolo[1,5-a]pyridine core can significantly alter the chemical shifts of the ring protons. This effect is primarily governed by the electronic nature of the substituent (electron-donating or electron-withdrawing) and its position on the ring.

  • Electron-Donating Groups (EDGs): Substituents such as alkyl, alkoxy, and amino groups donate electron density to the aromatic system. This increased electron density leads to greater shielding of the nearby protons, resulting in an upfield shift (lower ppm) of their signals. The effect is most pronounced for protons ortho and para to the substituent.

  • Electron-Withdrawing Groups (EWGs): Conversely, groups like nitro, cyano, and carbonyl withdraw electron density from the ring. This deshields the ring protons, causing a downfield shift (higher ppm) in their resonance frequencies. The magnitude of this shift is again most significant for the ortho and para protons.

Table 1: Representative ¹H NMR Chemical Shifts (δ, ppm) for Substituted Pyrazolo[1,5-a]pyridines in CDCl₃

PositionUnsubstituted2-Phenyl3-COOEt7-Methyl
H2 ~7.9-~8.2~7.8
H3 ~6.5~6.7-~6.4
H4 ~7.5~7.6~7.7~7.3
H5 ~6.8~6.9~7.0~6.6
H6 ~7.2~7.3~7.4~7.0
H7 ~8.4~8.5~8.6-

Note: These are approximate values and can vary depending on the solvent and other substituents present.

Spin-Spin Coupling: Unraveling Connectivity

The splitting patterns observed in a ¹H NMR spectrum, arising from spin-spin coupling, provide crucial information about the connectivity of the protons. The magnitude of the coupling constant (J, measured in Hertz) is dependent on the number of bonds separating the coupled nuclei and their dihedral angle.

In the pyrazolo[1,5-a]pyridine system, typical coupling constants are observed between adjacent protons on the same ring. For instance, ortho-coupling (³JHH) in the pyridine ring is typically in the range of 6-9 Hz, while meta-coupling (⁴JHH) is smaller, around 1-3 Hz. Long-range couplings between protons on different rings can also be observed, providing further structural insights.

Probing the Carbon Skeleton: ¹³C NMR Spectroscopy

The ¹³C NMR spectrum complements the ¹H NMR data by providing a detailed picture of the carbon framework. Each unique carbon atom in the molecule gives rise to a distinct signal, and its chemical shift is highly sensitive to its local electronic environment.

Similar to ¹H NMR, the chemical shifts of the carbon atoms in pyrazolo[1,5-a]pyridines are influenced by the aromaticity of the rings and the presence of substituents. The carbons of the pyridine ring generally appear at a lower field than those of the pyrazole ring. Quaternary carbons, those with no attached protons, are typically observed as weaker signals.

Substituent Effects on ¹³C Chemical Shifts

The electronic effects of substituents on ¹³C chemical shifts are more pronounced and can be transmitted over a greater distance compared to their effects on proton shifts.

  • Electron-Donating Groups (EDGs): EDGs cause an upfield shift (lower ppm) of the carbon signals, particularly for the ipso-carbon (the carbon directly attached to the substituent) and the carbons at the ortho and para positions.

  • Electron-Withdrawing Groups (EWGs): EWGs lead to a downfield shift (higher ppm) of the carbon resonances, with the most significant effect observed at the ipso, ortho, and para positions.

Table 2: Representative ¹³C NMR Chemical Shifts (δ, ppm) for Substituted Pyrazolo[1,5-a]pyridines in CDCl₃

PositionUnsubstituted2-Phenyl3-COOEt7-Methyl
C2 ~140~150~142~140
C3 ~100~102~105~99
C3a ~148~149~147~148
C4 ~120~121~122~119
C5 ~112~113~114~111
C6 ~128~129~130~127
C7 ~145~146~147~155

Note: These are approximate values and can vary depending on the solvent and other substituents present.

Advanced 2D NMR Techniques for Unambiguous Assignments

While 1D NMR spectra provide a significant amount of information, complex substitution patterns can lead to overlapping signals and ambiguous assignments. In such cases, two-dimensional (2D) NMR experiments are invaluable for definitively establishing the molecular structure.

COSY (Correlation Spectroscopy): Mapping ¹H-¹H Couplings

The COSY experiment reveals which protons are spin-coupled to each other. Cross-peaks in the 2D spectrum connect the signals of coupled protons, allowing for the tracing of proton networks within the molecule. This is particularly useful for identifying adjacent protons on the aromatic rings.

HSQC (Heteronuclear Single Quantum Coherence): Connecting Protons to Carbons

The HSQC experiment correlates the signals of protons with the carbons to which they are directly attached (one-bond ¹H-¹³C correlation). This is a powerful tool for assigning the signals of protonated carbons in the ¹³C NMR spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): Probing Long-Range ¹H-¹³C Connectivity

The HMBC experiment provides information about longer-range couplings between protons and carbons, typically over two or three bonds. This is crucial for identifying quaternary carbons and for piecing together different fragments of the molecule. For instance, a correlation between a proton and a carbon three bonds away can confirm the connectivity across a substituent.

NOESY (Nuclear Overhauser Effect Spectroscopy) and ROESY (Rotating-frame Overhauser Effect Spectroscopy): Through-Space Correlations

NOESY and ROESY experiments detect through-space interactions between protons that are in close proximity, regardless of whether they are connected through bonds. These experiments are essential for determining the stereochemistry and conformation of molecules. For example, a NOESY cross-peak between a substituent proton and a ring proton can confirm their spatial relationship.

Experimental Protocols

Standard NMR Sample Preparation
  • Sample Weighing: Accurately weigh 5-10 mg of the purified substituted pyrazolo[1,5-a]pyridine for ¹H NMR and 20-30 mg for ¹³C and 2D NMR experiments.

  • Solvent Selection: Choose a suitable deuterated solvent in which the compound is fully soluble. Common choices include chloroform-d (CDCl₃), dimethyl sulfoxide-d₆ (DMSO-d₆), and methanol-d₄ (CD₃OD).

  • Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the deuterated solvent in a clean, dry vial. Gentle warming or sonication can be used to aid dissolution.

  • Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution to a clean, high-quality 5 mm NMR tube. Avoid introducing any solid particles.

  • Capping: Securely cap the NMR tube to prevent solvent evaporation.

General 1D NMR Data Acquisition
  • Instrument Setup: Insert the sample into the NMR spectrometer and lock onto the deuterium signal of the solvent.

  • Shimming: Optimize the magnetic field homogeneity (shimming) to obtain sharp, symmetrical peaks.

  • ¹H NMR Acquisition:

    • Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-12 ppm).

    • Use a standard 90° pulse sequence.

    • Acquire a sufficient number of scans to achieve a good signal-to-noise ratio (typically 8-16 scans).

  • ¹³C NMR Acquisition:

    • Set the spectral width to encompass the expected carbon chemical shift range (e.g., 0-160 ppm).

    • Use a proton-decoupled pulse sequence to simplify the spectrum and enhance sensitivity.

    • Acquire a larger number of scans (e.g., 1024 or more) due to the lower natural abundance of ¹³C.

  • Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired free induction decay (FID) to obtain the final spectrum. Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS).

Visualizing Structural Relationships

The following diagrams illustrate key structural features and NMR correlation concepts for substituted pyrazolo[1,5-a]pyridines.

Caption: Numbering of the pyrazolo[1,5-a]pyridine core.

G cluster_0 NMR Data Interpretation Workflow A 1D ¹H NMR C COSY A->C ¹H-¹H Connectivity D HSQC A->D ¹H Assignment G Structure Elucidation A->G B 1D ¹³C NMR B->D ¹³C Assignment B->G E HMBC C->E Confirm Connectivity D->E Confirm Assignments E->G Build Skeleton F NOESY/ROESY F->G Stereochemistry/ Conformation

Caption: Workflow for structure elucidation using 2D NMR.

Conclusion

The interpretation of NMR data for substituted pyrazolo[1,5-a]pyridines is a systematic process that combines the analysis of 1D and 2D spectra with a fundamental understanding of the electronic effects of substituents. By carefully examining chemical shifts, coupling constants, and through-bond and through-space correlations, researchers can confidently determine the structure of these important heterocyclic compounds. This guide serves as a valuable resource for scientists and professionals in the field, providing the necessary tools and insights for accurate and efficient NMR-based structural characterization.

Introduction: The Strategic Role of Halogenation in Pyrazolo[1,5-a]pyridine Scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the X-ray Crystallography of 5-Bromo-3-iodopyrazolo[1,5-a]pyridine and its Analogs

The pyrazolo[1,5-a]pyridine core is a privileged heterocyclic system in medicinal chemistry and materials science, forming the foundation for numerous compounds with therapeutic potential, including roles as protein kinase inhibitors.[1] The strategic introduction of halogen atoms, such as bromine and iodine, onto this scaffold is a powerful tool for modulating molecular properties. Beyond simple steric and electronic effects, heavy halogens introduce the possibility of forming specific and directional non-covalent interactions known as halogen bonds.[2]

This guide focuses on this compound, a molecule designed to leverage these interactions. Understanding its three-dimensional structure through X-ray crystallography is paramount for rational drug design and crystal engineering.[3] We will explore the crystallographic characteristics of this system, compare it with related pyrazolo[1,5-a]pyridine derivatives, and provide the detailed experimental methodologies required to achieve these insights. The central thesis is that the interplay of bromine and iodine substituents provides a unique opportunity to control solid-state packing through a hierarchy of halogen bonds, influencing solubility, stability, and biological activity.

The Power of Halogen Bonding in Crystal Engineering

Before delving into the specific crystallographic data, it is crucial to understand the primary non-covalent force at play: the halogen bond. A halogen bond (R–X···Y) is a highly directional, attractive interaction between an electrophilic region on a halogen atom (X) and a nucleophilic species (Y), such as a nitrogen atom or another halogen.

The strength and directionality of these bonds make them exceptional tools for crystal engineering.[4] In the case of this compound, the presence of both a bromine and an iodine atom, along with nitrogen atoms in the heterocyclic core, creates a rich landscape of potential intermolecular interactions that can dictate the crystal packing. These include:

  • I···N and Br···N bonds: Strong, highly directional interactions where the pyrazole or pyridine nitrogen acts as the halogen bond acceptor.

  • I···Br, I···I, and Br···Br bonds: These halogen-halogen interactions are categorized into two main types based on their geometry.[2][5]

    • Type I: Symmetrical contacts where the two C–X···X angles are equal.

    • Type II: More 'bent' contacts where one C–X···X angle is near 180° and the other is near 90°, representing a true halogen bond.

The ability to predict and control these interactions is a primary goal for designing co-crystals and tuning the physicochemical properties of active pharmaceutical ingredients.[6]

G cluster_0 This compound Unit cluster_1 Interaction Types mol1 Molecule A mol2 Molecule B mol1->mol2 I···Br (Type II) N Nitrogen Acceptor mol1->N I···N / Br···N mol2->mol2 I···I / Br···Br (Type I/II)

Caption: Potential halogen bonding motifs in the crystal lattice.

Comparative Crystallographic Analysis

While a public crystal structure for this compound is not available as of this guide's publication, we can project its likely crystallographic parameters and compare them to known, structurally related pyrazolo[1,5-a]pyridine derivatives. This comparative approach is essential for understanding how different substitution patterns influence crystal packing.

ParameterThis compound (Projected)2-phenylpyrazolo[1,5-a]pyridine-3-carbonitrile [7]7-Amino-5-(4-chlorophenyl)-2-methylpyrazolo... [8]
Formula C₇H₄BrIN₂C₁₄H₉N₃C₁₆H₁₃ClN₄O₂
Crystal System Monoclinic or OrthorhombicMonoclinicMonoclinic
Space Group P2₁/c or P2₁2₁2₁P2₁/cP2₁/n
a (Å) ~7-917.073 (2)12.371 (3)
b (Å) ~10-145.861 (1)10.852 (2)
c (Å) ~8-1211.455 (2)12.592 (3)
**β (°) **90 or ~95-10598.24 (1)104.59 (3)
Volume (ų) ~900-12001134.4 (3)1637.3 (6)
Z 444
Key Intermolecular Interactions Halogen Bonds (I···N, Br···N, I···Br), π-π stackingC-H···N Hydrogen Bonds, π-π stackingN-H···O Hydrogen Bonds, C-H···π interactions
Rationale for Differences Packing dominated by strong, directional halogen bonds due to the presence of I and Br.Packing is driven by weaker hydrogen bonds and the steric demands of the phenyl and cyano groups.The presence of amino and carbonyl groups leads to a robust hydrogen-bonded network, which is the primary packing driver.

Experimental Protocols: From Synthesis to Structure

Achieving high-quality crystallographic data requires rigorous and validated protocols at every stage.

PART 1: Synthesis and Crystallization

Objective: To synthesize this compound and grow diffraction-quality single crystals.

Methodology:

  • Synthesis of 5-Bromopyrazolo[1,5-a]pyridine (Precursor):

    • Rationale: A multi-step synthesis is often required, starting from a more common precursor. This ensures high purity of the final halogenated product.

    • Step 1a: Combine 2-aminopyridine with an appropriate brominating agent such as N-Bromosuccinimide (NBS) in a suitable solvent like acetone to yield 2-amino-5-bromopyridine.[9]

    • Step 1b: React the resulting 2-amino-5-bromopyridine with an appropriate reagent to form the fused pyrazole ring. This can be achieved through various cyclization strategies common for this scaffold.[1]

  • Iodination of the Precursor:

    • Rationale: Direct iodination at the C3 position is achieved under basic conditions, which deprotonate the pyrazole ring, followed by quenching with an iodine source.

    • Step 2a: Dissolve the 5-Bromopyrazolo[1,5-a]pyridine precursor in an anhydrous solvent like N,N-Dimethylformamide (DMF).

    • Step 2b: Add a strong base, such as potassium hydroxide (KOH), and stir for a short period (10-15 minutes) at room temperature.

    • Step 2c: Introduce molecular iodine (I₂) and allow the reaction to proceed for several hours until completion, monitored by Thin Layer Chromatography (TLC).[10]

    • Step 2d: Perform an aqueous workup, extracting the product with an organic solvent like ethyl acetate. Purify the crude product via column chromatography.

  • Crystallization:

    • Rationale: The goal is to create a supersaturated solution from which a single, well-ordered crystal can nucleate and grow slowly. Slow evaporation is a reliable technique for this class of compounds.[11]

    • Step 3a: Dissolve the purified this compound in a minimal amount of a suitable solvent system (e.g., a mixture of dichloromethane and hexane).

    • Step 3b: Filter the solution through a syringe filter into a clean, small vial.

    • Step 3c: Cover the vial with a cap containing a few needle holes to allow for slow evaporation of the solvent.

    • Step 3d: Place the vial in a vibration-free environment and monitor for crystal growth over several days to weeks.

Caption: Workflow for synthesis and crystallization.

PART 2: X-ray Diffraction Data Collection and Structure Refinement

Objective: To obtain a high-resolution diffraction dataset and solve the crystal structure.

Methodology:

  • Crystal Mounting and Screening:

    • Rationale: A single, defect-free crystal must be selected and cryo-cooled to minimize radiation damage and thermal vibrations during data collection.[11][12]

    • Step 1a: Under a microscope, select a suitable crystal and pick it up using a cryo-loop.

    • Step 1b: Quickly plunge the loop into liquid nitrogen to flash-cool the crystal.

    • Step 1c: Mount the frozen crystal on the goniometer head of the diffractometer within the cold stream (typically 100 K).

    • Step 1d: Collect a few initial diffraction images to assess crystal quality, diffraction resolution, and determine the unit cell and space group.[13]

  • Data Collection Strategy:

    • Rationale: A complete, high-resolution, and sufficiently redundant dataset is required for accurate structure determination. The strategy must balance resolution against data quality indicators.[12][14]

    • Step 2a: Based on the screening, devise a data collection strategy. For a typical small molecule, this involves collecting multiple runs of images (e.g., 360 frames with 0.5° rotation per frame) at different goniometer angles to ensure full reciprocal space coverage.

    • Step 2b: Set the detector distance and exposure time to maximize the signal-to-noise ratio, especially for high-angle reflections, without overloading the detector with strong, low-angle reflections.[15]

  • Data Processing and Reduction:

    • Rationale: The raw diffraction images must be processed to integrate the intensity of each reflection and apply necessary corrections.

    • Step 3a: Use software (e.g., CrysAlisPro, XDS) to integrate the raw data, yielding a list of reflections with their Miller indices (h,k,l) and intensities.

    • Step 3b: Apply corrections for Lorentz factor, polarization, and absorption.

    • Step 3c: Merge redundant measurements of the same reflection to produce a final, unique dataset. Key statistics like Rmerge and CC1/2 are evaluated to assess data quality.[15]

  • Structure Solution and Refinement:

    • Rationale: The phased diffraction data is used to generate an initial electron density map, from which an atomic model is built and then refined against the experimental data.

    • Step 4a: Solve the structure using direct methods or dual-space methods (e.g., using SHELXT or Olex2). The heavy iodine and bromine atoms will make this step straightforward.

    • Step 4b: Build an initial atomic model into the resulting electron density map using software like Olex2 or ShelXle.

    • Step 4c: Refine the model against the diffraction data using full-matrix least-squares refinement (e.g., with SHELXL). This process iteratively adjusts atomic positions, and thermal parameters to minimize the difference between observed and calculated structure factors.

    • Step 4d: After initial refinement, locate and add hydrogen atoms to the model.

    • Step 4e: Finalize the refinement. The quality of the final model is assessed using metrics like R1, wR2, and the goodness-of-fit (GooF).

G A Select & Mount Single Crystal B Cryo-cooling (100 K) A->B C Screening: Unit Cell & Space Group B->C D Define Data Collection Strategy C->D E Collect Diffraction Images D->E F Integrate & Scale Data E->F G Structure Solution (e.g., Direct Methods) F->G H Build Initial Atomic Model G->H I Least-Squares Refinement H->I J Validate & Finalize Structure I->J K Generate CIF & Deposit Data J->K

Caption: The experimental workflow for X-ray crystallography.

Conclusion

The crystallographic analysis of this compound offers a compelling case study in modern crystal engineering. The strategic placement of bromine and iodine atoms provides a powerful handle for directing molecular self-assembly through a network of predictable and directional halogen bonds. By comparing its projected crystallographic properties with those of known analogs, we can appreciate how the introduction of strong halogen bond donors fundamentally alters crystal packing compared to systems governed by weaker hydrogen bonds or π-π stacking. The detailed protocols provided herein offer a validated roadmap for researchers to pursue the synthesis, crystallization, and structural elucidation of this and other similarly functionalized heterocyclic systems, paving the way for the rational design of next-generation pharmaceuticals and materials.

References

A Senior Application Scientist’s Guide: Comparing Suzuki and Stille Coupling for Pyrazolo[1,5-a]pyridine Functionalization

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Value of the Pyrazolo[1,5-a]pyridine Scaffold

The pyrazolo[1,5-a]pyridine nucleus is a privileged scaffold in modern medicinal chemistry and materials science.[1][2] As a fused, rigid N-heterocyclic system, it serves as the core for a multitude of bioactive compounds, including selective protein inhibitors and agents with anticancer and psychopharmacological properties.[3] The synthetic versatility of this scaffold allows for extensive structural modifications, making it a cornerstone for creating combinatorial libraries for drug discovery.[2]

The functionalization of the pyrazolo[1,5-a]pyridine ring, particularly through the formation of carbon-carbon bonds, is paramount to tuning its biological activity and physicochemical properties. Palladium-catalyzed cross-coupling reactions have emerged as the most robust and versatile tools for this purpose.[4][5] Among these, the Suzuki-Miyaura and Stille couplings are two of the most frequently employed methods.

This guide provides an in-depth, objective comparison of the Suzuki and Stille reactions for the functionalization of pyrazolo[1,5-a]pyridines. We will move beyond simple procedural descriptions to explore the mechanistic underpinnings, comparative performance with experimental data, and the strategic rationale behind choosing one method over the other. This analysis is designed for researchers, scientists, and drug development professionals who require a nuanced understanding to optimize their synthetic strategies.

The Suzuki-Miyaura Coupling: The Workhorse of C-C Bond Formation

The Suzuki-Miyaura reaction is arguably the most utilized cross-coupling method today, lauded for its operational simplicity, broad substrate scope, and the relatively low toxicity of its reagents.[5][6] The reaction couples an organoboron reagent (typically a boronic acid or ester) with an organohalide.

Mechanistic Overview

The catalytic cycle of the Suzuki coupling is a well-understood, three-stage process involving a palladium catalyst. Understanding this cycle is crucial for troubleshooting and optimizing reaction conditions.

Suzuki_Mechanism Pd0 Pd(0)Ln OA_Complex Ar-Pd(II)-X(Ln) Pd0->OA_Complex Oxidative Addition TM_Complex Ar-Pd(II)-R(Ln) OA_Complex->TM_Complex Transmetalation TM_Complex->Pd0 Reductive Elimination Product Ar-R TM_Complex->Product ArX Ar-X Boronic R-B(OR)₂ Base Base Byproduct X-B(OR)₂

Figure 1: Simplified catalytic cycle for the Suzuki-Miyaura coupling.

The cycle initiates with the oxidative addition of the pyrazolo[1,5-a]pyridine halide to a Pd(0) complex. This is often the rate-determining step.[7] This is followed by transmetalation, where the organic group from the boron reagent is transferred to the palladium center, a step that requires activation by a base. The final step is reductive elimination, which forms the new C-C bond and regenerates the active Pd(0) catalyst.[8]

Application to Pyrazolo[1,5-a]pyridines

The Suzuki coupling is a common and effective strategy for introducing aryl and heteroaryl moieties at various positions of the pyrazolo[1,5-a]pyridine scaffold, most commonly at the C3 and C7 positions.[3][4]

  • Yields and Scope: The reaction is compatible with a wide range of functional groups, including fluorophenyl and other heterocyclic partners, with reported yields often in the 67% to 84% range.[2][3] Microwave irradiation has been shown to produce highly reproducible conditions and shorten reaction times.[3]

  • Common Conditions: Typical catalysts include palladium complexes with phosphine ligands, such as PdCl₂(dppf) or XPhosPdG2.[3][9] Carbonates (e.g., Na₂CO₃, K₂CO₃) are the preferred bases, and solvent systems often consist of dioxane or mixtures of an organic solvent with water to aid solubility.[2]

  • Challenges: A significant challenge with N-heterocycles is the potential for the substrate's nitrogen lone pairs to coordinate to the palladium center, inhibiting catalysis.[6][10] This can sometimes necessitate higher catalyst loadings or the use of specialized, bulky electron-rich ligands (like XPhos) that promote the desired catalytic cycle over catalyst deactivation.[9][11] For bromo-substituted pyrazolo[1,5-a]pyrimidines, debromination can be a competing side reaction, which can also be mitigated by the choice of an appropriate catalyst system.[9]

The Stille Coupling: A Powerful Alternative for Complex Substrates

The Stille reaction couples an organotin reagent (stannane) with an organohalide, also catalyzed by palladium.[12] While concerns over the toxicity of organotin compounds are valid, the reaction's exceptional functional group tolerance and reliability make it an indispensable tool, particularly when other methods fail.[5]

Mechanistic Overview

The catalytic cycle of the Stille coupling is analogous to the Suzuki reaction, differing primarily in the transmetalation step, which involves the organostannane.

Stille_Mechanism Pd0 Pd(0)Ln OA_Complex Ar-Pd(II)-X(Ln) Pd0->OA_Complex Oxidative Addition TM_Complex Ar-Pd(II)-R(Ln) OA_Complex->TM_Complex Transmetalation TM_Complex->Pd0 Reductive Elimination Product Ar-R TM_Complex->Product ArX Ar-X Stannane R-Sn(R')₃ Byproduct X-Sn(R')₃

Figure 2: Simplified catalytic cycle for the Stille coupling.

A key mechanistic feature of the Stille transmetalation is that it does not require a base. The reaction often proceeds under neutral or even slightly acidic conditions, which can be a significant advantage for base-sensitive substrates. The organostannanes are generally stable to air and moisture, adding to the reaction's robustness.[12]

Application to Pyrazolo[1,5-a]pyridines

While specific literature examples of Stille coupling on the pyrazolo[1,5-a]pyridine core are less prevalent than for Suzuki, extensive data from other N-heterocycles provide a strong basis for its application.[13][14][15]

  • Key Advantage - Functional Group Tolerance: The Stille reaction's primary strength lies in its tolerance for a vast array of functional groups.[16] Comparative studies on other N-heterocycles, like diazocines, have shown that Stille coupling gives high yields (80-94%) for substrates with coordinating groups like aldehydes, esters, and other heterocycles (furans, thiophenes, pyridines), where Suzuki coupling often proceeds in low to moderate yields (39-66%).[13][17] This is a critical consideration in multi-step syntheses of complex drug candidates.

  • Steric Hindrance: The Stille reaction often shows greater tolerance for sterically hindered coupling partners compared to the Suzuki reaction. In one study, the coupling of 1-bromo-2-isopropylbenzene gave an 86% yield via Stille coupling, whereas the Suzuki equivalent yielded only 60%.[13]

  • Challenges: The principal drawback is the toxicity of the organotin reagents and byproducts.[5] Post-reaction purification to remove tin residues can be challenging and is a major barrier to its use in late-stage drug development and manufacturing, where stringent limits on heavy metal contamination apply.

Head-to-Head Comparison: Suzuki vs. Stille

The choice between Suzuki and Stille coupling is not arbitrary but a strategic decision based on the specific substrate, desired scale, and stage of the research or development project.

Comparative Performance Data

The following table summarizes the key performance differences, drawing on data from pyrazolo[1,5-a]pyrimidine systems and analogous N-heterocycles.[9][13][15][17]

FeatureSuzuki-Miyaura CouplingStille Coupling
Typical Yields Good to excellent (60-95%) for standard substrates.[3][9]Good to excellent (70-95%), often superior for challenging substrates.[13][17]
Functional Group Tolerance Good, but can be sensitive to unprotected N-H groups, aldehydes, and other coordinating functionalities.[6][13]Excellent. High tolerance for most functional groups, including those that coordinate to the catalyst.[13][16]
Steric Hindrance More sensitive. Yields can drop significantly with bulky ortho-substituents.[13]Less sensitive. Often provides higher yields for sterically demanding couplings.[13]
Reagents Organoborons: Low toxicity, generally stable, vast commercial availability.[5]Organostannanes: Toxic, but often air- and moisture-stable. May require synthesis.[5][12]
Byproducts & Purification Boron-based byproducts are generally water-soluble and easily removed.Tin-based byproducts are toxic, often difficult to remove completely, requiring specific workups.
Reaction Conditions Requires a base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄).Base-free, proceeds under neutral conditions. Can be advantageous for base-sensitive substrates.
Decision-Making Workflow

The following workflow can guide the selection process for functionalizing a pyrazolo[1,5-a]pyridine core.

Decision_Workflow start Goal: Functionalize Pyrazolo[1,5-a]pyridine Halide q1 Are reagents commercially available & non-toxic? start->q1 suzuki START WITH Suzuki-Miyaura Coupling q1->suzuki Yes q3 Does substrate have coordinating groups or is sterically hindered? q1->q3 No q2 Low yield or side reactions (e.g., debromination)? suzuki->q2 optimize Optimize Suzuki: - Screen Ligands (e.g., XPhos) - Screen Bases & Solvents q2->optimize Yes end Successful Functionalization q2->end No (Success) optimize->end Success q3->suzuki No stille CONSIDER Stille Coupling q3->stille Yes stille->end

Figure 3: Workflow for choosing between Suzuki and Stille coupling.

Experimental Protocols

The following protocols are representative examples for the functionalization of a halo-pyrazolo[1,5-a]pyridine. Note: All reactions involving palladium catalysts should be performed under an inert atmosphere (e.g., Nitrogen or Argon).

Protocol 1: Suzuki-Miyaura Coupling of 3-Bromo-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-one

(Adapted from El-Adl et al., 2021)[9]

  • Reagent Preparation: To a microwave vial, add 3-bromo-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-one (1.0 equiv), the desired arylboronic acid (1.5 equiv), and potassium carbonate (K₂CO₃, 2.0 equiv).

  • Catalyst Addition: Add the catalyst system, XPhos Pd G2 (0.05 equiv) and XPhos ligand (0.05 equiv).

  • Solvent Addition: Add degassed 1,4-dioxane and water (e.g., in a 4:1 ratio). The vial should be sealed under an inert atmosphere.

  • Reaction: Place the vial in a microwave reactor and heat to 100 °C for 30-60 minutes. Monitor the reaction progress by TLC or LC-MS.

  • Workup: After cooling, dilute the reaction mixture with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to afford the desired 3-aryl-pyrazolo[1,5-a]pyrimidine derivative.

Protocol 2: Stille Coupling of a Heteroaryl Bromide

(Representative protocol adapted from comparative studies on N-heterocycles)[13][15]

  • Reagent Preparation: To a flame-dried Schlenk flask under an inert atmosphere, add the halo-pyrazolo[1,5-a]pyridine (1.0 equiv) and the desired organostannane reagent (1.2 equiv).

  • Catalyst Addition: Add the palladium catalyst, for example, Pd(OAc)₂ (0.05 equiv) and a suitable ligand such as XPhos (0.15 equiv).

  • Solvent Addition: Add anhydrous, degassed solvent (e.g., toluene or dioxane).

  • Reaction: Heat the reaction mixture to 80-100 °C. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Workup: After cooling, dilute the mixture with a suitable solvent like ethyl acetate. To aid in the removal of tin byproducts, wash the organic solution with an aqueous solution of potassium fluoride (KF), which precipitates insoluble tin fluorides that can be filtered off.

  • Purification: After the aqueous workup, dry the organic layer over anhydrous sodium sulfate, concentrate, and purify the crude product by column chromatography on silica gel.

Conclusion and Senior Scientist Recommendations

For the functionalization of the pyrazolo[1,5-a]pyridine scaffold, both the Suzuki-Miyaura and Stille couplings are highly effective and powerful methods.

The Suzuki-Miyaura coupling should be considered the first-line approach. Its favorable environmental and safety profile, coupled with the vast commercial availability of boronic acids, makes it ideal for rapid library synthesis, initial hit-finding, and process development.[5] The challenges of catalyst inhibition can typically be overcome by screening modern, robust ligand/catalyst systems.

The Stille coupling, however, remains an essential and superior alternative for specific, challenging scenarios. When a pyrazolo[1,5-a]pyridine substrate is base-sensitive, contains coordinating functional groups that poison Suzuki catalysts, or involves sterically demanding fragments, the Stille reaction often delivers where the Suzuki coupling fails.[13] Its primary drawback—the toxicity and removal of tin compounds—is a significant consideration. Therefore, it is best employed in early-stage discovery chemistry where product purity can be rigorously addressed by chromatography and its superior performance justifies the handling and waste disposal requirements.

Ultimately, a comprehensive understanding of the strengths and weaknesses of both methodologies empowers the medicinal or materials chemist to make informed, strategic decisions, accelerating the synthesis of novel and highly functionalized pyrazolo[1,5-a]pyridine derivatives.

References

The Regioisomeric Dance: A Comparative Guide to the Biological Activity of 3-Substituted vs. 5-Substituted Pyrazolo[1,5-a]pyridines

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Privileged Scaffold of Pyrazolo[1,5-a]pyridine

In the landscape of medicinal chemistry, the pyrazolo[1,5-a]pyridine core is a "privileged scaffold," a molecular framework that has repeatedly been found to be a fertile ground for the discovery of potent and selective modulators of various biological targets.[1] Its unique electronic properties and rigid, bicyclic structure make it an ideal starting point for the design of novel therapeutics. The biological activity of pyrazolo[1,5-a]pyridine derivatives is profoundly influenced by the nature and position of substituents on the heterocyclic core.[2] This guide provides an in-depth, comparative analysis of the biological activities of 3-substituted versus 5-substituted pyrazolo[1,5-a]pyridines, offering insights into their structure-activity relationships (SAR) and the experimental methodologies used to evaluate them. We will delve into key therapeutic areas where these compounds have shown promise, including oncology, inflammation, and infectious diseases, and provide the technical details necessary for researchers to navigate this fascinating chemical space.

The Crucial Role of Substitution: A Head-to-Head Comparison

The substitution pattern on the pyrazolo[1,5-a]pyridine ring system is a critical determinant of its biological activity and target selectivity. While substitutions at various positions have been explored, the distinction between substitution at the 3- and 5-positions is particularly instructive in understanding the SAR of this scaffold.

Anticancer Activity: A Tale of Two Positions

The quest for novel anticancer agents has extensively explored the pyrazolo[1,5-a]pyridine scaffold.[3] Kinase inhibition is a major mechanism through which these compounds exert their anticancer effects, and the position of substitution plays a pivotal role in dictating which kinases are targeted.

3-Substituted Pyrazolo[1,5-a]pyridines as Potent Kinase Inhibitors:

Research has shown that substitution at the 3-position is often crucial for potent inhibition of several cancer-relevant kinases. For instance, a series of 3-dialkylamino-7-phenyl pyrazolo[1,5-a]pyridines were identified as potent and orally active antagonists of the corticotropin-releasing factor 1 (CRF1) receptor, with potential applications in stress-related disorders.[4][5] Furthermore, 3-pyrazolyl-substituted pyrazolo[1,5-a]pyrimidine derivatives have been designed as potent TRK inhibitors to overcome clinically acquired resistance.[6]

5-Substituted Pyrazolo[1,5-a]pyridines Targeting Different Kinase Families:

In contrast, modifications at the 5-position have led to the discovery of inhibitors of other important kinase families. For example, certain pyrazolo[1,5-a]pyridines with substitution at the 5-position have demonstrated selectivity for the p110α isoform of PI3 kinase.[7]

Comparative Anticancer Activity Data

Compound ClassTargetKey Substituent PositionPotency (IC50)Reference
3-Pyrazolyl-pyrazolo[1,5-a]pyrimidinesTRKA G667C32.3 nM[6]
Pyrazolo[1,5-a]pyridinesp110α PI3K50.9 nM[7]
3-Dialkylamino-7-phenyl pyrazolo[1,5-a]pyridinesCRF1 Receptor3Potent in vitro activity[4][5]
Anti-inflammatory Activity: Modulating the Immune Response

Chronic inflammation is a hallmark of numerous diseases, and the pyrazolo[1,5-a]pyridine scaffold has yielded promising anti-inflammatory agents.[8][9] Here too, the substitution pattern dictates the mechanism of action and potency.

The Role of 3- and 5-Substitutions in Targeting Inflammatory Kinases:

A notable example is the inhibition of p38 MAP kinase, a key regulator of inflammatory responses.[10][11] Structure-activity relationship studies have revealed that while the core pyrazolo[1,5-a]pyridine is essential, the nature and position of substituents are critical for potent inhibition. While specific comparative data between 3- and 5-substituted analogs for p38 inhibition is not extensively detailed in a single report, the general SAR suggests that aryl and heteroaryl substitutions, often explored at various positions including those that can be considered extensions of the 3 and 5 positions, are crucial for activity.

Furthermore, a library of pyrazolo[1,5-a]quinazoline compounds, a related scaffold, was screened for their ability to inhibit lipopolysaccharide (LPS)-induced nuclear factor κB (NF-κB) transcriptional activity.[12][13] This study identified compounds with potent anti-inflammatory activity, with the substitution pattern being a key determinant of their potency.

Antimicrobial Activity: A Broad Spectrum of Action

The pyrazolo[1,5-a]pyridine scaffold has also been investigated for its antimicrobial properties, demonstrating activity against a range of bacteria and fungi.[1][14][15][16] The substitution at both the 3- and 5-positions can influence the antimicrobial spectrum and potency. For instance, a series of novel pyrazolo[1,5-a]pyrimidine derivatives were synthesized and showed that substitutions at various positions, which can be conceptually related to the 3 and 5 positions of the core scaffold, resulted in compounds with significant antibacterial and antifungal activities.[14]

Mechanistic Insights: Visualizing the Signaling Pathways

To understand the causal relationship between the chemical structure of these compounds and their biological effects, it is essential to visualize the signaling pathways they modulate.

Kinase Inhibition in Cancer

The PI3K/AKT/mTOR and MAPK signaling pathways are critical for cell growth, proliferation, and survival, and their dysregulation is a common feature of cancer. Substituted pyrazolo[1,5-a]pyridines can selectively inhibit key kinases in these pathways.

PI3K_MAPK_pathway cluster_pi3k PI3K/AKT/mTOR Pathway cluster_mapk MAPK/ERK Pathway RTK Receptor Tyrosine Kinase PI3K PI3K RTK->PI3K Ras Ras RTK->Ras PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 AKT AKT PIP3->AKT mTOR mTOR AKT->mTOR Proliferation Cell Growth & Survival mTOR->Proliferation P5_Substituted 5-Substituted Pyrazolo[1,5-a]pyridines P5_Substituted->PI3K Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Gene Transcription ERK->Transcription P3_Substituted 3-Substituted Pyrazolo[1,5-a]pyridines P3_Substituted->Raf e.g., B-Raf

Caption: Inhibition of cancer-related signaling pathways.

Modulation of the NF-κB Pathway in Inflammation

The NF-κB signaling pathway is a cornerstone of the inflammatory response. Its inhibition is a key strategy for the development of anti-inflammatory drugs.

NFkB_pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK Complex MyD88->IKK IkB IκBα IKK->IkB phosphorylates NFkB NF-κB (p50/p65) IkB->NFkB sequesters Nucleus Nucleus NFkB->Nucleus translocates to Inflammatory_Genes Inflammatory Gene Expression Nucleus->Inflammatory_Genes activates Inhibitor Substituted Pyrazolo[1,5-a]pyridines Inhibitor->IKK

Caption: Inhibition of the NF-κB inflammatory pathway.

Experimental Protocols: A Practical Guide

The following are detailed, step-by-step methodologies for key experiments cited in the evaluation of 3- and 5-substituted pyrazolo[1,5-a]pyridines.

Protocol 1: In Vitro p38 Kinase Assay (ADP-Glo™)

This protocol measures the amount of ADP produced in the kinase reaction, which is directly proportional to kinase activity.[9]

Materials:

  • Recombinant active p38α kinase

  • ATF2 (or other suitable p38 substrate)

  • Test compounds (3- or 5-substituted pyrazolo[1,5-a]pyridines) dissolved in DMSO

  • ATP

  • Kinase Assay Buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • 384-well white assay plates

  • Plate-reading luminometer

Procedure:

  • Prepare Reagents: Prepare serial dilutions of the test compounds in kinase assay buffer. The final DMSO concentration should be kept constant across all wells (e.g., 1%). Prepare a solution of p38α kinase in kinase assay buffer.

  • Kinase Reaction: In a 384-well plate, add 1 µl of inhibitor or vehicle (5% DMSO), 2 µl of enzyme, and 2 µl of substrate/ATP mix.[11]

  • Incubation: Incubate the plate at room temperature for 60 minutes.

  • ADP-Glo™ Reagent Addition: Add 5 µl of ADP-Glo™ Reagent and incubate at room temperature for 40 minutes to stop the kinase reaction and deplete the remaining ATP.[11]

  • Kinase Detection Reagent Addition: Add 10 µl of Kinase Detection Reagent and incubate at room temperature for 30 minutes to convert ADP to ATP and generate a luminescent signal.[11]

  • Data Acquisition: Record the luminescence using a plate-reading luminometer.

  • Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

p38_assay_workflow A Prepare Reagents (Enzyme, Substrate, ATP, Inhibitor) B Kinase Reaction (Incubate at RT) A->B C Add ADP-Glo™ Reagent B->C D Add Kinase Detection Reagent C->D E Measure Luminescence D->E F Data Analysis (IC50 Determination) E->F

Caption: Workflow for the p38 Kinase Assay.

Protocol 2: MTT Assay for Anticancer Cytotoxicity

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[7][17]

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • Test compounds (3- or 5-substituted pyrazolo[1,5-a]pyridines)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • 96-well flat-bottom sterile culture plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and incubate for 24 hours.

  • Compound Treatment: Treat the cells with serial dilutions of the test compounds and incubate for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.

MTT_assay_workflow A Seed Cells in 96-well plate B Treat with Test Compounds A->B C Add MTT Reagent & Incubate B->C D Solubilize Formazan Crystals C->D E Measure Absorbance D->E F Calculate % Viability & IC50 E->F

Caption: Workflow for the MTT Cytotoxicity Assay.

Conclusion and Future Directions

The comparative analysis of 3- and 5-substituted pyrazolo[1,5-a]pyridines clearly demonstrates that the position of substitution is a critical factor in determining the biological activity and target selectivity of this privileged scaffold. While 3-substitution has been shown to be favorable for targeting certain kinases like TRK and receptors like CRF1, 5-substitution has led to potent inhibitors of other kinases such as PI3K. This regioisomeric distinction provides a powerful tool for medicinal chemists to fine-tune the pharmacological profile of pyrazolo[1,5-a]pyridine-based compounds.

Future research in this area should focus on a more systematic and direct comparative evaluation of 3- versus 5-substituted analogs against a broad panel of biological targets. The use of computational modeling and structural biology will be invaluable in rationalizing the observed SAR and in guiding the design of next-generation pyrazolo[1,5-a]pyridine derivatives with enhanced potency, selectivity, and drug-like properties. The detailed experimental protocols provided in this guide serve as a valuable resource for researchers to rigorously evaluate the biological activity of their novel compounds and contribute to the growing body of knowledge on this versatile heterocyclic system.

References

The Strategic Advantage of 5-Bromo-3-iodopyrazolo[1,5-a]pyridine in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Accelerating Lead Optimization

In the landscape of modern medicinal chemistry, the pyrazolo[1,5-a]pyridine scaffold has emerged as a "privileged" structure, forming the core of numerous clinical candidates and approved drugs targeting a wide array of diseases, from cancer to neurodegenerative disorders.[1] Its rigid, bicyclic nature provides a well-defined three-dimensional orientation for appended functionalities, making it an ideal platform for designing potent and selective therapeutic agents. However, the true potential of this scaffold is only unlocked through precise and versatile functionalization. This is where 5-Bromo-3-iodopyrazolo[1,5-a]pyridine demonstrates its significant value as a strategic building block.

This guide provides an in-depth comparison of this compound with other halogenated alternatives, presenting the causality behind its advantages in drug discovery workflows, supported by experimental principles and protocols.

The Core Advantage: Orthogonal Reactivity for Sequential Functionalization

The primary advantage of this compound lies in the differential reactivity of its two halogen substituents. In the realm of transition metal-catalyzed cross-coupling reactions—the workhorse of modern drug synthesis—the reactivity of halogens follows a well-established trend: I > Br > Cl.[2] This hierarchy is rooted in the carbon-halogen bond dissociation energy; the weaker carbon-iodine (C-I) bond is more susceptible to the initial, and often rate-limiting, oxidative addition step by a palladium catalyst compared to the stronger carbon-bromine (C-Br) bond.[3]

This "orthogonal" reactivity allows for a controlled, stepwise introduction of different molecular fragments onto the pyrazolo[1,5-a]pyridine core. A researcher can selectively perform a cross-coupling reaction at the more reactive 3-iodo position under milder conditions, leaving the 5-bromo position intact for a subsequent, different coupling reaction under more forcing conditions. This capability is indispensable for efficiently building molecular complexity and is a significant advantage over symmetric di-halogenated analogues (e.g., 3,5-dibromo- or 3,5-diiodopyrazolo[1,5-a]pyridine), where achieving selective mono-functionalization can be challenging and often results in mixtures of mono- and di-substituted products.

Comparative Analysis of Halogenated Pyrazolo[1,5-a]pyridines

To fully appreciate the utility of this compound, a direct comparison with its symmetric counterparts is necessary.

FeatureThis compound3,5-Dibromopyrazolo[1,5-a]pyridine3,5-Diiodopyrazolo[1,5-a]pyridine
Reactivity Profile Orthogonal: C3-I (High) > C5-Br (Medium)Symmetric: C3-Br ≈ C5-Br (Medium)Symmetric: C3-I ≈ C5-I (High)
Sequential Coupling Excellent. Selective C3 coupling followed by C5 coupling.Difficult. Often yields mixtures of mono- and di-coupled products.Very difficult. High reactivity can lead to double coupling even under mild conditions.
Cost-Effectiveness Moderate. Balances versatility with cost.Generally lower cost than iodo-containing analogues.Generally higher cost.
Undesired Side Reactions Lower risk of premature C-Br bond reaction under mild conditions.Moderate reactivity requires careful control to avoid di-substitution.Higher risk of dehalogenation, especially at the highly reactive iodo positions.[4]
Ideal Use Case Building diverse libraries with two distinct points of modification.Symmetric modifications or when only mono-functionalization is desired (with careful optimization).When very high reactivity is needed and symmetric substitution is the goal.

The ability to perform sequential cross-coupling reactions is not merely a synthetic convenience; it is a powerful tool for accelerating the drug discovery process. It allows for the rapid generation of a focused library of analogues from a common intermediate, which is crucial for establishing a robust Structure-Activity Relationship (SAR).

Application in Kinase Inhibitor Drug Discovery: An SAR Perspective

The pyrazolo[1,5-a]pyridine and the closely related pyrazolo[1,5-a]pyrimidine scaffolds are prevalent in kinase inhibitors.[5][6] Kinase active sites are often described in terms of specific pockets or regions (e.g., hinge-binding region, solvent-front, back pocket). Successful inhibitor design hinges on placing appropriate chemical moieties in these regions to maximize potency and selectivity.

The 3- and 5-positions of the pyrazolo[1,5-a]pyridine core often project into different regions of a kinase active site. For example, in the development of Tropomyosin receptor kinase (Trk) inhibitors, substitutions at the C3 position with groups like amides have been shown to be critical for activity, while modifications at other positions fine-tune selectivity and pharmacokinetic properties.[7] Similarly, in the design of PI3Kδ inhibitors, specific indole derivatives at the C5 position were found to form key hydrogen bonds, enhancing selectivity.[8]

This compound is perfectly suited for such SAR exploration. A medicinal chemist can first introduce a series of diverse groups at the 3-position (via Suzuki, Sonogashira, or other couplings at the iodo-substituent) to optimize interactions in one pocket of the target kinase. The most promising candidates from this initial screen can then be further elaborated at the 5-position (via coupling at the bromo-substituent) to explore interactions in an adjacent pocket.

Experimental Protocols and Workflows

The following section provides a representative, step-by-step protocol for a sequential cross-coupling strategy using this compound.

Workflow for Sequential Suzuki-Miyaura and Sonogashira Couplings

This workflow illustrates the power of orthogonal reactivity, first installing an aryl group at the C3 position, followed by an alkynyl group at the C5 position.

G cluster_0 Step 1: Selective Suzuki-Miyaura Coupling at C3-Iodo cluster_1 Step 2: Sonogashira Coupling at C5-Bromo Start This compound Reagents1 Arylboronic Acid Pd(PPh3)4 (cat.) Na2CO3 (aq) Start->Reagents1 Intermediate 5-Bromo-3-aryl-pyrazolo[1,5-a]pyridine Reagents1->Intermediate Mild Conditions Solvent1 Dioxane/H2O 80-90 °C Solvent1->Reagents1 Reagents2 Terminal Alkyne PdCl2(PPh3)2 (cat.) CuI (co-cat.), Et3N Intermediate->Reagents2 Product 3-Aryl-5-alkynyl-pyrazolo[1,5-a]pyridine Reagents2->Product Forcing Conditions Solvent2 DMF or Toluene 90-110 °C Solvent2->Reagents2

Caption: Sequential cross-coupling workflow.

Detailed Experimental Protocol: Step 1 (Suzuki-Miyaura Coupling)
  • Objective: To selectively couple an aryl group at the 3-position.

  • Procedure:

    • To a flame-dried Schlenk flask, add this compound (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), and sodium carbonate (2.0 equiv.).

    • Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.

    • Add tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 equiv.).

    • Add a degassed solvent mixture of 1,4-dioxane and water (e.g., 4:1 v/v).[9]

    • Heat the reaction mixture to 85-95 °C and stir until the starting material is consumed (monitor by TLC or LC-MS).

    • Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography to yield the 5-bromo-3-aryl-pyrazolo[1,5-a]pyridine intermediate.

Detailed Experimental Protocol: Step 2 (Sonogashira Coupling)
  • Objective: To couple a terminal alkyne at the remaining 5-position.

  • Procedure:

    • To a dry Schlenk flask under an inert atmosphere, add the 5-bromo-3-aryl-pyrazolo[1,5-a]pyridine intermediate (1.0 equiv.), copper(I) iodide (CuI, 0.1 equiv.), and bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂, 0.05 equiv.).

    • Add a degassed solvent such as DMF or toluene, followed by a degassed amine base (e.g., triethylamine or diisopropylethylamine, 2.0-3.0 equiv.).

    • Add the terminal alkyne (1.2-1.5 equiv.) via syringe.

    • Heat the reaction mixture to 90-110 °C and stir until the starting material is consumed (monitor by TLC or LC-MS).

    • Upon completion, cool the reaction mixture, dilute with an organic solvent, and filter through a pad of celite to remove metal residues.

    • Wash the filtrate with water and brine, then dry, filter, and concentrate.

    • Purify the crude product by flash column chromatography to yield the final 3-aryl-5-alkynyl-pyrazolo[1,5-a]pyridine.

This sequential approach provides a highly efficient route to complex, unsymmetrically substituted pyrazolo[1,5-a]pyridines that would be difficult to access using other methods.

Conclusion

This compound is a superior building block for drug discovery programs that leverage the pyrazolo[1,5-a]pyridine scaffold. Its key advantage—the orthogonal reactivity of the iodo and bromo substituents—empowers medicinal chemists with the precision and flexibility needed for efficient lead optimization. By enabling controlled, sequential functionalization, it streamlines the synthesis of diverse analogues, accelerates the exploration of structure-activity relationships, and ultimately, shortens the timeline for identifying promising clinical candidates. For research teams aiming to unlock the full therapeutic potential of the pyrazolo[1,5-a]pyridine core, the strategic incorporation of this compound into their synthetic workflows is a scientifically sound and field-proven choice.

References

A Senior Application Scientist's Guide to HPLC Purity Assessment of Pyrazolo[1,5-a]pyridine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative for Purity in Pyrazolo[1,5-a]pyridine Synthesis

The pyrazolo[1,5-a]pyridine scaffold is a cornerstone in modern medicinal chemistry, forming the core of molecules targeting a spectrum of diseases, including various cancers and inflammatory conditions.[1] As with any biologically active compound, the purity of the final synthesized derivative is not merely a quality metric; it is a critical determinant of its efficacy, safety, and reproducibility in downstream applications.[2] Impurities, which can include unreacted starting materials, intermediates, or by-products from side reactions, can confound biological assays and pose significant toxicological risks.[3]

High-Performance Liquid Chromatography (HPLC) is the gold standard for purity determination, offering robust, quantitative, and reproducible analysis.[2] This guide provides an in-depth, comparative framework for developing and selecting the optimal HPLC method for your synthesized pyrazolo[1,5-a]pyridine derivatives. We will move beyond rote protocols to explain the chemical causality behind method choices, empowering you to troubleshoot and optimize with scientific rigor.

Part 1: Understanding the Analyte - The Chromatographic Challenge of a Privileged Scaffold

Pyrazolo[1,5-a]pyridines are nitrogen-containing aromatic heterocycles.[4] From a chromatographer's perspective, this chemical nature presents a primary challenge: basicity. The pyridine-type nitrogen atoms are weakly basic and can be protonated under acidic conditions.[4] This characteristic is the root cause of one of the most common issues in the HPLC analysis of such compounds: peak tailing .

Peak tailing occurs due to secondary interactions between the basic analyte and residual, acidic silanol groups on the surface of standard silica-based stationary phases.[5][6] This interaction is multi-modal and non-ideal, leading to asymmetrical peaks that are difficult to integrate accurately and can hide the presence of co-eluting impurities.[7][8] Our entire method development strategy will, therefore, be centered on mitigating these unwanted silanol interactions.

Part 2: A Comparative Guide to HPLC Methodologies

The selection of an HPLC method is not a one-size-fits-all process. It involves a logical progression of choices, starting with the most common approach and moving to more specialized techniques if required.

Method 1: The Workhorse - Reversed-Phase on a C18 Column

The C18 (octadecyl) column is the most widely used in reversed-phase HPLC, separating compounds primarily based on their hydrophobicity.[9] It is the logical starting point for any new pyrazolo[1,5-a]pyridine derivative.

The Inevitable Challenge: As discussed, running a basic pyrazolo[1,5-a]pyridine on a standard C18 column with a neutral mobile phase (e.g., Methanol/Water) will almost certainly result in significant peak tailing.

The Solution: Mobile Phase Manipulation

The key to success on a C18 column is to control the ionization state of both the analyte and the stationary phase surface.

  • Low pH Approach: By lowering the mobile phase pH to ~2.5-3.0, we achieve two critical things: the residual silanol groups on the silica surface are protonated and thus neutralized, minimizing their ability to interact with the analyte.[7][10] Concurrently, the basic pyrazolo[1,5-a]pyridine derivative will be consistently protonated (positively charged), ensuring a single, uniform species interacts with the stationary phase.

  • Competing Base Additive: An alternative strategy involves adding a small concentration (e.g., 0.1%) of a "sacrificial base" like triethylamine (TEA) to the mobile phase.[10] TEA, being a small basic molecule, will preferentially interact with and "mask" the active silanol sites, preventing the larger analyte from engaging in these tail-inducing secondary interactions.[8]

Experimental Protocol: Standard C18 Method with Low pH

Objective: To establish a baseline purity profile and assess peak shape.

  • Instrumentation: Standard HPLC system with a UV detector.

  • Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

  • Mobile Phase:

    • Solvent A: 0.1% Formic Acid or Trifluoroacetic Acid (TFA) in Water.

    • Solvent B: 0.1% Formic Acid or TFA in Acetonitrile.

    • Scientist's Note: Formic acid is preferred for LC-MS compatibility. TFA provides excellent peak shape but can suppress MS ionization and is difficult to remove from the column.

  • Gradient: A typical scouting gradient would be 5% to 95% Solvent B over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: UV detection at a wavelength appropriate for the pyrazolo[1,5-a]pyridine core (often around 254 nm, but a full UV scan is recommended).[11]

  • Sample Preparation: Dissolve the synthesized compound in a solvent weaker than or equal to the initial mobile phase (e.g., 10% Acetonitrile in Water) to a concentration of ~0.5 mg/mL.[7]

Method 2: Changing the Field - Alternative Stationary Phases

If peak shape remains suboptimal or selectivity between the main peak and a critical impurity is poor, changing the stationary phase is the next logical step.[12]

  • Polar-Embedded Columns: These columns have a polar group (e.g., amide, carbamate) embedded in the alkyl chain. This polar group helps to shield the residual silanols from basic analytes, resulting in improved peak shape even at mid-range pH without the need for aggressive additives.[5][13]

  • Phenyl Columns: These phases offer alternative selectivity through π-π interactions between the phenyl rings on the stationary phase and the aromatic pyrazolo[1,5-a]pyridine core.[9] This can be highly effective for separating structurally similar aromatic impurities.

Method 3: The Specialist - Mixed-Mode Chromatography (MMC)

For highly polar pyrazolo[1,5-a]pyridine derivatives or impurities that are poorly retained on reversed-phase columns, Mixed-Mode Chromatography (MMC) is a powerful tool.[14] These columns possess both reversed-phase (hydrophobic) and ion-exchange (electrostatic) properties on a single stationary phase.[15][16]

Causality: An MMC column can simultaneously interact with a molecule's hydrophobic regions and any charged sites.[17] This provides a unique and highly tunable selectivity. By adjusting mobile phase pH and ionic strength (buffer concentration), the chromatographer can finely control the retention of both the main compound and its ionic or polar impurities, which might otherwise elute in the void volume.[18] This is particularly useful for analyzing active pharmaceutical ingredients (APIs) and their counterions in a single run.[16]

Data Summary: Comparing HPLC Methodologies
Method Column Type Primary Interaction Pros Cons Best Suited For
Method 1 C18HydrophobicUbiquitous, well-understood, cost-effective.Prone to peak tailing for basic compounds without mobile phase additives.Initial screening and routine analysis of moderately non-polar derivatives.
Method 2 Polar-EmbeddedHydrophobic & H-BondingExcellent peak shape for bases at moderate pH, reduced need for additives.Different selectivity may require method re-optimization.Compounds showing persistent tailing on C18.
Method 2 PhenylHydrophobic & π-πAlternative selectivity for aromatic compounds.May have lower hydrophobic retention than C18.Separating aromatic isomers or closely related structures.
Method 3 Mixed-ModeHydrophobic & Ion-ExchangeExcellent retention for polar and charged compounds, unique selectivity.Method development can be more complex due to multiple interaction modes.Highly polar derivatives or samples with both non-polar and ionic impurities.

Part 3: Visualization of Workflow and Mechanisms

A logical approach to method selection is crucial for efficiency. The following workflow outlines the decision-making process for analyzing a new pyrazolo[1,5-a]pyridine derivative.

HPLC_Method_Selection A Start: Synthesized Pyrazolo[1,5-a]pyridine B Run Scouting Gradient on C18 Column (Low pH Mobile Phase) A->B C Assess Peak Shape (Tailing Factor < 1.2?) B->C D Assess Resolution (Rs > 1.5 for critical pairs?) C->D Yes F Try Alternative Column: Polar-Embedded or Phenyl C->F No E Method Suitable: Proceed to Validation D->E Yes G Poor Resolution: Optimize Gradient/Mobile Phase D->G No I Poor Retention of Polar Impurities? D->I Check Void F->C G->D H Consider Mixed-Mode Chromatography (MMC) I->E No I->H Yes

Caption: HPLC Method Selection Workflow.

Understanding the underlying chemical interactions is key to troubleshooting. The diagram below illustrates how a low pH mobile phase mitigates peak tailing.

Peak_Tailing_Mechanism cluster_0 Neutral pH (Tailing) cluster_1 Low pH (Symmetrical Peak) Silanol_N Si-O⁻ (Ionized Silanol) Analyte_N Analyte-NH⁺ (Basic Analyte) Silanol_N->Analyte_N Strong Ionic Interaction (Causes Tailing) Silanol_L Si-OH (Protonated Silanol) Analyte_L Analyte-NH⁺ (Basic Analyte) Silanol_L->Analyte_L Repulsion / No Interaction (Good Peak Shape)

Caption: Mechanism of Peak Tailing Mitigation.

Part 4: Detection and Validation

Detection:

  • UV-Vis: The primary mode of detection for purity analysis. A photodiode array (PDA) detector is invaluable as it can confirm peak purity by comparing spectra across a peak, helping to identify co-eluting impurities.[11]

  • Mass Spectrometry (MS): While not a primary tool for quantification in this context, LC-MS is essential for identifying unknown impurity peaks.[19][20] It provides molecular weight information that is crucial for understanding the synthetic process and degradation pathways.

Method Validation: Once a suitable method is developed, it must be validated to ensure it is fit for purpose.[21] According to International Council for Harmonisation (ICH) guidelines, this involves demonstrating:[22][23][24]

  • Specificity: The ability to unequivocally assess the analyte in the presence of components that may be expected to be present.[25]

  • Linearity: A proportional relationship between analyte concentration and detector response over a defined range.[25]

  • Accuracy & Precision: The closeness of the results to the true value and the degree of scatter between a series of measurements, respectively.

  • Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest concentration of analyte that can be reliably detected and quantified.

  • Robustness: The method's capacity to remain unaffected by small, deliberate variations in method parameters.

Conclusion

Assessing the purity of synthesized pyrazolo[1,5-a]pyridine derivatives by HPLC is a systematic process grounded in the principles of chromatography and the chemical nature of the analyte. By understanding that these molecules are basic, the challenge of peak tailing can be proactively addressed through logical manipulation of the mobile phase and rational selection of the stationary phase. Starting with a robust C18 method at low pH provides a strong foundation, while alternative phases like polar-embedded or mixed-mode columns offer powerful solutions for more challenging separations. A validated, well-characterized HPLC method is the ultimate assurance of compound purity, providing the confidence needed for researchers, scientists, and drug development professionals to advance their discoveries.

References

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 5-Bromo-3-iodopyrazolo[1,5-a]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the synthesis and handling of novel chemical entities are routine. However, the lifecycle of these compounds extends beyond their use in experiments; it includes their safe and compliant disposal. This guide provides a detailed protocol for the proper disposal of 5-Bromo-3-iodopyrazolo[1,5-a]pyridine, a halogenated heterocyclic compound. The procedures outlined here are grounded in established safety principles for handling hazardous chemical waste, ensuring the protection of laboratory personnel and the environment.

Hazard Assessment and Immediate Safety Precautions

Given the presence of bromine, iodine, and a pyridine-like nitrogenous heterocyclic ring, this compound should be treated as a hazardous substance. Pyridine and its derivatives are known for their potential toxicity, and halogenated organic compounds can pose environmental risks.[1][2]

Assumed Hazards:

  • Toxicity: Likely harmful if swallowed, inhaled, or absorbed through the skin.[3][4] Similar compounds are classified as Acute Toxicity, Oral (Category 4).[4]

  • Irritation: May cause skin, eye, and respiratory tract irritation.[5]

  • Environmental Hazard: Halogenated organic compounds can be persistent in the environment and may be toxic to aquatic life.[6]

Immediate Actions for Spills or Exposure:

  • Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing. Seek medical attention.[4][5]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[3][5]

  • Inhalation: Move the exposed person to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.[4][5]

  • Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention.[4][7]

Personal Protective Equipment (PPE)

When handling this compound for disposal, the following PPE is mandatory to minimize exposure:

PPE CategorySpecificationRationale
Eye Protection Chemical safety goggles or a face shield.Protects eyes from splashes and airborne particles of the compound. Standard safety glasses are not sufficient.
Hand Protection Nitrile or neoprene gloves.Provides a barrier against skin contact. Latex gloves are not recommended as they may have poor chemical resistance to pyridine-like compounds.[2]
Body Protection A chemically resistant lab coat.Protects against contamination of personal clothing.
Respiratory Use in a certified chemical fume hood. If a fume hood is not available, a NIOSH-approved respirator is necessary.The compound may be volatile or form dusts that can be inhaled. A fume hood provides the primary engineering control to prevent respiratory exposure.[2]
Disposal Workflow

The proper disposal of this compound is a multi-step process that ensures safety and regulatory compliance.

DisposalWorkflow cluster_prep Preparation Phase cluster_collection Collection & Storage Phase cluster_disposal Final Disposal Phase Prep Step 1: Segregate Waste Container Step 2: Select Appropriate Container Prep->Container Use chemically resistant container Labeling Step 3: Label Container Container->Labeling Clearly identify contents Collection Step 4: Collect Waste Labeling->Collection Transfer waste in a fume hood Storage Step 5: Store Securely Collection->Storage Store in a designated, ventilated area EHS Step 6: Arrange for Professional Disposal Storage->EHS Contact Environmental Health & Safety

Disposal workflow for this compound.

Step-by-Step Disposal Protocol

It is critical to segregate halogenated waste from non-halogenated waste streams.[8][9] this compound, containing both bromine and iodine, must be disposed of in a designated "halogenated organic waste" container.

  • Do not mix this compound with non-halogenated solvents or other incompatible waste streams.

  • Aqueous waste containing this compound should also be treated as halogenated waste.

Choose a waste container that is:

  • Chemically compatible: High-density polyethylene (HDPE) or glass containers are generally suitable.

  • Leak-proof: The container must have a secure, tightly fitting lid to prevent spills and the escape of vapors.[8]

  • In good condition: Do not use containers that are cracked, damaged, or cannot be securely sealed.

Accurate labeling is a regulatory requirement and essential for safety. The waste container label must include:

  • The words "Hazardous Waste".

  • The full chemical name: "this compound". Avoid using abbreviations or chemical formulas.[8]

  • An indication of the hazards (e.g., "Toxic," "Irritant").

  • The approximate concentration and volume of the waste.

  • The date the waste was first added to the container.

All transfers of this compound waste into the designated container should be performed in a certified chemical fume hood to prevent inhalation of dust or vapors.[2]

  • For solid waste, carefully transfer the material to the container, minimizing dust generation.[7]

  • For solutions, use a funnel to pour the liquid into the waste container to avoid spills.

  • Do not overfill the container; leave at least 10% headspace to allow for expansion.

Store the sealed and labeled waste container in a designated satellite accumulation area that is:

  • Well-ventilated. [2][5]

  • Secure and accessible only to authorized personnel.

  • Away from heat, ignition sources, and incompatible chemicals.[4][10]

  • Within secondary containment to contain any potential leaks.

Hazardous waste must be disposed of through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.

  • Do not attempt to dispose of this chemical down the drain or in the regular trash.[4][7][8] This is a violation of environmental regulations.

  • Follow your institution's specific procedures for requesting a hazardous waste pickup.

  • The ultimate disposal method for halogenated organic compounds is typically high-temperature incineration in a permitted hazardous waste incinerator.[11] This process is designed to destroy the organic molecule and scrub the resulting acidic gases (HBr and HI).

Decontamination
  • Any labware or equipment that has come into contact with this compound must be decontaminated.

  • Rinse contaminated glassware with a suitable solvent (e.g., acetone, ethanol) and collect the rinsate as halogenated waste.

  • Wipe down contaminated surfaces with a cloth dampened with a suitable solvent, and dispose of the cloth as solid hazardous waste.

Conclusion

The responsible management of chemical waste is a cornerstone of laboratory safety and environmental stewardship. For this compound, a compound with inherent hazards due to its halogenated and heterocyclic nature, adherence to a strict disposal protocol is paramount. By following the steps outlined in this guide—from thorough hazard assessment and use of appropriate PPE to proper segregation, containment, and professional disposal—researchers can ensure they are meeting their safety and regulatory obligations. Always consult your institution's specific waste management policies and your EHS department for any questions or clarification.

References

A Comprehensive Guide to Personal Protective Equipment and Safe Handling of 5-Bromo-3-iodopyrazolo[1,5-a]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and drug development professionals, our work with novel chemical entities like 5-Bromo-3-iodopyrazolo[1,5-a]pyridine is foundational to discovery. This compound, a halogenated heterocyclic molecule, holds significant potential in various research applications. However, its structure—incorporating both bromine and iodine on a pyrazolo[1,5-a]pyridine core—necessitates a robust and informed approach to laboratory safety. The inherent reactivity of halogenated compounds requires us to treat them with the utmost respect and diligence.

This guide provides a comprehensive, field-tested framework for the safe handling of this compound. It moves beyond a simple checklist, delving into the causality behind each recommendation. Our objective is to create a self-validating system of safety protocols that protects you, your colleagues, and the integrity of your research. While a specific Safety Data Sheet (SDS) for this exact molecule is not publicly available, this guide synthesizes data from closely related isomers and the broader class of halogenated pyridine compounds to establish a conservative and effective safety plan.

Hazard Assessment: Understanding the Molecule

The primary known hazard for isomers of this compound, such as 5-bromo-3-iodo-1H-pyrazolo[3,4-b]pyridine, is acute oral toxicity.[1][2] The structure suggests potential for skin and eye irritation, and like many organic compounds, inhalation of dust or aerosols should be avoided.[3] The presence of bromo and iodo functional groups increases the molecule's molecular weight and can influence its biological activity and toxicological profile.

Anticipated Hazard Profile

Hazard ClassificationDescriptionSupporting Evidence
Acute Toxicity, Oral (Category 4) Harmful if swallowed.[1][3]Data from isomers 5-bromo-3-iodo-1H-pyrazolo[3,4-b]pyridine and 5-bromo-3-iodo-1H-pyrazolo[3,4-c]pyridine.
Skin Corrosion/Irritation May cause skin irritation upon contact.[3]A common characteristic of halogenated organic compounds. Prolonged contact may lead to redness, itching, or dermatitis.[3]
Serious Eye Damage/Irritation May cause serious eye irritation or damage.Direct contact with chemical dust or splashes can cause pain and irritation.[3]
Respiratory Irritation Inhalation of dust may irritate the respiratory tract.Fine powders can be easily aerosolized, posing an inhalation risk.
Environmental Hazard Expected to be toxic to aquatic organisms, with potential for long-term adverse effects.[4]Halogenated organic compounds can be persistent in the environment. Never dispose of down the drain.[4]

The Core Directive: A Hierarchy of Safety Controls

Effective laboratory safety is not solely reliant on personal protective equipment. It is built on a multi-layered strategy known as the Hierarchy of Controls. PPE is the final, essential barrier between you and the chemical hazard.

cluster_0 Hierarchy of Controls A Elimination/Substitution (Most Effective) B Engineering Controls (e.g., Fume Hood) A->B C Administrative Controls (e.g., SOPs, Training) B->C D Personal Protective Equipment (PPE) (Least Effective - The Last Line of Defense) C->D

Caption: The Hierarchy of Controls prioritizes safety measures.

Personal Protective Equipment (PPE): Your Essential Barrier

Based on the hazard profile, the following PPE is mandatory when handling this compound.

Engineering Controls: The First Line of Defense
  • Chemical Fume Hood: All handling of this compound, including weighing, transfers, and preparation of solutions, must be conducted inside a properly functioning and certified chemical fume hood.[5][6] This is critical to prevent the inhalation of fine powders or vapors and to contain any potential spills.[7]

Primary Protective Gear
  • Eye and Face Protection: Chemical splash goggles are required at all times.[7][8] If there is a significant risk of splashing, a face shield should be worn in addition to goggles.

  • Hand Protection: Wear nitrile or neoprene gloves.[5][7] These materials offer good resistance to a broad range of chemicals. Avoid latex gloves, as they may not provide adequate protection.[7] Always double-check the manufacturer's glove compatibility chart for specific solvents being used.[6] Gloves should be inspected for tears or holes before each use and changed immediately if contamination is suspected.

  • Protective Clothing: A fully buttoned, long-sleeved laboratory coat is required to protect your skin and personal clothing from contamination.[5][6]

Respiratory Protection

For standard laboratory-scale operations conducted within a fume hood, a respirator is typically not required. However, if you are handling large quantities of the material, cleaning a significant spill outside of a fume hood, or if there is a potential for aerosol generation that cannot be controlled by a fume hood, respiratory protection will be necessary. In such cases, a NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates must be used. Note that personnel must be medically cleared and fit-tested to wear a respirator.[6]

Operational Plan: Step-by-Step Safe Handling Protocol

This protocol is designed to minimize exposure and ensure operational safety.

  • Preparation:

    • Designate a specific area within a chemical fume hood for the handling of this compound.[6]

    • Ensure an emergency eyewash station and safety shower are accessible within a 10-second travel distance.[6][9]

    • Assemble all necessary equipment (spatulas, weigh paper, glassware, solvents) and waste containers inside the fume hood before starting.

  • Weighing the Compound:

    • Don all required PPE as outlined in Section 3.

    • Tare your container on a balance located inside the fume hood or in a vented balance enclosure.

    • Carefully transfer the solid compound using a spatula. Avoid creating dust. If the compound is a fine powder, handle it with extra care to prevent it from becoming airborne.

    • Close the primary container immediately after dispensing.

  • Preparing Solutions:

    • Add the solvent to the vessel containing the weighed compound slowly to avoid splashing.

    • If sonication or heating is required, ensure the vessel is appropriately capped or covered to prevent the release of vapors.

  • Post-Handling:

    • Wipe down the work area within the fume hood with an appropriate solvent to decontaminate the surface.

    • Dispose of all contaminated consumables (gloves, weigh paper, pipette tips) in a designated hazardous waste container.[10]

    • Wash hands thoroughly with soap and water after removing gloves.[3][6]

Safe Handling Summary

DoDo Not
Always work in a certified chemical fume hood.[7]Never work on an open bench.
Wear nitrile gloves, chemical splash goggles, and a lab coat.[5]Do not eat, drink, or smoke in the laboratory.[3][8]
Keep the container tightly closed when not in use.[7][10]Never pour this chemical or its waste down the drain.[4][5]
Wash hands thoroughly after handling.[3]Do not allow the compound to come into contact with incompatible materials like strong oxidizers or acids.[6]

Emergency Procedures: A Self-Validating Response Plan

Accidents are preventable, but preparedness is essential. This workflow ensures a rapid and effective response.

cluster_spill Chemical Spill cluster_exposure Personal Exposure Start Emergency Event (Spill or Exposure) Spill_Size Assess Spill Size Start->Spill_Size Exposure_Type Identify Exposure Type Start->Exposure_Type Minor_Spill Minor Spill: - Alert colleagues - Contain with absorbent material - Clean & decontaminate - Dispose as hazardous waste Spill_Size->Minor_Spill Small & Controllable Major_Spill Major Spill: - Evacuate immediate area - Alert others & close doors - Call Emergency Response Spill_Size->Major_Spill Large or Uncontrolled Report Report Incident to Supervisor/Safety Officer Minor_Spill->Report Major_Spill->Report Skin Skin Contact: - Remove contaminated clothing - Flush with water for 15+ min - Seek medical attention Exposure_Type->Skin Eye Eye Contact: - Flush at eyewash for 15+ min - Hold eyelids open - Seek immediate medical attention Exposure_Type->Eye Inhalation Inhalation: - Move to fresh air - Seek medical attention Exposure_Type->Inhalation Skin->Report Eye->Report Inhalation->Report

Caption: Emergency response workflow for spills and exposures.

  • Skin Contact: Immediately remove any contaminated clothing and flush the affected area with copious amounts of water for at least 15 minutes.[5][11] Seek medical attention.[7]

  • Eye Contact: Immediately flush eyes with water at an emergency eyewash station for at least 15 minutes, holding the eyelids open to ensure complete rinsing.[5][11] Seek immediate medical attention.

  • Inhalation: Move to fresh air immediately.[5] If breathing is difficult, give oxygen. Seek medical attention.[3]

  • Ingestion: Do NOT induce vomiting.[3][8] Rinse mouth with water and seek immediate medical attention.[3]

  • Small Spill: For a small spill within a fume hood, use an absorbent material like sand or vermiculite to contain it.[6] Carefully collect the material into a sealed container for hazardous waste disposal.

  • Large Spill: Evacuate the immediate area and alert others.[12] Contact your institution's emergency response team.

Disposal Plan: Environmental Responsibility

This compound and any materials contaminated with it are considered hazardous waste.

  • Waste Collection: All solid waste (contaminated gloves, paper towels, etc.) and unused chemical must be collected in a clearly labeled, sealed, and compatible hazardous waste container.[6]

  • Labeling: The waste container must be labeled with "Hazardous Waste" and the full chemical name.[6]

  • Disposal: The disposal of brominated and iodinated organic compounds must be handled by a licensed hazardous waste disposal service in accordance with all local, state, and federal regulations.[4][5] Under no circumstances should this chemical or its waste be disposed of down the drain.[5]

By adhering to these rigorous protocols, you build a foundation of safety that protects you and enables the continuation of your vital research.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-Bromo-3-iodopyrazolo[1,5-a]pyridine
Reactant of Route 2
Reactant of Route 2
5-Bromo-3-iodopyrazolo[1,5-a]pyridine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.